molecular formula C20H24N10O13P2 B1449605 Cgamp CAS No. 849214-04-6

Cgamp

Cat. No.: B1449605
CAS No.: 849214-04-6
M. Wt: 674.4 g/mol
InChI Key: RFCBNSCSPXMEBK-INFSMZHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',3'-Cyclic GMP-AMP (2',3'-cGAMP) is an endogenous second messenger that is critically involved in innate immune signaling via the cGAS-STING pathway . This cyclic dinucleotide (CDN) is synthesized by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA, which serves as a danger signal associated with microbial invasion, cellular damage, or genomic instability . The product features a unique hybrid phosphodiester bond configuration, containing both a 2'-5' linkage between GMP and AMP and a subsequent 3'-5' linkage, which contributes to its high-affinity binding to and activation of the STING (Stimulator of Interferon Genes) receptor . Activation of STING by cGAMP triggers a downstream signaling cascade that leads to the phosphorylation of transcription factors IRF3 and NF-κB, ultimately inducing the production of type I interferons and other pro-inflammatory cytokines . This pathway is a fundamental component of host defense against viral and bacterial pathogens and also plays significant roles in cancer immunosurveillance, autoimmune diseases, and responses to cellular stress . Researchers utilize this compound to investigate innate immune mechanisms, explore therapeutic opportunities in cancer immunotherapy, study the pathogenesis of autoimmune and inflammatory conditions, and develop novel vaccine adjuvants . The ability of this compound to travel to neighboring cells via gap junctions or specific membrane transporters (such as SLC19A1 and SLC46A2) allows it to amplify immune responses in a paracrine manner, making it a key immunotransmitter . Furthermore, this compound serves as an essential tool for screening and developing inhibitors of the hydrolytic enzyme ENPP1, which degrades extracellular this compound and represents a promising therapeutic target in oncology .

Properties

IUPAC Name

2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCBNSCSPXMEBK-INFSMZHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N10O13P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401045334
Record name 3',5'-Cyclic GMP-AMP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

674.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849214-04-6
Record name 3',5'-Cyclic GMP-AMP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery of cGAMP: A Paradigm Shift in Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core of Cytosolic DNA Sensing

Audience: Researchers, scientists, and drug development professionals.

Introduction

The innate immune system serves as the first line of defense against invading pathogens. A critical component of this system is the ability to detect foreign or misplaced nucleic acids, a hallmark of viral and bacterial infections, as well as cellular damage. For years, the precise mechanism by which cytosolic double-stranded DNA (dsDNA) triggers a robust type I interferon response remained a pivotal question. The groundbreaking discovery of cyclic GMP-AMP (cGAMP) as a second messenger, and the elucidation of the cGAS-STING signaling pathway, provided a definitive answer and unveiled a fundamental axis of host defense. This technical guide delves into the core discoveries, experimental methodologies, and quantitative data that established this compound's role as a central mediator in innate immunity.

The cGAS-STING pathway is a key signaling cascade that detects cytosolic DNA.[1] Upon binding to dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) becomes activated and catalyzes the synthesis of this compound from ATP and GTP.[2][3] This newly synthesized molecule, this compound, then functions as a second messenger, binding directly to the adaptor protein STING (Stimulator of Interferon Genes) located on the endoplasmic reticulum.[2][4] This binding event initiates a conformational change in STING, leading to its activation and translocation.[3][5] Activated STING then recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.[4][6] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons and other inflammatory cytokines, mounting an effective antiviral and anti-pathogen response.[4][6]

The Seminal Discoveries: Unmasking the cGAS-cGAMP-STING Axis

The journey to discovering this compound began with the observation that cytosolic DNA triggers a type I interferon response dependent on STING, but the link between DNA sensing and STING activation was missing.

Identification of cGAS as the Cytosolic DNA Sensor

Initial biochemical studies were pivotal in identifying the DNA sensor. Researchers demonstrated that mammalian cytosolic extracts could synthesize a soluble factor in the presence of dsDNA, but not RNA, that could activate STING.[7] Through a series of biochemical fractionation steps of these cytosolic extracts, coupled with quantitative mass spectrometry, a protein was identified as the responsible enzyme: cyclic GMP-AMP synthase (cGAS).[7] It was shown that cGAS binds to DNA in the cytoplasm and this binding is essential for its enzymatic activity.[7] Further experiments confirmed that knockdown of cGAS in various cell lines, including fibroblasts, macrophages, and dendritic cells, abrogated the production of type I interferons and other cytokines in response to DNA transfection or DNA virus infection.[7][8] Conversely, overexpression of cGAS was sufficient to activate IRF3 and induce IFN-β production in a STING-dependent manner.[7] These findings firmly established cGAS as the primary cytosolic DNA sensor.[7]

This compound: The Second Messenger Unveiled

With cGAS identified as the "writer" of the signal, the next crucial step was to identify the signal itself. The same biochemical approaches that led to the discovery of cGAS were employed to isolate and characterize the product of the cGAS-catalyzed reaction.[7] When ATP and GTP were added to cytosolic extracts in the presence of DNA, a new molecule was synthesized that could potently activate STING.[7] This molecule was identified as cyclic GMP-AMP (this compound).[2] The discovery of this compound as the first cyclic dinucleotide in metazoans was a landmark finding, establishing it as an endogenous second messenger that directly links cytosolic DNA sensing by cGAS to the activation of STING.[7]

A Unique Molecular Signature: The 2'3'-cGAMP Isomer

Further investigation into the structure of this compound produced by mammalian cGAS revealed a unique molecular arrangement. Through a combination of crystallographic studies, enzymatic digestion, nuclear magnetic resonance (NMR), and mass spectrometry, it was determined that mammalian this compound contains a non-canonical phosphodiester linkage.[9] Specifically, it is a cyclic dinucleotide with one 2'-5' phosphodiester bond and one 3'-5' phosphodiester bond, referred to as 2'3'-cGAMP.[10] This is distinct from the 3'3'-linked this compound produced by bacteria. This structural uniqueness is critical for its high-affinity binding and potent activation of mammalian STING.[11]

Quantitative Data Presentation

The interactions within the cGAS-STING pathway have been characterized with precise quantitative data, which is crucial for understanding the pathway's sensitivity and for the development of therapeutic agonists and antagonists.

Table 1: Binding Affinities of this compound Isomers to STING
LigandSTING VariantKd (Equilibrium Dissociation Constant)Experimental MethodReference(s)
2'3'-cGAMP Wild Type Human3.79 nM - 9.23 nMITC, SPR[12][13]
2'3'-cGAMP Wild Type Human~4.0 nMITC, SPR[12]
2'3'-cGAMP Wild Type Human~10 nMBiophysical/Biochemical[14]
2'2'-cGAMP Wild Type Human287 nMNot Specified[12]
c-di-GMP Wild Type Human~300-fold weaker than 2'3'-cGAMPNot Specified[11]

ITC: Isothermal Titration Calorimetry; SPR: Surface Plasmon Resonance.

Table 2: cGAS Enzymatic Activity Parameters
ParameterValueConditionReference(s)
Optimal DNA length ≥ 36 bpFor optimal cGAS activity[11]
dsDNA binding affinity 87.6 nMFor a 2-helical turn dsDNA[11]
Table 3: Cellular Activity of STING Agonists
CompoundCell LineAssay TypeReadoutEC50 / Effective ConcentrationReference(s)
2'3'-cGAMP HEK293TLuciferase ReporterISRE-driven LuciferaseNot specified[15]
2'3'-cGAMP THP-1ELISAIFN-β Secretion124 µM[15]
2'3'-cGAMP Analogs THP-1ELISAIFN-β Secretion10.5 µM - 39.7 µM[15]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental procedures is essential for a comprehensive understanding of the this compound discovery.

cGAS-STING Signaling Pathway

cGAS_STING_Pathway DNA Cytosolic dsDNA cGAS cGAS (inactive) DNA->cGAS Binding & Dimerization cGAS_active cGAS (active dimer) This compound 2'3'-cGAMP cGAS_active->this compound Synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS_active STING_ER STING (dimer on ER) This compound->STING_ER Binding STING_active STING (active, oligomerized) STING_ER->STING_active Conformational Change & Oligomerization Golgi ER-Golgi STING_active->Golgi Translocation TBK1 TBK1 Golgi->TBK1 Recruitment TBK1_active p-TBK1 TBK1->TBK1_active Activation IRF3 IRF3 TBK1_active->IRF3 Phosphorylation IRF3_active p-IRF3 (dimer) IRF3->IRF3_active Dimerization Nucleus Nucleus IRF3_active->Nucleus Translocation IFN_genes Type I IFN & ISG Transcription Nucleus->IFN_genes Induction

Caption: The cGAS-STING signaling pathway upon cytosolic DNA detection.

Enzymatic Synthesis of 2'3'-cGAMP by cGAS

cGAMP_Synthesis cGAS_DNA cGAS-dsDNA Complex Intermediate pppG(2',5')pA cGAS_DNA->Intermediate PPi PPi cGAS_DNA->PPi ATP ATP ATP->Intermediate Step 2: Forms 3'-5' linkage & Cyclization GTP GTP GTP->cGAS_DNA Step 1: Forms 2'-5' linkage This compound 2'3'-cGAMP Intermediate->this compound Intermediate->PPi

Caption: Two-step enzymatic synthesis of 2'3'-cGAMP by activated cGAS.

Experimental Workflow: Cell-Based STING Activation Reporter Assay

Reporter_Assay_Workflow start Start seed_cells Seed Reporter Cells (e.g., HEK293 with ISRE-Luciferase) start->seed_cells transfect_sting Transfect with STING expression plasmid (optional, if not endogenous) seed_cells->transfect_sting treat_agonist Treat cells with STING agonist (e.g., 2'3'-cGAMP) transfect_sting->treat_agonist incubate Incubate (e.g., 4-24 hours) treat_agonist->incubate lyse_cells Lyse cells & collect supernatant incubate->lyse_cells measure Add luciferase substrate & measure luminescence lyse_cells->measure analyze Analyze Data (Calculate EC50) measure->analyze end End analyze->end

Caption: Generalized workflow for a STING activation reporter assay.

Experimental Workflow: Detection of STING Oligomerizationdot

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; express_sting [label="Express STING in cells\n(e.g., HEK293T)"]; permeabilize [label="Permeabilize cells\n(e.g., with Digitonin)"]; treat_this compound [label="Treat with this compound"]; lyse_cells [label="Lyse cells in\nnon-reducing buffer"]; run_page [label="Separate proteins by\nNon-reducing SDS-PAGE\nor Blue Native PAGE"]; western_blot [label="Western Blot with\nanti-STING antibody"]; visualize [label="Visualize STING\nmonomers & oligomers"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> express_sting; express_sting -> permeabilize; permeabilize -> treat_this compound; treat_this compound -> lyse_cells; lyse_cells -> run_page; run_page -> western_blot; western_blot -> visualize; visualize -> end; }

References

An In-depth Technical Guide to the cGAS-STING Pathway and cGAMP Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with infection and cellular damage. Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor response. This guide provides a comprehensive technical overview of the cGAS-STING signaling cascade, with a focus on the enzymatic synthesis of the second messenger cyclic GMP-AMP (cGAMP) and the subsequent activation of STING. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in immunology and drug development.

Introduction: The cGAS-STING Pathway in Innate Immunity

The innate immune system provides the first line of defense against invading pathogens.[1] It relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] The cGAS-STING pathway is a key PRR system that senses the presence of dsDNA in the cytoplasm, a cellular compartment where DNA is not typically found.[2][3] Cytosolic dsDNA can originate from various sources, including DNA viruses, retroviruses, intracellular bacteria, and damaged mitochondria or nuclei.[4][5]

Upon detecting cytosolic dsDNA, cGAS, a nucleotidyltransferase, is activated and catalyzes the synthesis of 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.[6][7] 2'3'-cGAMP acts as a second messenger, binding to the STING protein located on the endoplasmic reticulum (ER).[6] This binding event triggers a conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus.[8] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[9][10] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (IFN-α and IFN-β) and other inflammatory cytokines.[9][10] These cytokines play a pivotal role in establishing an antiviral state and orchestrating a broader immune response.[3]

Core Mechanism of cGAS Activation and this compound Synthesis

The activation of cGAS and the subsequent synthesis of 2'3'-cGAMP are tightly regulated processes central to the initiation of the signaling cascade.

cGAS Recognition of Cytosolic dsDNA

cGAS binds to the phosphate (B84403) backbone of dsDNA in a sequence-independent manner.[9] The interaction is, however, dependent on the length of the dsDNA, with a preference for longer fragments.[9] This length-dependent activation is thought to be a mechanism to distinguish between short, harmless DNA fragments and longer, potentially pathogenic DNA.[9] The binding of dsDNA induces a significant conformational change in cGAS, leading to its dimerization and the formation of a 2:2 cGAS:dsDNA complex.[8][11] This structural rearrangement is essential for the activation of its enzymatic activity.[11]

The Enzymatic Synthesis of 2'3'-cGAMP

Activated cGAS catalyzes the condensation of one molecule of GTP and one molecule of ATP to form 2'3'-cGAMP.[6][7] This cyclic dinucleotide is unique in its mixed phosphodiester linkages (2'-5' and 3'-5'), which distinguish it from bacterial cyclic dinucleotides (typically 3'-5').[9][12] The synthesis proceeds in a stepwise manner within the catalytic pocket of the cGAS dimer.[13]

STING Activation and Downstream Signaling

The binding of 2'3'-cGAMP to STING is the pivotal event that propagates the signal downstream, culminating in the production of type I interferons.

This compound-induced STING Conformational Change

STING is a transmembrane protein that exists as a dimer on the ER membrane.[14] The binding of 2'3'-cGAMP to the ligand-binding domain of STING induces a dramatic conformational change, causing the dimer to transition from an "open" inactive state to a "closed" active state.[8][15] This conformational shift exposes domains necessary for its trafficking and interaction with downstream signaling partners.[8]

STING Trafficking and TBK1/IRF3 Activation

Activated STING translocates from the ER to the Golgi apparatus.[14] This trafficking is a crucial step for signal amplification. In the Golgi, the C-terminal tail of STING becomes accessible and serves as a docking site for TBK1.[16] The recruitment of TBK1 leads to its autophosphorylation and activation.[16] Activated TBK1 then phosphorylates STING, creating a scaffold for the recruitment of IRF3.[16] Subsequently, TBK1 phosphorylates IRF3, leading to its dimerization and nuclear translocation to initiate the transcription of type I interferon genes.[9][10]

Quantitative Data

The following tables summarize key quantitative data related to the interactions and enzymatic activity within the cGAS-STING pathway.

InteractionLigandDissociation Constant (Kd)MethodReference(s)
cGAS - dsDNAdsDNA (various lengths)~87.6 nM - 90 nMFluorescence Anisotropy[9][11]
cGAS - ssDNAssDNA~1.5 µMFluorescence Anisotropy[9][11]
STING - 2'3'-cGAMP2'3'-cGAMP~4.6 nM - 9.23 nMSurface Plasmon Resonance[3][17]
STING - c-di-GMPc-di-GMP~µM rangeNot specified
STING - Astin C (antagonist)Astin C53 nMNot specified
STING - SN-011 (antagonist)SN-0114.03 nMSurface Plasmon Resonance[17]

Table 1: Binding Affinities in the cGAS-STING Pathway.

EnzymeSubstrateKmkcatkcat/Km (M⁻¹min⁻¹)MethodReference(s)
cGASATP393.0 ± 15.3 µM2.4 ± 0.3 min⁻¹6.1 x 10³HPLC[4]
cGASGTP94.2 ± 11.1 µM2.6 ± 0.2 min⁻¹2.8 x 10⁴HPLC[4]

Table 2: Enzymatic Kinetics of cGAS.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cGAS-STING pathway.

In Vitro 2'3'-cGAMP Synthesis Assay

Objective: To measure the enzymatic activity of purified cGAS in vitro.

Materials:

  • Purified recombinant cGAS protein

  • dsDNA (e.g., 80 bp dsDNA)[18]

  • ATP and GTP solutions

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, a fixed concentration of cGAS, and a saturating concentration of dsDNA.

  • Initiate the reaction by adding varying concentrations of ATP and GTP.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by heat inactivation or addition of EDTA.

  • Analyze the reaction products by HPLC to quantify the amount of 2'3'-cGAMP produced.[4]

  • Determine kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.[4]

2'3'-cGAMP Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the concentration of 2'3'-cGAMP in cell lysates or in vitro reactions.

Materials:

  • Commercially available 2'3'-cGAMP ELISA kit (e.g., from Cayman Chemical or Arbor Assays)

  • Cell lysates or in vitro reaction samples

  • Microplate reader

Procedure: (Following a generic competitive ELISA protocol)

  • Prepare standards and samples. Cell lysates may require a specific lysis buffer compatible with the ELISA kit.[2][19]

  • Add standards and samples to the wells of the microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).[19]

  • Add a fixed amount of 2'3'-cGAMP conjugated to a reporter enzyme (e.g., horseradish peroxidase - HRP) and a polyclonal antibody against 2'3'-cGAMP to each well.[19]

  • Incubate the plate to allow competition between the 2'3'-cGAMP in the sample/standard and the enzyme-conjugated 2'3'-cGAMP for binding to the primary antibody.[19]

  • Wash the plate to remove unbound reagents.

  • Add a substrate for the reporter enzyme (e.g., TMB for HRP) and incubate to allow color development. The intensity of the color is inversely proportional to the amount of 2'3'-cGAMP in the sample.[20]

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.[19]

  • Calculate the concentration of 2'3'-cGAMP in the samples by comparing their absorbance to the standard curve.[19]

IFN-β Promoter Luciferase Reporter Assay

Objective: To measure the activation of the IFN-β promoter, a downstream indicator of STING pathway activation.

Materials:

  • HEK293T cells

  • Reporter plasmid containing the firefly luciferase gene under the control of the IFN-β promoter (e.g., pGL3-IFNβ-firefly Luc).[21]

  • Control plasmid expressing Renilla luciferase for normalization (e.g., pRL-CMV-renilla Luc).[21]

  • Transfection reagent (e.g., Lipofectamine 2000).[21]

  • Stimulants (e.g., dsDNA, 2'3'-cGAMP) or expression plasmids for cGAS and STING.

  • Dual-luciferase reporter assay system.

Procedure:

  • Co-transfect HEK293T cells with the IFN-β promoter-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • 24 hours post-transfection, stimulate the cells with the desired agonist (e.g., transfect with dsDNA or 2'3'-cGAMP).[21]

  • After an appropriate incubation period (e.g., 18-24 hours), lyse the cells.[21]

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[22] An increase in the normalized luciferase activity indicates activation of the IFN-β promoter.

Western Blot for Phospho-IRF3

Objective: To directly assess the activation of the STING pathway by detecting the phosphorylation of IRF3.

Materials:

  • Cells of interest (e.g., murine or human cell lines).[10]

  • Stimulant (e.g., dsDNA, 2'3'-cGAMP).

  • Lysis buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE gels and Western blotting apparatus.

  • Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total IRF3.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Culture and treat cells with the desired stimulant for the appropriate time.

  • Lyse the cells in lysis buffer on ice.[23]

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-IRF3.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total IRF3 to confirm equal protein loading.[10] An increase in the phospho-IRF3 signal relative to total IRF3 indicates pathway activation.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er_golgi ER / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activation This compound 2'3'-cGAMP cGAS->this compound Synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING This compound->STING Binding TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes Induces Transcription STING_active Active STING STING->STING_active Activation & Translocation STING_active->TBK1 Recruitment Transcription Transcription cGAMP_Synthesis_Cycle cGAS_inactive Inactive cGAS (Monomer) cGAS_DNA cGAS:dsDNA (2:2 Complex) cGAS_inactive->cGAS_DNA dsDNA Binding & Dimerization cGAS_ATP cGAS:dsDNA:ATP cGAS_DNA->cGAS_ATP ATP Binding cGAS_GTP cGAS:dsDNA:ATP:GTP cGAS_ATP->cGAS_GTP GTP Binding cGAMP_release 2'3'-cGAMP Released cGAS_GTP->cGAMP_release Catalysis cGAMP_release->cGAS_DNA Product Release, Ready for next cycle IFN_Luciferase_Workflow start Start: HEK293T Cells transfection Co-transfect with IFN-β-Luc & CMV-Rluc plasmids start->transfection incubation1 Incubate 24h transfection->incubation1 stimulation Stimulate with agonist (e.g., dsDNA, this compound) incubation1->stimulation incubation2 Incubate 18-24h stimulation->incubation2 lysis Cell Lysis incubation2->lysis measurement Measure Firefly & Renilla Luciferase Activity lysis->measurement analysis Normalize Firefly to Renilla (Data Analysis) measurement->analysis end End: Quantified IFN-β Promoter Activity analysis->end

References

An In-depth Technical Guide to the Core Mechanism of STING Activation by cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust antiviral and antitumor response. The activation of STING by its endogenous ligand, cyclic GMP-AMP (cGAMP), is a key regulatory node in this signaling cascade. This technical guide provides a comprehensive overview of the core mechanism of STING activation by this compound, detailing the molecular events from ligand binding to the initiation of downstream signaling. This document includes a compilation of quantitative data, detailed experimental protocols for studying the pathway, and visualizations of the key processes to serve as a resource for researchers and professionals in drug development.

The Core Mechanism of STING Activation

The activation of the STING pathway is a multi-step process initiated by the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage.

1.1. This compound Synthesis by cGAS

The enzyme cyclic GMP-AMP synthase (cGAS) acts as the primary sensor of cytosolic dsDNA. Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of 2'3'-cGAMP from ATP and GTP.[1] This non-canonical cyclic dinucleotide, featuring both 2'-5' and 3'-5' phosphodiester bonds, serves as the second messenger that directly activates STING.[2]

1.2. This compound Binding and STING Dimerization

STING is a transmembrane protein that resides in the endoplasmic reticulum (ER) as a homodimer.[3] The binding of this compound to the ligand-binding domain (LBD) of the STING dimer induces a significant conformational change.[4] This change involves a "closing" of the LBD, effectively sequestering the this compound molecule. This ligand-induced conformational shift is the critical first step in STING activation.

1.3. STING Oligomerization and Translocation

The conformational change triggered by this compound binding promotes the oligomerization of STING dimers.[4] These higher-order STING oligomers then translocate from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[3][5] This trafficking is an essential step for the recruitment and activation of downstream signaling components.

1.4. Recruitment and Activation of TBK1 and IRF3

At the Golgi, the activated STING oligomers serve as a scaffold to recruit and activate the serine/threonine kinase TANK-binding kinase 1 (TBK1).[6] TBK1 then phosphorylates the C-terminal tail (CTT) of STING on multiple residues, most notably Ser366 (in human STING).[7] This phosphorylation event creates a docking site for the transcription factor Interferon Regulatory Factor 3 (IRF3).[7] TBK1, in turn, phosphorylates IRF3.

1.5. Downstream Signaling

Phosphorylated IRF3 dissociates from STING, dimerizes, and translocates to the nucleus. In the nucleus, the IRF3 dimer acts as a transcription factor, driving the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[6] These cytokines are then secreted, leading to the establishment of an antiviral state in surrounding cells and the activation of an adaptive immune response.

Data Presentation: Quantitative Analysis of STING-cGAMP Interaction

The affinity of this compound for STING is a key determinant of the potency of pathway activation. The following tables summarize the equilibrium dissociation constants (Kd) and cellular effective concentrations (EC50) reported in the literature.

Ligand STING Variant Method Dissociation Constant (Kd)
2'3'-cGAMPHuman STING (WT)ITC, SPR3.79 nM - 9.23 nM
2'3'-cGAMPHuman STING (H232)ITC5.3 µM
2'3'-cGAMPMouse STING (R231)ITC~0.1 - 0.3 µM
2'2'-cGAMPHuman STING (WT)Not Specified287 nM
3'2'-cGAMPHuman STING (WT)ITC1.61 µM
3'3'-cGAMPHuman STING (WT)ITC1.04 µM

Table 1: Equilibrium Dissociation Constants (Kd) for this compound and its Isomers with STING. Data compiled from multiple studies.[2][8][9] ITC: Isothermal Titration Calorimetry; SPR: Surface Plasmon Resonance.

Agonist Cell Line Assay Readout EC50
2'3'-cGAMPHuman PBMCsELISAIFNβ Secretion~70 µM
2'3'-cGAMPTHP-1ELISAIFNβ Secretion124 µM
2'3'-cGAM(PS)2 (Rp/Sp)THP-1ELISAIFNβ Secretion39.7 µM
2'3'-c-di-AM(PS)2 (Rp/Rp)THP-1ELISAIFNβ Secretion10.5 µM

Table 2: Cellular EC50 Values for STING Agonists. Data from a study evaluating STING pathway activation.[10] PBMCs: Peripheral Blood Mononuclear Cells.

Mandatory Visualizations

STING_Activation_Pathway STING Activation Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS This compound 2'3'-cGAMP cGAS->this compound synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds ATP_GTP ATP + GTP ATP_GTP->cGAS catalyzes STING_dimer STING (inactive dimer) This compound->STING_dimer binds STING_oligomer STING (active oligomer) STING_dimer->STING_oligomer oligomerizes & translocates TBK1 TBK1 STING_oligomer->TBK1 recruits IRF3 IRF3 STING_oligomer->IRF3 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates pTBK1->STING_oligomer phosphorylates pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes & translocates IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes activates transcription

Caption: The cGAS-STING signaling pathway from cytosolic DNA sensing to Type I IFN production.

Experimental_Workflow Experimental Workflow for Assessing STING Activation cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., HEK293T, THP-1) start->cell_culture transfection Transfection with STING Agonist (e.g., this compound) cell_culture->transfection incubation Incubation (Time course) transfection->incubation luciferase Luciferase Reporter Assay (IFN-β promoter) incubation->luciferase western_blot Western Blot (p-STING, p-TBK1, p-IRF3) incubation->western_blot elisa ELISA (IFN-β secretion) incubation->elisa microscopy Microscopy (STING trafficking) incubation->microscopy data_analysis Data Analysis luciferase->data_analysis western_blot->data_analysis elisa->data_analysis microscopy->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for assessing STING activation in vitro.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the STING activation mechanism. The following are protocols for key experiments.

4.1. Cell-Based STING Activation Reporter Assay

This assay quantifies STING activation by measuring the activity of a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE) or the IFN-β promoter.

  • Cell Lines: HEK293T or THP-1 cells stably expressing an ISRE-luciferase or IFN-β-promoter-luciferase reporter construct.

  • Materials:

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin).

    • 2'3'-cGAMP sodium salt.

    • Transfection reagent (for cells with low permeability to this compound, such as HEK293T).

    • 96-well white, clear-bottom cell culture plates.

    • Luciferase assay reagent (e.g., Dual-Luciferase Reporter Assay System).

    • Luminometer.

  • Methodology:

    • Cell Seeding: Seed reporter cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and incubate overnight.

    • Compound Treatment: Prepare serial dilutions of 2'3'-cGAMP. For HEK293T cells, pre-incubate the this compound dilutions with a transfection reagent according to the manufacturer's protocol.

    • Add the this compound solutions to the cells. Include vehicle-only (negative control) and a known STING agonist as a positive control.

    • Incubation: Incubate the plate for 18-24 hours at 37°C.

    • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

    • Data Analysis: Normalize the firefly luciferase signal to a co-transfected Renilla luciferase control. Plot the normalized luminescence as a function of this compound concentration to determine the EC50 value.[11]

4.2. Western Blot Analysis of STING Pathway Phosphorylation

This protocol detects the phosphorylation of key signaling proteins in the STING pathway as a marker of activation.

  • Cell Lines: THP-1, mouse embryonic fibroblasts (MEFs), or other relevant cell types.

  • Materials:

    • Complete cell culture medium.

    • 2'3'-cGAMP.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, and a loading control (e.g., anti-β-actin or anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Protein electrophoresis and transfer equipment.

  • Methodology:

    • Cell Treatment: Plate cells and treat with 2'3'-cGAMP for various time points (e.g., 0, 1, 3, 6 hours).

    • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

    • Detection: Develop the blot using a chemiluminescent substrate and visualize using an imaging system.

    • Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.[12]

4.3. Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat changes upon binding of this compound to STING, providing thermodynamic parameters of the interaction.

  • Materials:

    • Purified STING protein (typically the C-terminal domain, e.g., amino acids 155-379).

    • 2'3'-cGAMP.

    • ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

    • Isothermal titration calorimeter.

  • Methodology:

    • Sample Preparation: Dialyze the purified STING protein against the ITC buffer. Dissolve 2'3'-cGAMP in the same buffer.

    • ITC Experiment: Load the STING solution into the sample cell and the this compound solution into the injection syringe.

    • Titration: Perform a series of injections of the this compound solution into the STING solution while maintaining a constant temperature (e.g., 25°C).

    • Data Analysis: Integrate the heat peaks to generate a binding isotherm. Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[13]

4.4. Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM is used to determine the high-resolution structure of the STING-cGAMP complex.

  • Materials:

    • Purified full-length STING protein.

    • 2'3'-cGAMP.

    • Cryo-EM grids.

    • Vitrification apparatus (e.g., Vitrobot).

    • Transmission electron microscope equipped with a direct electron detector.

  • Methodology:

    • Complex Formation: Incubate purified STING with an excess of 2'3'-cGAMP to ensure complex formation.

    • Grid Preparation: Apply the STING-cGAMP complex to cryo-EM grids and plunge-freeze in liquid ethane.

    • Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a cryo-electron microscope.

    • Image Processing: Use specialized software (e.g., RELION, CryoSPARC) for particle picking, 2D classification, 3D reconstruction, and refinement to obtain a high-resolution 3D map of the complex.

    • Model Building and Refinement: Build an atomic model into the cryo-EM map and refine it.[4][14]

Conclusion

The activation of STING by this compound is a tightly regulated and dynamic process that is central to the innate immune response to cytosolic DNA. A thorough understanding of this mechanism, from the initial ligand binding and conformational changes to the downstream signaling events, is crucial for the development of novel therapeutics that target this pathway for the treatment of cancer, infectious diseases, and autoimmune disorders. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of STING biology and its therapeutic potential.

References

A Deep Dive into the Structural Dichotomy of 2'3'-cGAMP and 3'3'-cGAMP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structural and functional distinctions between two critical cyclic dinucleotide second messengers: 2'3'-cGAMP and 3'3'-cGAMP. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core structural differences, their impact on the activation of the STING (Stimulator of Interferon Genes) pathway, and detailed methodologies for their study.

Core Structural Differences: The Phosphodiester Linkage

The fundamental difference between 2'3'-cGAMP and 3'3'-cGAMP lies in the phosphodiester bonds that cyclize the guanosine (B1672433) and adenosine (B11128) monophosphate moieties.

  • 2'3'-cGAMP (Cyclic [G(2',5')pA(3',5')p]): This is the canonical mammalian cyclic dinucleotide produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic DNA. It possesses a unique combination of one 2'-5' and one 3'-5' phosphodiester linkage.[1]

  • 3'3'-cGAMP (Cyclic [G(3',5')pA(3',5')p]): This isomer contains two canonical 3'-5' phosphodiester linkages. It is typically associated with bacterial origins.

This seemingly subtle variation in linkage chemistry has profound implications for the molecule's three-dimensional structure and its ability to interact with its downstream effector, STING.

Differential Activation of the STING Pathway

The structural disparity between the two cGAMP isomers directly translates into a significant difference in their ability to bind to and activate STING, a central adaptor protein in the innate immune response.

Binding Affinity to STING

2'3'-cGAMP is the high-affinity endogenous ligand for human STING. The unique 2'-5' linkage allows it to adopt a specific conformation that fits snugly into the STING binding pocket, leading to a potent activation of the downstream signaling cascade. In contrast, 3'3'-cGAMP exhibits a significantly lower binding affinity for human STING.

LigandSTING VariantBinding Affinity (Kd)Experimental Method
2'3'-cGAMP Human (Wild Type)3.79 nM - 9.23 nMIsothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)
3'3'-cGAMP Porcine12.8 µMMicroScale Thermophoresis (MST)
3'3'-cGAMP HumanMicromolar RangeNot Specified

Table 1: Comparative binding affinities of this compound isomers to STING. Note the significantly higher affinity (lower Kd value) of 2'3'-cGAMP for mammalian STING.

Conformational Changes in STING

The binding of 2'3'-cGAMP to the STING dimer induces a substantial conformational change. A flexible "lid" region of the STING protein closes over the bound ligand, stabilizing the active conformation and initiating downstream signaling events, including the recruitment and activation of TBK1 and IRF3, leading to the production of type I interferons. The weaker binding of 3'3'-cGAMP results in a less stable interaction and consequently, a much less potent activation of the STING pathway in mammals.

Signaling Pathways and Molecular Interactions

The following diagrams illustrate the cGAS-STING signaling pathway and the distinct molecular interactions of each this compound isomer within the STING binding pocket.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS This compound 2'3'-cGAMP cGAS->this compound synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING (inactive dimer) This compound->STING_dimer binds STING_active STING (active oligomer) STING_dimer->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFNB1 IFNB1 Gene pIRF3->IFNB1 induces transcription IFN_beta IFN-β mRNA IFNB1->IFN_beta transcription GAMP_STING_Interaction cluster_23 2'3'-cGAMP Interaction with STING cluster_33 3'3'-cGAMP Interaction with STING cGAMP_23 2'3'-cGAMP Lid_23 Lid Region (Closed) cGAMP_23->Lid_23 Induces closing Interactions_23 Key Residues: - Tyr167 (π-π stacking) - Arg238 (electrostatic) - Ser162 (H-bond) cGAMP_23->Interactions_23 High-affinity binding STING_Pocket_23 STING Binding Pocket cGAMP_33 3'3'-cGAMP Lid_33 Lid Region (Open) cGAMP_33->Lid_33 Fails to induce stable closing Interactions_33 Key Residues: - Weaker interactions cGAMP_33->Interactions_33 Low-affinity binding STING_Pocket_33 STING Binding Pocket Enzymatic_Synthesis_Workflow Start Start Purify_cGAS Express & Purify cGAS Start->Purify_cGAS Reaction_Setup Set up Reaction: - Purified cGAS - dsDNA activator - ATP & GTP - Buffer with Mg2+, Zn2+ Purify_cGAS->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Heat_Inactivation Heat Inactivate Enzyme Incubation->Heat_Inactivation Centrifugation Centrifuge to Pellet Debris Heat_Inactivation->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration Purification Purify by HPLC Filtration->Purification Analysis Analyze by LC-MS Purification->Analysis End Pure 2'3'-cGAMP Analysis->End

References

An In-depth Technical Guide to cGAMP Signaling in Viral and Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, acting as a primary sensor for cytosolic DNA, a key indicator of viral and bacterial infections, as well as cellular damage.[1] The detection of cytosolic double-stranded DNA (dsDNA) initiates a signaling cascade culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are essential for mounting an effective immune response.[1] This guide provides a comprehensive technical overview of the cGAMP signaling pathway, its role in viral and bacterial infections, detailed experimental protocols for its study, and quantitative data to support researchers and drug development professionals in this field.

Core Mechanism of this compound Signaling

The cGAS-STING signaling pathway is initiated by the presence of dsDNA in the cytoplasm.[1] This triggers a series of molecular events that lead to a robust antiviral and antibacterial state.

  • Cytosolic DNA Sensing by cGAS: The enzyme cyclic GMP-AMP synthase (cGAS) is the primary sensor of cytosolic dsDNA. Upon binding to dsDNA, cGAS undergoes a conformational change and oligomerizes, which activates its enzymatic function.

  • This compound Synthesis: Activated cGAS catalyzes the synthesis of the second messenger molecule, 2'3'-cyclic GMP-AMP (2'3'-cGAMP), from ATP and GTP.[2][3]

  • STING Activation and Translocation: 2'3'-cGAMP binds to the STING protein, which resides on the endoplasmic reticulum (ER) membrane.[4] This binding induces a significant conformational change in STING, leading to its dimerization and translocation from the ER, through the ER-Golgi intermediate compartment (ERGIC) and the Golgi apparatus, to perinuclear vesicles.[4][5]

  • TBK1 and IRF3 Recruitment and Activation: During its transit, the C-terminal tail of activated STING recruits and activates TANK-binding kinase 1 (TBK1).[4] STING acts as a scaffold, bringing the transcription factor Interferon Regulatory Factor 3 (IRF3) into close proximity with activated TBK1.[4] TBK1 then phosphorylates both STING and IRF3.[2][4]

  • IRF3 Dimerization and Nuclear Translocation: Phosphorylation of IRF3 induces its dimerization, which unmasks a nuclear localization signal.[4] The active IRF3 dimer then translocates into the nucleus.[4]

  • Type I Interferon Production: In the nucleus, the IRF3 dimer drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines.[6][7]

  • NF-κB Activation: In addition to the IRF3 axis, STING activation can also lead to the activation of the NF-κB transcription factor, further contributing to the pro-inflammatory response.[2][8]

This compound Signaling in Viral Infections

The cGAS-STING pathway is a crucial defense mechanism against a wide range of DNA viruses.[6] Upon viral entry and the release of viral DNA into the cytoplasm, cGAS becomes activated, leading to the production of this compound and subsequent STING-mediated induction of IFN-I.[6] This IFN-I response establishes an antiviral state in both the infected and neighboring cells, limiting viral replication and spread.[9]

Interestingly, some RNA viruses have also been shown to activate the cGAS-STING pathway, potentially through the leakage of host mitochondrial DNA into the cytosol during infection-induced cellular stress.[2] Furthermore, recent evidence suggests that this compound itself can be incorporated into viral particles and transferred to newly infected cells, thereby priming an immediate STING-dependent antiviral response.[10][11]

This compound Signaling in Bacterial Infections

The cGAS-STING pathway also plays a significant, albeit more complex, role in the defense against intracellular bacteria.[12] The pathway can be activated by the detection of bacterial DNA in the cytoplasm.[12] Additionally, many bacteria produce their own cyclic dinucleotides (CDNs), such as c-di-GMP and c-di-AMP, which can directly bind to and activate STING, bypassing the need for cGAS.[13]

The outcome of STING activation during bacterial infection can be either protective or detrimental to the host, depending on the specific bacterium and the context of the infection.[12] While the resulting IFN-I response can aid in bacterial clearance, in some cases, it can also exacerbate inflammation and tissue damage.[12]

Data Presentation: Quantitative Analysis of this compound Signaling

The following tables summarize quantitative data related to this compound signaling in various experimental settings. These values are intended to provide a comparative overview and may vary depending on the specific experimental conditions, cell types, and pathogens used.

Table 1: this compound Concentrations in Infected Cells

Cell TypePathogen/StimulusThis compound ConcentrationReference
HIV-1-GFP producer cellsHIV-1-GFP (with cGAS)2.50 x 10⁻¹⁷ mol per infectious unit[11]
293T cGAS ENPP1-/- cells-~4 nM (LOQ)[14]
Conditioned medium from WT 293T cells-Quantifiable down to 4 nM[15]

Table 2: Cytokine Production Following STING Activation

Cell Type/ModelSTING AgonistCytokineConcentrationReference
Human Monocytes2'3'c-GAMP (15 µM)IFN-β, IP-10, IL-1β, TNF-αSignificant induction[16]
Human MonocytesdiABZI (100 nM)IFN-β, IP-10, IL-1β, TNF-αSignificant induction[16]
Human MonocytesMSA-2 (25 µM)IFN-β, IP-10, IL-1β, TNF-αSignificant induction[16]
Human MonocytesdiABZI (1 nM)IL-10, IL-19Strong secretion[16]
Human MonocytesMSA-2 (2.5 µM)IL-10, IL-19Strong secretion[16]

Table 3: Viral Titer and Bacterial Load Reduction via this compound Signaling

Model SystemPathogencGAS/STING StatusOutcomeReference
HepG2 cellsSalmonellaSTING knockoutIncreased bacterial growth[17]
ZebrafishEdwardsiella piscicidasting knockoutIncreased susceptibility to infection[18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of this compound isomers.[6]

Protocol:

  • Intracellular Metabolite Extraction:

    • Culture cells to the desired density.

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of pre-chilled 80% methanol.

    • Scrape and transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Incubate at -80°C for at least 1 hour to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry using a lyophilizer or vacuum concentrator.[6]

    • Store the dried extract at -80°C.[6]

  • LC-MS/MS Analysis:

    • Reconstitute the dried extracts in mobile phase A (Water with 0.1% formic acid).[6]

    • Add an isotopically labeled internal standard (e.g., ¹³C₁₀, ¹⁵N₅-2'3'-cGAMP).[6]

    • Inject the sample onto a reversed-phase C18 column.[6]

    • Use a gradient elution with mobile phase B (Acetonitrile with 0.1% formic acid) to separate this compound isomers.[6]

    • Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to detect and quantify this compound based on its specific precursor and product ion transitions.[19]

Analysis of STING Phosphorylation by Western Blot

Western blotting is used to detect the phosphorylation of STING, a key indicator of its activation.

Protocol:

  • Cell Lysis:

    • Treat cells with the desired stimulus.

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine protein concentration using a Bradford assay or similar method.[20]

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli sample buffer.[20]

    • Separate proteins by SDS-PAGE on a polyacrylamide gel.[20]

    • Transfer proteins to a PVDF membrane.[20]

    • Block the membrane with 5% non-fat milk or BSA in TBST.[20]

    • Incubate the membrane with a primary antibody specific for phosphorylated STING (e.g., anti-p-STING Ser366).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[20]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]

    • Re-probe the membrane with an antibody against total STING as a loading control.

Measurement of IFN-β Production by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the amount of secreted IFN-β in cell culture supernatants.

Protocol (Sandwich ELISA):

  • Plate Coating:

    • Coat a 96-well plate with a capture antibody specific for human or mouse IFN-β and incubate overnight.

    • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).[4]

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.[4]

  • Sample and Standard Incubation:

    • Add standards of known IFN-β concentrations and experimental samples (cell culture supernatants) to the wells.

    • Incubate for 2 hours at room temperature.[21]

    • Wash the plate.

  • Detection:

    • Add a biotinylated detection antibody specific for IFN-β and incubate for 1 hour.[21]

    • Wash the plate.

    • Add streptavidin-HRP and incubate for 30-60 minutes.[21][22]

    • Wash the plate.

    • Add a TMB substrate and incubate in the dark until a color develops.[21][22]

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[21][22]

    • Read the absorbance at 450 nm using a microplate reader.[21]

    • Calculate the IFN-β concentration in the samples based on the standard curve.[22]

IFN-β Promoter Luciferase Reporter Assay

This assay measures the transcriptional activation of the IFN-β promoter as a readout for STING pathway activation.

Protocol:

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid under the control of the IFN-β promoter and a Renilla luciferase plasmid (for normalization).[23][24]

    • Transfect with plasmids expressing cGAS and STING if the cell line does not endogenously express them at sufficient levels.

  • Stimulation and Lysis:

    • Stimulate the transfected cells with the desired agonist (e.g., this compound, viral infection).

    • Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement:

    • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. The results are typically expressed as fold induction over an unstimulated control.[24]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

This compound Signaling Pathway

cGAMP_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi/Vesicles cluster_nucleus Nucleus DNA Viral/Bacterial dsDNA cGAS cGAS DNA->cGAS binds This compound 2'3'-cGAMP cGAS->this compound synthesizes ATP_GTP ATP + GTP ATP_GTP->this compound STING_dimer STING (dimer) This compound->STING_dimer binds STING_active Activated STING STING_dimer->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates NFkB IKK STING_active->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates pNFkB p-IκBα -> NF-κB NFkB->pNFkB pNFkB_nuc NF-κB pNFkB->pNFkB_nuc translocates IFNB_gene IFN-β Gene pIRF3_nuc->IFNB_gene activates transcription Cytokine_gene Pro-inflammatory Cytokine Genes pNFkB_nuc->Cytokine_gene activates transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA Cytokine_mRNA Cytokine mRNA Cytokine_gene->Cytokine_mRNA

Caption: The cGAS-STING signaling pathway.

Experimental Workflow: this compound Quantification by LC-MS/MS

LCMS_Workflow start Infected/Stimulated Cells wash Wash with ice-cold PBS start->wash extract Extract with 80% Methanol (-80°C) wash->extract centrifuge1 Centrifuge (15,000g, 4°C) extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Lyophilize/Dry supernatant->dry reconstitute Reconstitute in Mobile Phase A + Internal Standard dry->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms analyze Data Analysis (MRM) lcms->analyze ELISA_Workflow start Coat plate with Capture Antibody block Wash and Block Plate start->block add_sample Add Standards and Samples block->add_sample incubate1 Incubate (2 hours) add_sample->incubate1 wash1 Wash Plate incubate1->wash1 add_detection Add Biotinylated Detection Antibody wash1->add_detection incubate2 Incubate (1 hour) add_detection->incubate2 wash2 Wash Plate incubate2->wash2 add_hrp Add Streptavidin-HRP wash2->add_hrp incubate3 Incubate (30-60 min) add_hrp->incubate3 wash3 Wash Plate incubate3->wash3 add_tmb Add TMB Substrate wash3->add_tmb incubate4 Incubate in Dark add_tmb->incubate4 add_stop Add Stop Solution incubate4->add_stop read Read Absorbance at 450nm add_stop->read

References

The Role of Cyclic GMP-AMP (cGAMP) in Autoimmune Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA as a danger signal. The second messenger at the heart of this pathway, cyclic GMP-AMP (cGAMP), has emerged as a pivotal molecule in the pathogenesis of numerous autoimmune diseases.[1][2] Aberrant activation of the cGAS-STING pathway by self-derived DNA leads to a sustained, pathological production of type I interferons (IFNs) and other inflammatory cytokines, driving autoimmune and autoinflammatory conditions.[3][4][5] This guide provides an in-depth technical overview of the this compound signaling cascade, its dysregulation in autoimmune diseases, key experimental methodologies for its study, and its potential as a therapeutic target.

The Core Signaling Pathway: From DNA Sensing to Immune Activation

The cGAS-STING pathway is an essential mechanism for recognizing DNA in the cytoplasm, a hallmark of viral infection or cellular damage.[6] The process unfolds in a series of well-defined steps:

  • DNA Recognition by cGAS: The pathway is initiated when the enzyme cyclic GMP-AMP synthase (cGAS) directly binds to double-stranded DNA (dsDNA) present in the cytoplasm.[4][6] This binding triggers a conformational change in cGAS, activating its enzymatic function.[4]

  • This compound Synthesis: Activated cGAS catalyzes the synthesis of 2'3' cyclic GMP-AMP (hereafter referred to as this compound) from ATP and GTP.[2] this compound functions as a second messenger, relaying the signal of cytosolic DNA.[6][7]

  • STING Activation: this compound binds to the STING protein, which is an adaptor protein primarily located on the membrane of the endoplasmic reticulum (ER).[8] This binding event induces a significant conformational change in STING, leading to its activation.[2]

  • Signal Transduction: Activated STING translocates from the ER to the Golgi apparatus.[8] During this transit, it recruits and activates TANK-binding kinase 1 (TBK1).[3][9] TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3).[3][9] Activated STING can also recruit IκB kinase (IKK), leading to the activation of the NF-κB transcription factor.[9]

  • Cytokine Production: Phosphorylated IRF3 forms dimers, which, along with activated NF-κB, translocate to the nucleus.[9] Inside the nucleus, these transcription factors synergistically induce the expression of a wide array of genes, most notably type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[3]

This cascade is tightly regulated to prevent inappropriate activation by self-DNA under normal physiological conditions.

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er_golgi ER / Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic self-DNA (e.g., from damaged mitochondria or nuclear leakage) cGAS cGAS dsDNA->cGAS Binds & Activates This compound This compound (Second Messenger) cGAS->this compound Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING This compound->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IKK IKK STING->IKK Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes Transcription Gene Transcription pIRF3->Transcription Translocates to Nucleus NFkB NF-κB IKK->NFkB Activates NFkB->Transcription Translocates to Nucleus Cytokines Type I Interferons (IFNs) & Pro-inflammatory Cytokines Transcription->Cytokines Leads to Production Autoimmunity Autoimmune Pathology (Inflammation, Tissue Damage) Cytokines->Autoimmunity Drives LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Cell/Tissue Collection Lysis 2. Lysis & Protein Precipitation (e.g., 80% Methanol, -80°C) Sample->Lysis Centrifuge 3. Centrifugation (15,000 x g, 4°C) Lysis->Centrifuge Supernatant 4. Supernatant Collection (Metabolite Fraction) Centrifuge->Supernatant Dry 5. Drying (Lyophilizer) Supernatant->Dry Reconstitute 6. Reconstitution & Addition of Internal Standard Dry->Reconstitute LC 7. Liquid Chromatography (Isomer Separation) Reconstitute->LC MS 8. Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data 9. Data Analysis (Comparison to Standard Curve) MS->Data Logic_Autoimmunity cluster_cause Initial Defect cluster_pathway Pathway Activation cluster_effect Pathological Outcome Defect Genetic Defect in DNA Degradation (e.g., TREX1 or DNaseII mutation) SelfDNA Accumulation of Cytosolic Self-DNA Defect->SelfDNA cGAS Chronic cGAS Activation SelfDNA->cGAS This compound Sustained this compound Production cGAS->this compound STING Persistent STING Signaling This compound->STING IFN Overproduction of Type I Interferons & Inflammatory Cytokines STING->IFN Disease Autoimmune Disease (e.g., SLE, AGS) IFN->Disease Therapy1 Therapeutic Intervention: cGAS Inhibitors Therapy1->cGAS Block Therapy2 Therapeutic Intervention: STING Antagonists Therapy2->STING Block

References

The Sentinel Within: A Technical Guide to Cytosolic DNA Sensing and cGAMP Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The detection of DNA within the cytoplasm is a fundamental danger signal that alerts the innate immune system to infection or cellular damage. The cyclic GMP-AMP synthase (cGAS) and its downstream effector, the stimulator of interferon genes (STING), form the central axis of a critical signaling pathway that responds to cytosolic DNA by producing type I interferons and other inflammatory cytokines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning cytosolic DNA-triggered cGAMP production by cGAS. It offers a comprehensive overview of the key molecular players, their interactions, and the structural rearrangements that govern this vital immune surveillance pathway. Detailed experimental protocols for studying this pathway and a summary of key quantitative data are provided to facilitate further research and therapeutic development in areas such as infectious disease, autoimmunity, and oncology.

The cGAS-STING Signaling Pathway: An Overview

The presence of double-stranded DNA (dsDNA) in the cytosol, a cellular compartment where it is normally absent, is a potent trigger of the innate immune response.[1] This mislocalization of DNA can occur during viral or bacterial infections, or as a result of cellular stress and damage leading to the release of mitochondrial or nuclear DNA.[2][3] The cell employs a sophisticated surveillance system to detect this aberrant DNA, with the cGAS-STING pathway playing a central role.[1][2]

Upon encountering cytosolic dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) binds to the DNA in a sequence-independent manner.[4] This binding event induces a significant conformational change in cGAS, leading to its activation.[4][5] Activated cGAS catalyzes the synthesis of a unique second messenger molecule, cyclic GMP-AMP (this compound), from the cellular substrates ATP and GTP.[6][7] Specifically, the this compound produced by mammalian cGAS has a distinctive 2'-5' phosphodiester bond in addition to the canonical 3'-5' bond, forming 2'3'-cGAMP.[8][9]

This newly synthesized 2'3'-cGAMP then acts as a high-affinity ligand for the STING protein, which is an endoplasmic reticulum (ER) resident transmembrane protein.[3][10] The binding of this compound to STING induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[10][11] In the Golgi, STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.[1][10] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the expression of type I interferons, such as IFN-β.[1] This cascade of events culminates in the establishment of an antiviral state and the orchestration of a broader immune response.

Beyond the canonical cGAS-STING pathway, other cytosolic DNA sensors exist, such as Absent in Melanoma 2 (AIM2). AIM2, upon binding cytosolic dsDNA, assembles an inflammasome complex, leading to the activation of caspase-1 and the subsequent processing and secretion of pro-inflammatory cytokines IL-1β and IL-18.[12][13]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus Cytosolic DNA Cytosolic DNA cGAS cGAS ATP ATP GTP GTP This compound 2'3'-cGAMP STING_inactive STING (inactive) This compound->STING_inactive Binds STING_active STING (active) oligomer STING_inactive->STING_active Translocates & Activates TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Dimerizes IFNB1 IFNB1 Gene pIRF3->IFNB1 Induces Transcription Type_I_IFN Type I Interferons IFNB1->Type_I_IFN Expression & Secretion

Quantitative Data Summary

The following tables summarize key quantitative data related to the interactions and enzymatic activity of the cGAS-STING pathway components.

Table 1: cGAS-DNA Binding Affinity

cGAS ConstructDNA LigandMethodDissociation Constant (Kd)Reference
Full-length human cGAS45 bp dsDNA (ISD)Fluorescence Anisotropy~90 nM[14]
Human cGAS (catalytic domain)45 bp dsDNA (ISD)Not Specified~10 µM[14]
Mouse cGAS36 bp dsDNANot Specified87.6 nM[11]

Table 2: cGAS Enzymatic Activity

EnzymeSubstrateKmkcatReference
Human cGASATPData not availableData not available
Human cGASGTPData not availableData not available
Porcine cGASATP28 µM1.8 s-1
Porcine cGASGTP25 µM1.8 s-1

Table 3: STING-cGAMP Binding Affinity

STING SpeciesLigandMethodDissociation Constant (Kd)Reference
Human STING2'3'-cGAMPIsothermal Titration Calorimetry (ITC)~60 nM[14]
Mouse STING2'3'-cGAMPNot SpecifiedData not available

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cGAS-STING pathway.

Recombinant cGAS Expression and Purification

This protocol describes the expression and purification of recombinant human cGAS (residues 157-522) from E. coli.

Materials:

  • pET vector containing N-terminal 6xHis-SUMO2-tagged human cGAS (157-522)

  • E. coli BL21-RIL (DE3) competent cells

  • Lysis Buffer: 20 mM HEPES-KOH pH 7.5, 400 mM NaCl, 30 mM imidazole, 10% glycerol, 1 mM DTT

  • Wash Buffer: 20 mM HEPES-KOH pH 7.5, 1 M NaCl, 30 mM imidazole, 10% glycerol, 1 mM DTT

  • Elution Buffer: 20 mM HEPES-KOH pH 7.5, 400 mM NaCl, 300 mM imidazole, 10% glycerol, 1 mM DTT

  • Ni-NTA agarose (B213101) resin

  • SUMO protease

Protocol:

  • Transform E. coli BL21-RIL (DE3) cells with the cGAS expression plasmid.

  • Grow the transformed cells in 2x 1 L M9ZB media at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with 0.5 mM IPTG and incubate for 16-18 hours at 18°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

  • Apply the clarified lysate to a gravity-flow column containing Ni-NTA resin.

  • Wash the resin with Wash Buffer.

  • Elute the 6xHis-SUMO2-cGAS protein with Elution Buffer.

  • Dialyze the eluted protein against a buffer containing 20 mM HEPES-KOH pH 7.5, 150 mM NaCl, 10% glycerol, and 1 mM DTT.

  • Cleave the 6xHis-SUMO2 tag by adding SUMO protease and incubating at 4°C overnight.

  • Remove the cleaved tag and protease by passing the protein solution over a Ni-NTA column.

  • Collect the flow-through containing the purified cGAS protein.

  • Confirm protein purity and concentration by SDS-PAGE and a Bradford assay.[15]

In Vitro this compound Synthesis Assay

This protocol details an in vitro assay to measure the synthesis of this compound by recombinant cGAS.

Materials:

  • Purified recombinant cGAS

  • Reaction Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 µM ZnCl2, 0.01% Tween-20

  • ATP and GTP stocks (10 mM)

  • dsDNA activator (e.g., 50 bp dsDNA from Bacillus subtilis or plasmid DNA)

  • HPLC system with a C18 column

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 5 mM Ammonium Acetate

  • 2'3'-cGAMP standard

Protocol:

  • Set up the enzymatic reaction in a final volume of 50 µL.

  • To the Reaction Buffer, add ATP and GTP to a final concentration of 100 µM each.

  • Add the dsDNA activator to a final concentration of 2 nM.

  • Initiate the reaction by adding purified cGAS to a final concentration of 0.1 µM.

  • Incubate the reaction at 37°C for 1 hour.

  • Terminate the reaction by heating at 95°C for 5 minutes.

  • Centrifuge the reaction mixture at 16,000 x g for 10 minutes to pellet any precipitate.

  • Analyze 20 µL of the supernatant by HPLC.

  • Separate the reaction products on a C18 column using a gradient of Mobile Phase A and B.

  • Detect this compound by monitoring absorbance at 256 nm.

  • Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with known concentrations of 2'3'-cGAMP.

cGAMP_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis Buffer Buffer ATP_GTP ATP & GTP dsDNA dsDNA Activator cGAS Purified cGAS Mix Reaction Mix Incubate Incubate at 37°C Mix->Incubate Terminate Heat Inactivate Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Quantify Quantify this compound HPLC->Quantify

Cellular Assay for STING Pathway Activation

This protocol describes how to assess the activation of the cGAS-STING pathway in cultured cells by measuring the phosphorylation of key signaling proteins via Western blotting and the induction of IFN-β mRNA by qRT-PCR.

Materials:

  • Mouse Embryonic Fibroblasts (MEFs) or other suitable cell line

  • dsDNA probe (e.g., 80 bp dsDNA)

  • Transfection reagent (e.g., jetPRIME®)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.

  • Protein concentration assay kit (e.g., Bradford)

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-pSTING (S366), anti-STING, anti-pTBK1 (S172), anti-TBK1, anti-pIRF3 (S396), anti-IRF3, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for Ifnb1 and a housekeeping gene (e.g., Gapdh)

Protocol:

Cell Culture and Transfection:

  • Seed MEFs in 6-well plates and grow to 60-80% confluency.

  • Prepare the dsDNA probe by annealing complementary 80 bp ssDNA oligonucleotides.

  • Transfect the cells with the dsDNA probe using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubate the cells for 6 hours at 37°C.

Western Blot Analysis:

  • Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.

  • Determine the protein concentration of the lysates.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate.[1][16]

qRT-PCR Analysis:

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from 1 µg of total RNA.

  • Perform qPCR using SYBR Green master mix and primers for Ifnb1 and a housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative expression of Ifnb1 mRNA.[16][17]

STING_Activation_Workflow Start Seed Cells Transfect Transfect with dsDNA Start->Transfect Incubate Incubate 6h Transfect->Incubate Split Incubate->Split Harvest_Protein Harvest for Protein Split->Harvest_Protein Harvest_RNA Harvest for RNA Split->Harvest_RNA Western_Blot Western Blot (pSTING, pTBK1, pIRF3) Harvest_Protein->Western_Blot qRT_PCR qRT-PCR (IFN-β mRNA) Harvest_RNA->qRT_PCR

Conclusion

The cGAS-STING pathway represents a critical first line of defense against pathogens and cellular insults. A thorough understanding of the molecular mechanisms that govern the production of this compound by cGAS in response to cytosolic DNA is paramount for the development of novel therapeutics. This guide has provided a detailed overview of the signaling cascade, a compilation of key quantitative data, and comprehensive experimental protocols to aid researchers in this endeavor. The continued exploration of this pathway holds immense promise for the treatment of a wide range of human diseases.

References

regulation of cGAMP levels in the cell

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cellular Regulation of cGAMP

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic GMP-AMP (this compound) is a pivotal second messenger in the innate immune system, acting as the direct endogenous activator of the STING (Stimulator of Interferon Genes) pathway. The precise control of cellular this compound concentration is critical for mounting an appropriate immune response against pathogens and malignant cells while preventing excessive inflammation and autoimmunity. This technical guide provides a comprehensive overview of the core mechanisms governing this compound homeostasis: its synthesis by cGAS, its degradation by the ectoenzyme ENPP1, and its complex network of transport into, out of, and between cells. We present quantitative data, detailed experimental methodologies, and pathway visualizations to equip researchers and drug development professionals with a thorough understanding of these regulatory nodes, which represent promising targets for novel therapeutics.

This compound Synthesis: The Role of cGAS

The synthesis of 2'3'-cGAMP is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), the primary cytosolic sensor for double-stranded DNA (dsDNA).[1][2] The presence of dsDNA in the cytoplasm, a hallmark of viral infection or cellular damage, triggers the activation of cGAS. Upon binding to dsDNA, cGAS undergoes dimerization and a conformational change that creates a catalytic pocket.[1][3] Within this active site, cGAS catalyzes the condensation of ATP and GTP to form 2'3'-cGAMP, a molecule with a unique phosphodiester linkage between the 2'-OH of guanosine (B1672433) and the 5'-phosphate of adenosine.[2][3] This newly synthesized this compound then acts as a second messenger, binding to and activating the STING protein located on the endoplasmic reticulum membrane.[4][5]

G dsDNA Cytosolic dsDNA (Viral, Mitochondrial, Nuclear) cGAS_active Active cGAS (Dimer) dsDNA->cGAS_active cGAS_inactive Inactive cGAS (Monomer) cGAS_inactive->cGAS_active Binding & Dimerization This compound 2'3'-cGAMP cGAS_active->this compound Synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS_active STING STING Activation This compound->STING

Figure 1: cGAS Activation and this compound Synthesis Pathway.
Quantitative Data: cGAS Activity

While detailed kinetic parameters for human cGAS are context-dependent (e.g., on DNA length and concentration), its activation is known to be highly specific for dsDNA over single-stranded DNA or RNA.[2][6] The primary quantitative assessment involves measuring the product, this compound, in cellular extracts or in vitro reactions.

Experimental Protocol: Quantification of Intracellular this compound by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate and specific quantification of this compound isomers due to its high sensitivity and ability to distinguish between 2'3'-cGAMP, 3'3'-cGAMP, and other cyclic dinucleotides.[7]

Objective: To extract and quantify intracellular this compound from cultured cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (80%), pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

  • Refrigerated centrifuge (>15,000 x g)

  • Lyophilizer or vacuum concentrator

  • LC-MS/MS system with a reversed-phase C18 column

  • Analytical standards for 2'3'-cGAMP and an isotopically labeled internal standard (e.g., ¹³C₁₀, ¹⁵N₅-2'3'-cGAMP)[7]

Methodology:

  • Cell Culture: Grow cells to the desired confluency in a multi-well plate.

  • Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS. This step is crucial to remove any extracellular this compound.

  • Metabolite Extraction:

    • Add 1 mL of pre-chilled 80% methanol to each well (for a 6-well plate format).[7]

    • Use a cell scraper to detach the cells and transfer the resulting cell suspension into a microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the tube vigorously for 1 minute.

    • Incubate at -80°C for at least 1 hour to ensure complete protein precipitation.[7]

  • Clarification: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the small molecule metabolites including this compound, to a new, clean microcentrifuge tube.[7]

  • Drying: Dry the supernatant completely using a lyophilizer or vacuum concentrator. The dried extract can be stored at -80°C until analysis.[7]

  • LC-MS/MS Analysis:

    • Reconstitute the dried extracts in a small, precise volume of mobile phase (e.g., Water with 0.1% formic acid).

    • Add a known concentration of the isotopically labeled internal standard to all samples and calibration standards. This allows for accurate quantification by correcting for sample loss during preparation and matrix effects during analysis.

    • Inject the samples onto the LC-MS/MS system. The separation is typically achieved using a C18 column, and detection is performed using multiple reaction monitoring (MRM) mode for maximum sensitivity and specificity.

    • Quantify this compound levels by comparing the peak area ratio of endogenous this compound to the internal standard against a standard curve prepared with known concentrations of the analytical standard.[7]

This compound Degradation: The Role of ENPP1

While no major intracellular hydrolase for 2'3'-cGAMP has been identified, the extracellular levels of this compound are tightly regulated by the ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[8][9] ENPP1 is a transmembrane glycoprotein (B1211001) that hydrolyzes extracellular this compound, thereby attenuating STING signaling that would otherwise be triggered by this compound uptake in neighboring cells.[10] The degradation occurs in a two-step process: ENPP1 first cleaves the 2'-5' phosphodiester bond to produce a linear intermediate, pA(2',5')pG, which is then further hydrolyzed to 5'-AMP and 5'-GMP.[10][11]

G Extracellular_this compound Extracellular 2'3'-cGAMP ENPP1 ENPP1 (Ectoenzyme) Extracellular_this compound->ENPP1 Intermediate Linear pApG ENPP1->Intermediate Hydrolysis Step 1 Products 5'-AMP + 5'-GMP Intermediate->Products Hydrolysis Step 2 Inhibitors ENPP1 Inhibitors (e.g., STF-1084) Inhibitors->ENPP1 Inhibition

Figure 2: Extracellular this compound Degradation by ENPP1.
Quantitative Data: ENPP1 Kinetics and Inhibition

The enzymatic activity of ENPP1 on this compound has been well-characterized, establishing it as an efficient hydrolase.

ParameterSubstrateValueReference
Km 2'3'-cGAMP15 µM[8]
kcat 2'3'-cGAMP4 s⁻¹[8]
Km ATP20 µM[8]
kcat ATP12 s⁻¹[8]
IC₅₀ STF-1084149 ± 20 nM[12]
IC₅₀ QS11.59 ± 0.07 µM[12]
Experimental Protocol: ENPP1 Activity Assay (Colorimetric)

This protocol describes a common method to measure ENPP1 activity using a colorimetric substrate, which is useful for inhibitor screening and biochemical characterization.

Objective: To measure the enzymatic activity of recombinant or cellular ENPP1.

Materials:

  • Assay Buffer: 50 mM Tris, 250 mM NaCl, pH 9.5

  • Recombinant Human ENPP1 (rhENPP1) or cell lysate containing ENPP1

  • Substrate: p-nitrophenyl thymidine (B127349) 5′-monophosphate (pNP-TMP) or Thymidine 5'-monophosphate p-nitrophenyl ester.[13][14]

  • Stop Solution: 100 mM NaOH

  • 96-well clear microplate

  • Plate reader capable of measuring absorbance at 405 nm

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the substrate (e.g., 100 mM in deionized water).

    • Dilute the substrate to a working concentration (e.g., 1-10 mM) in Assay Buffer.

    • Dilute the rhENPP1 enzyme or cell lysate to the desired concentration in Assay Buffer. For cell-based assays, lyse cells in a suitable buffer (e.g., 1% Triton, 200 mM Tris, pH 8.0).[13]

  • Assay Setup:

    • Add 50 µL of the diluted enzyme preparation (or cell lysate) to each well of the 96-well plate.

    • Include a "Substrate Blank" control containing 50 µL of Assay Buffer without the enzyme for background correction.[14]

  • Reaction Initiation:

    • Start the reaction by adding 50 µL of the substrate working solution to all wells. The final concentration of the substrate in the well will be half of the working concentration.

  • Incubation: Incubate the plate for a set period (e.g., 1 hour at 37°C) or monitor the reaction kinetically.[13] For kinetic assays, immediately place the plate in a plate reader set to 37°C and measure absorbance at 405 nm every minute for 5-10 minutes.[14]

  • Reaction Termination (for endpoint assays): Add 100 µL of Stop Solution (100 mM NaOH) to each well to terminate the reaction.[13] The alkaline solution also enhances the color of the p-nitrophenol product.

  • Data Acquisition: Measure the absorbance at 405 nm.

  • Data Analysis:

    • Subtract the absorbance of the Substrate Blank from all other readings.

    • Calculate the rate of reaction (Vmax) for kinetic assays.

    • Enzyme activity can be calculated using the Beer-Lambert law and a standard curve of the product (p-nitrophenol) to convert absorbance units to the amount of product formed per unit time.

This compound Transport: A Network of Cellular Exchange

This compound is not strictly cell-autonomous. It can be transferred between cells, a process critical for amplifying immune signals to bystander cells that have not directly sensed dsDNA. This intercellular communication is mediated by a variety of transport mechanisms.

  • Import: Extracellular this compound can be actively transported into cells. The solute carrier SLC19A1 (also known as the reduced folate carrier) has been identified as the primary importer of this compound and other cyclic dinucleotides in human monocytic cell lines.[15][16][17][18] Other channels, including the ATP-gated ion channel P2X7R and volume-regulated anion channels (VRACs ), have also been implicated in this compound uptake.[19][20]

  • Export: The mechanism of this compound export is less understood, but the ATP-binding cassette transporter ABCC1 (also known as MRP1) has been identified as a this compound exporter.[19][20]

  • Direct Intercellular Transfer: Gap junctions , formed by connexin proteins, create direct channels between adjacent cells, allowing the passage of small molecules like this compound.[19][21] This allows for rapid signal propagation within a tissue, bypassing the need for extracellular release and uptake.[21] this compound can also be packaged into viral particles during budding, delivering the second messenger to the next cell upon infection.

G cluster_0 Cell 1 (Sender) cluster_1 Cell 2 (Receiver) Intracellular_cGAMP1 Intracellular 2'3'-cGAMP ABCC1 ABCC1 (Exporter) Intracellular_cGAMP1->ABCC1 Export GapJunction Gap Junction Intracellular_cGAMP1->GapJunction Direct Transfer Extracellular_this compound Extracellular 2'3'-cGAMP ABCC1->Extracellular_this compound STING STING Activation SLC19A1 SLC19A1 (Importer) SLC19A1->STING Other_Importers Other Importers (P2X7R, VRAC) Other_Importers->STING Extracellular_this compound->SLC19A1 Import Extracellular_this compound->Other_Importers Import ENPP1 ENPP1 Extracellular_this compound->ENPP1 Degraded AMP+GMP ENPP1->Degraded Degradation GapJunction->STING

Figure 3: Intercellular Transport and Regulation of this compound.
Summary of this compound Transporters

Protein/StructureFunctionLocationReference
SLC19A1 ImporterPlasma Membrane[15][16][17]
P2X7R ImporterPlasma Membrane[19][20]
LRRC8A/C/E (VRACs) Importer/ExporterPlasma Membrane[19][20]
ABCC1 (MRP1) ExporterPlasma Membrane[19][20]
Gap Junctions (Connexins) Direct TransferCell-Cell Junctions[19][21]
Experimental Protocol: this compound Uptake Assay via STING Activation

This protocol indirectly measures the import of extracellular this compound by quantifying the activation of the downstream STING pathway (e.g., phosphorylation of TBK1 or IRF3).

Objective: To assess the ability of cells to import extracellular this compound.

Materials:

  • Cell line of interest (e.g., THP-1 human monocytes)

  • Complete cell culture medium

  • 2'3'-cGAMP sodium salt

  • Transporter inhibitors (optional, e.g., methotrexate (B535133) or sulfasalazine (B1682708) for SLC19A1)[15]

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 6-well) and allow them to adhere or reach the desired density.

  • Inhibitor Pre-treatment (Optional): To confirm the role of a specific transporter, pre-incubate a subset of cells with a transporter inhibitor (e.g., methotrexate) for 30-60 minutes before adding this compound.

  • This compound Stimulation:

    • Prepare a stock solution of 2'3'-cGAMP in sterile water or PBS.

    • Treat the cells by adding this compound directly to the culture medium to a final concentration typically in the range of 25-100 µM.[15]

    • Include an untreated control (vehicle only).

  • Incubation: Incubate the cells for a specific time, typically 1-4 hours, at 37°C to allow for this compound uptake and subsequent STING pathway activation.[15]

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 20-30 minutes, then clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated and total TBK1 or IRF3. A loading control like GAPDH should also be probed.

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Compare the levels of phosphorylated TBK1 or IRF3 in this compound-treated cells relative to untreated controls. A significant increase in phosphorylation indicates successful this compound import and STING activation. The effect of inhibitors can be assessed by comparing phosphorylation levels in their presence and absence.

Conclusion

The cellular concentration of this compound is a tightly controlled equilibrium between synthesis, degradation, and transport. cGAS acts as the sentinel, initiating the signal by producing this compound in response to cytosolic dsDNA. This signal is spatially and temporally confined by the degradative action of the extracellular enzyme ENPP1 and a complex network of cellular transporters, including the importer SLC19A1 and exporter ABCC1, which dictate the extent of paracrine signaling. For drug development professionals, each of these regulatory points presents a viable therapeutic target. cGAS inhibitors are being explored for autoimmune diseases, while STING agonists (including non-hydrolyzable this compound analogs) are in clinical trials for cancer immunotherapy. Furthermore, modulating the activity of ENPP1 or this compound transporters offers novel strategies to either enhance anti-tumor immunity or dampen inflammatory responses. A thorough understanding of these fundamental mechanisms is therefore essential for the rational design of next-generation immunomodulatory therapies.

References

evolution of the cGAS-cGAMP-STING pathway

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The cyclic GMP-AMP synthase (cGAS)-cGAMP-STING pathway is a cornerstone of innate immunity, primarily recognized in vertebrates for its role in detecting cytosolic DNA and initiating a type I interferon response. However, the evolutionary history of this signaling cassette is remarkably deep and complex, with origins tracing back to prokaryotic anti-phage defense systems. This guide provides a comprehensive overview of the , detailing the stepwise acquisition of functional domains and signaling outputs. We trace the pathway from its bacterial ancestors, through its adaptation in early metazoans like the sea anemone where it functioned independently of interferon, to its diversification in insects and ultimate refinement in vertebrates. Key evolutionary innovations, such as the switch in ligand preference from 3',3'-linked cyclic dinucleotides (CDNs) to the more potent 2',3'-cGAMP and the addition of a C-terminal tail to STING for interferon regulatory factor (IRF) recruitment, are discussed. Understanding this evolutionary trajectory provides critical insights into the pathway's core conserved functions, such as autophagy, and its more recently acquired roles, offering a broader perspective for therapeutic targeting and drug development.

The Canonical cGAS-STING Pathway in Mammals

In mammals, the cGAS-STING pathway is a critical surveillance mechanism for the presence of DNA in the cytoplasm, a hallmark of viral infection or cellular damage. The process is initiated when cGAS binds to cytosolic double-stranded DNA (dsDNA) in a sequence-independent manner. This binding event triggers a conformational change in cGAS, activating its enzymatic function to synthesize the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP. Mammalian cGAS uniquely produces a this compound isomer with mixed phosphodiester linkages (2'-5' and 3'-5'), termed 2',3'-cGAMP.

This second messenger binds to the STING protein, an adaptor protein resident on the endoplasmic reticulum (ER) membrane. Ligand binding induces STING dimerization and a significant conformational change, leading to its trafficking from the ER through the Golgi apparatus. During this translocation, STING recruits and activates the TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-I) and other inflammatory genes. Concurrently, STING activation can also lead to the activation of the NF-κB transcription factor, further promoting inflammation.

Prokaryotic Origins: The CBASS System

The evolutionary roots of cGAS-STING signaling are found in bacteria, where analogous systems function as a primary defense against bacteriophage (phage) infection.[1] These systems, known as cyclic oligonucleotide-based antiphage signaling systems (CBASS), consist of a cGAS/DncV-like nucleotidyltransferase (CD-NTase) and various associated effector proteins.[2][3] Upon phage infection, the CD-NTase is activated and synthesizes a variety of cyclic di- or trinucleotides.[2] These second messengers then bind to and activate effector proteins, which can include phospholipases, nucleases, or transmembrane proteins that deplete cellular resources to induce an abortive infection.[1][2] This altruistic cell death mechanism prevents the propagation of the phage to neighboring bacteria.

Notably, some CBASS effectors are structural homologs of STING, revealing an ancient functional link between a CDN-producing synthase and a CDN-binding receptor in antiviral defense.[2][3] These bacterial systems utilize a wide array of CDNs, predominantly with 3',3' phosphodiester linkages, establishing the ancient role of these molecules as second messengers in immunity.[4]

G cluster_bacterium Bacterial Cell Phage Bacteriophage Infection CDNTase CD-NTase (cGAS Ancestor) Phage->CDNTase activates CDN 3',3'-CDN CDNTase->CDN synthesizes Effector Effector Protein (e.g., STING-like Phospholipase) CDN->Effector activates Abort Abortive Infection (Cell Death) Effector->Abort triggers

Figure 1. The ancestral prokaryotic CBASS pathway.

Evolution in Early Eukaryotes and Invertebrates

The core cGAS-STING cassette was acquired by early metazoans, where it was adapted for host defense long before the evolution of the interferon system. Studies in basal invertebrates provide a snapshot of the pathway's primordial functions.

The Sea Anemone (Nematostella vectensis) Model

A functional cGAS-STING pathway has been identified in the sea anemone Nematostella vectensis, an animal that diverged from humans over 500 million years ago.[4][5] This discovery established that the pathway predates the emergence of interferons.[4] The anemone pathway has several key features that distinguish it from its mammalian counterpart:

  • nv-cGAS: The anemone cGAS homolog appears to synthesize a 3',3'-linked CDN, similar to those found in bacteria, rather than the 2',3'-cGAMP produced by mammalian cGAS.[4]

  • nv-STING: Anemone STING binds to this 3',3'-CDN.[4] Crucially, it lacks the C-terminal tail (CTT) domain found in vertebrate STING, which is required for IRF3 activation and IFN signaling.

  • Downstream Function: The output of anemone STING activation is not interferon production. Instead, it is hypothesized to be linked to more ancient immune responses like autophagy or NF-κB activation, which are conserved downstream functions in higher organisms.[5]

Despite these differences, anemone STING can still bind the vertebrate-specific 2',3'-cGAMP, suggesting that the ligand-binding pocket of STING has a deeply conserved structural feature that accommodates this mixed-linkage CDN.[4]

G cluster_anemone Sea Anemone Cell Trigger Pathogen Trigger (e.g., Virus) nv_cGAS nv-cGAS Trigger->nv_cGAS activates nv_this compound 3',3'-cGAMP nv_cGAS->nv_this compound synthesizes nv_STING nv-STING (No C-terminal tail) nv_this compound->nv_STING activates Output Primordial Response (e.g., Autophagy, NF-κB) nv_STING->Output triggers

Figure 2. The interferon-independent pathway in the sea anemone.

Diversification in Insects (Drosophila melanogaster)

Insects represent a further diversification of this ancient pathway. The fruit fly, Drosophila melanogaster, possesses multiple cGAS homologs, now termed cGAS-like receptors (cGLRs), and a single STING homolog (dSTING). This system displays remarkable plasticity:

  • Ligand Sensing: Unlike mammalian cGAS, which is a dedicated DNA sensor, at least one Drosophila cGLR has been shown to be a sensor of viral double-stranded RNA (dsRNA). This indicates that the cGAS family of proteins evolved as versatile nucleic acid sensors before specializing as DNA sensors in vertebrates.[2]

  • CDN Production: The fly cGLRs can synthesize novel CDNs, such as 3'2'-cGAMP, highlighting a broader diversity of second messengers used in invertebrate immunity.

  • Signaling Output: Similar to the sea anemone, dSTING activation does not induce an interferon response. Instead, it triggers antiviral immunity through NF-κB (Relish) signaling and the induction of autophagy.

Evolution in Vertebrates: Specialization and Refinement

The transition to vertebrates marked a period of significant innovation for the cGAS-STING pathway, refining it into the potent anti-DNA and interferon-inducing system seen in mammals today.

Emergence of DNA Sensing by cGAS

While invertebrate cGAS-like proteins may not be efficient DNA sensors, vertebrate cGAS acquired specific structural features to fulfill this role. A key addition is the N-terminal zinc-ribbon domain, which is absent in invertebrate homologs.[2] This domain enhances DNA binding affinity and contributes to the length-dependent activation of cGAS, allowing it to form ladder-like oligomers along dsDNA, a process that is crucial for robust enzymatic activity.

The Innovation of 2',3'-cGAMP

A pivotal event in the evolution of the pathway was the change in the enzymatic product of cGAS. While ancestral and bacterial CD-NTases produce 3',3'-linked CDNs, vertebrate cGAS evolved to synthesize the unique mixed-linkage 2',3'-cGAMP.[4] Structural and biochemical studies have shown that 2',3'-cGAMP is a more potent activator of STING than its 3',3' counterparts.[4] It achieves this by trapping STING in a specific closed conformation that is optimal for downstream signaling, exploiting a deeply conserved conformational intermediate state.[4]

The Addition of the STING C-Terminal Tail (CTT)

The most critical vertebrate-specific adaptation to STING was the acquisition of a flexible C-terminal tail (CTT). This domain, which is absent in invertebrate STING homologs, contains a conserved pLxIS motif that serves as the docking site for the kinase TBK1.[2] The recruitment of TBK1 to the CTT is the essential step that links STING activation to the phosphorylation of IRF3 and the subsequent induction of the type I interferon response. This addition effectively repurposed the ancient CDN-sensing pathway, integrating it with the more recently evolved vertebrate interferon system to create a powerful antiviral defense mechanism.

G cluster_vertebrate Vertebrate Cell DNA Cytosolic dsDNA cGAS Vertebrate cGAS (+ Zinc Ribbon) DNA->cGAS activates This compound 2',3'-cGAMP cGAS->this compound synthesizes STING Vertebrate STING (+ C-terminal tail) This compound->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferon Response IRF3->IFN induces

Figure 3. The refined vertebrate cGAS-STING-IFN pathway.

Functional Diversification of Pathway Outputs

The evolutionary history of the cGAS-STING pathway is marked by the layering of new functions on top of ancient, conserved roles. While the link to interferon is a vertebrate specialization, other outputs like autophagy and NF-κB activation are present across diverse animal phyla, suggesting they are core, primordial functions of STING signaling.

FunctionProkaryotes (CBASS)Invertebrates (Anemone, Insects)Vertebrates
Primary Trigger Phage InfectionPathogen Infection (RNA/DNA viruses)Cytosolic dsDNA
Synthase CD-NTasecGAS / cGLRscGAS
CDN Produced Various 3',3'-CDNs3',3'-CDNs, 3'2'-cGAMP, etc.2',3'-cGAMP
Receptor STING-like EffectorsSTING (no CTT)STING (with CTT)
Primary Output Abortive InfectionAutophagy, NF-κBType I Interferons
Other Outputs --Autophagy, NF-κB, Senescence

Table 1. Comparison of cGAS-STING Pathway Features Across Different Evolutionary Lineages.

Quantitative Data Summary

While detailed kinetic data from early evolutionary nodes is sparse, comparative binding affinity studies highlight the specialization of the pathway.

ReceptorLigandBinding Affinity (Kd)OrganismReference
Human STING2',3'-cGAMP<1 nMHomo sapiens
Human STING3',3'-cGAMPMicromolar rangeHomo sapiens
Anemone STING2',3'-cGAMPHigh Affinity (Indistinguishable from human)N. vectensis[4]
Anemone STING3',3'-cGAMPHigh Affinity (Recognized via specific contacts)N. vectensis[4]

Table 2. Comparative Ligand-Binding Affinities of STING Homologs. Note: The high affinity of anemone STING for 2',3'-cGAMP, a ligand it does not endogenously produce, underscores the deeply conserved structural pocket that was later exploited in vertebrate evolution.

Key Experimental Methodologies

The elucidation of the cGAS-STING pathway's evolution has relied on a combination of bioinformatics, structural biology, and biochemical assays.

Phylogenetic Analysis
  • Protocol: Homologs of human or mouse cGAS and STING proteins are identified in sequenced genomes across diverse species using BLASTP searches. Protein sequences are aligned using tools like M-coffee or ClustalW. Phylogenetic relationships are then inferred using methods such as Maximum Likelihood (ML) or Bayesian inference to construct evolutionary trees.

  • Application: This approach was used to trace the origins of cGAS and STING back to choanoflagellates and to demonstrate their co-evolution and co-loss in certain lineages like nematodes.

In Vitro CDN Synthesis and STING Activation Assays
  • Protocol:

    • Cloning and Expression: Putative cGAS/cGLR homologs from different species are cloned into expression vectors. The proteins are expressed and purified from E. coli or insect cells.

    • Synthesis Reaction: The purified enzyme is incubated with ATP and GTP (and a potential ligand like dsDNA or dsRNA).

    • Product Analysis: The reaction mixture is analyzed by high-performance liquid chromatography (HPLC) and mass spectrometry to identify the cyclic dinucleotide product.

    • STING Activation: The synthesized CDN is then used to stimulate permeabilized mammalian cells or purified STING protein to measure downstream events like IRF3 phosphorylation (via Western Blot) or STING-TBK1 complex formation (via co-immunoprecipitation).

  • Application: This workflow was critical in demonstrating that anemone cGAS produces a 3',3'-CDN and that Drosophila cGLRs can synthesize novel CDNs in response to dsRNA.

G A 1. Clone & Purify cGAS/cGLR Homolog B 2. In Vitro Reaction (Enzyme + ATP/GTP + Ligand) A->B C 3. Analyze Product (HPLC / Mass Spec) B->C D 4. Test Activity (Stimulate cells/protein with product) C->D E 5. Measure Output (e.g., p-IRF3 via Western Blot) D->E

Figure 4. Workflow for characterizing novel CDN synthases.

X-Ray Crystallography
  • Protocol: The ligand-binding domain of STING homologs is expressed, purified, and crystallized in both the apo (unbound) state and in complex with various CDNs (e.g., 2',3'-cGAMP, 3',3'-cGAMP). The crystal structures are then solved to reveal atomic-level details of the protein-ligand interactions.

  • Application: This technique revealed the conformational changes in STING upon ligand binding and explained how 2',3'-cGAMP acts as a more potent agonist by locking STING in a "closed" conformation.[4] It also showed that the three-dimensional structures of human and anemone STING are highly superimposable despite low sequence homology.

Conclusion and Future Perspectives

The cGAS-cGAMP-STING pathway did not emerge fully formed in vertebrates but was built over hundreds of millions of years through a process of molecular tinkering and co-option. Its history begins with a simple but effective anti-phage system in bacteria. In early animals, this core cassette was adapted to provide interferon-independent immunity, likely relying on ancient cellular processes like autophagy. The vertebrate lineage then refined the system by specializing cGAS as a DNA sensor, evolving a highly potent 2',3'-cGAMP second messenger, and adding a C-terminal tail to STING to plug this ancient sensor into the modern interferon network.

For drug development professionals, this evolutionary perspective is critical.

  • Targeting Core Functions: The ancient and conserved nature of STING-induced autophagy suggests that this output may be a fundamental aspect of its biology, with implications for cancer and metabolic diseases that may be independent of interferon signaling.

  • Species-Specific Agonists/Antagonists: The structural differences in STING across species, despite a conserved core, highlight the potential for developing species-specific modulators.

  • Beyond DNA: The discovery of RNA-sensing cGLRs in insects opens the possibility that other cGAS homologs in vertebrates and other species may sense different ligands, representing untapped therapeutic potential.

By understanding the pathway's past, we can better appreciate its multifaceted roles in present-day health and disease, paving the way for more sophisticated and targeted therapeutic strategies.

References

A Technical Guide to Physiological Concentrations of Intracellular cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic GMP-AMP (cGAMP) is a critical second messenger in the innate immune system, produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA).[1][2] Intracellular this compound binds to and activates the Stimulator of Interferon Genes (STING), triggering a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines.[3][4] This pathway is fundamental to host defense against pathogens and is also implicated in autoimmune diseases and cancer.[5][6] Understanding the physiological concentrations of intracellular this compound is paramount for elucidating the dynamics of the cGAS-STING pathway and for the development of novel therapeutics targeting this axis. This technical guide provides a comprehensive overview of the reported physiological concentrations of intracellular this compound, detailed experimental protocols for its quantification, and a visual representation of the associated signaling pathway.

Data Presentation: Intracellular this compound Concentrations

The concentration of intracellular this compound can vary significantly depending on the cell type, the nature of the stimulus, and the cellular context. Basal levels are typically low, while stimulation with cytosolic DNA or other triggers can lead to a substantial increase. The following table summarizes quantitative data from various studies.

Cell Line/TypeConditionIntracellular this compound ConcentrationMeasurement MethodReference
293T cGAS ENPP1-/-Basal (unstimulated)Low micromolarLC-MS/MS[2]
4T1-luc (murine breast cancer)Basal (unstimulated)~40 nM (estimated)LC-MS/MS[2][7]
MC38 (murine colon adenocarcinoma)Basal (unstimulated)Below limit of detection (~40 nM)LC-MS/MS[2]
E0771 (murine breast cancer)Basal (unstimulated)Below limit of detection (~40 nM)LC-MS/MS[2][7]
Panc02 (murine pancreatic cancer)Basal (unstimulated)Below limit of detection (~40 nM)LC-MS/MS[2][7]
NMuMG (murine mammary gland)Basal (unstimulated)Below limit of detection (~40 nM)LC-MS/MS[2][7]
Human PBMCsBasal (unstimulated)LowLC-MS/MS[2]
293T cGAS ENPP1-/-Transfected with pcDNA6IncreasedLC-MS/MS[2]
Mouse Embryonic Fibroblasts (MEFs)Transfected with dsDNADetectable increaseELISA[8]
THP-1 (human monocytic cell line)Stimulated with STING agonistDose-dependent increaseELISA[8]
BMMs (Bone Marrow-Derived Macrophages)Transfected with calf thymus DNASignificant increaseELISA[9]
A549 (human lung carcinoma)Transfected with calf thymus DNASignificant increaseELISA[9]

Mandatory Visualization

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Intermediate Compartment / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (viral, bacterial, self) cGAS cGAS dsDNA->cGAS activates This compound 2'3'-cGAMP cGAS->this compound synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (dimer) This compound->STING binds & activates STING_active Activated STING STING->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Interferon Genes (e.g., IFNB1) pIRF3->IFN_genes induces transcription

Caption: The cGAS-STING signaling pathway is initiated by cytosolic dsDNA, leading to the synthesis of this compound.

Experimental Workflow for Intracellular this compound Quantification

cGAMP_Quantification_Workflow start Cell Culture & Stimulation harvest Cell Harvesting & Lysis start->harvest extraction Metabolite Extraction (e.g., with methanol) harvest->extraction quantification Quantification Method extraction->quantification lcms LC-MS/MS quantification->lcms elisa ELISA quantification->elisa reporter Reporter Assay quantification->reporter data Data Analysis lcms->data elisa->data reporter->data

Caption: A generalized workflow for the quantification of intracellular this compound from cultured cells.

Experimental Protocols

Accurate quantification of intracellular this compound is crucial for studying the cGAS-STING pathway. The following are detailed methodologies for key experiments.

Cell Culture and Stimulation

This protocol describes the general procedure for culturing cells and stimulating this compound production. Specific conditions will vary based on the cell line and experimental goals.

Materials:

  • Cells of interest (e.g., 293T, THP-1, MEFs)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Stimulating agent (e.g., herring testis DNA, ISD90, 2'3'-cGAMP)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM reduced-serum medium

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well or 24-well plate) to achieve 60-70% confluency on the day of stimulation.[10]

  • Stimulation:

    • For adherent cells, replace the culture medium with fresh medium prior to stimulation.

    • For stimulation via transfection, prepare the DNA-lipid complex according to the manufacturer's protocol. For example, for a single well in a 24-well plate, mix 2.5 µg of ISD90 with P3000 reagent in Opti-MEM, then combine with a Lipofectamine 3000-Opti-MEM mixture.[11]

    • Add the stimulation agent to the cells and incubate for the desired time (e.g., 4-16 hours).[8][10] Include an unstimulated control group.

Sample Preparation for this compound Measurement

This protocol details the extraction of intracellular metabolites, including this compound, from cultured cells.

Materials:

  • Ice-cold PBS

  • Pre-chilled (-80°C) 80% methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

  • Lyophilizer or vacuum concentrator

Procedure:

  • Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Extraction: Add 1 mL of pre-chilled 80% methanol to each well (for a 6-well plate).[12]

  • Harvesting: Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at >15,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Collection: Transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the extracts using a lyophilizer or vacuum concentrator. The dried extracts can be stored at -80°C.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and specific quantification of this compound.

Materials:

  • Dried cell extracts

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., 13C10, 15N5-2'3'-cGAMP)

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Reversed-phase C18 column

  • LC-MS/MS system

Procedure:

  • Sample Reconstitution: Reconstitute the dried cell extracts in a small volume of mobile phase A.[12] Spike in the isotopically labeled internal standard.

  • Chromatographic Separation: Inject the sample onto the C18 column. Use a gradient of mobile phase A and B to separate this compound from other metabolites. The specific gradient will need to be optimized for the system.

  • Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[13]

    • Select precursor and unique fragment ions for both unlabeled and labeled this compound. For 2'3'-cGAMP, a precursor ion of m/z 675.1 and a fragment ion of m/z 476.01 can be used.[13]

  • Quantification: Create a standard curve using known concentrations of the this compound analytical standard.[14] Determine the concentration of this compound in the samples by comparing the ratio of the peak areas of the unlabeled this compound to the isotopically labeled internal standard against the standard curve.[15]

Quantification of this compound by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a high-throughput method for this compound quantification.

Materials:

  • Commercial 2'3'-cGAMP ELISA kit (containing antibody-coated plate, HRP-conjugated this compound, standards, buffers, etc.)

  • Cell lysates (prepared as described above, but reconstituted in the assay buffer provided in the kit)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Standard Preparation: Prepare a serial dilution of the this compound standard provided in the kit.[16]

  • Assay Procedure (Competitive ELISA):

    • Add standards and reconstituted cell lysates to the appropriate wells of the antibody-coated plate.[8]

    • Add the HRP-conjugated this compound to each well. This will compete with the this compound in the sample for binding to the antibody.[8]

    • Incubate as specified in the kit manual (e.g., 1-2 hours at room temperature).

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of this compound in the sample.[8]

  • Quantification: Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

This technical guide provides a consolidated resource for researchers, scientists, and drug development professionals working on the cGAS-STING pathway. The provided data on physiological intracellular this compound concentrations, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflows offer a solid foundation for designing and executing experiments in this rapidly evolving field. Accurate measurement of intracellular this compound is critical for advancing our understanding of innate immunity and for the development of novel immunomodulatory therapies.

References

Methodological & Application

Measuring cGAMP Levels in Cell Lysates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic GMP-AMP (cGAMP) is a critical second messenger in the innate immune system. Produced by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA), this compound activates the STIMULATOR of interferon genes (STING) signaling pathway.[1][2] This pathway is pivotal in host defense against pathogens and is also implicated in various pathophysiological conditions, including autoimmune diseases and cancer.[3][4] Consequently, the accurate quantification of intracellular this compound levels is essential for understanding these processes and for the development of novel therapeutics targeting the cGAS-STING pathway.

This document provides detailed application notes and protocols for the measurement of this compound in cell lysates, catering to the needs of researchers, scientists, and drug development professionals. We will explore various methodologies, present their key performance characteristics in a comparative table, and provide step-by-step experimental protocols.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is initiated by the recognition of cytosolic dsDNA by cGAS. Upon binding to dsDNA, cGAS catalyzes the synthesis of this compound from ATP and GTP.[5] this compound then binds to the STING protein, which is localized on the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its translocation to the Golgi apparatus and subsequent activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates This compound This compound cGAS->this compound synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING (on ER) This compound->STING_ER binds & activates TBK1 TBK1 STING_ER->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes pIRF3_nucleus p-IRF3 pIRF3->pIRF3_nucleus translocates IFN_genes Type I Interferon Genes pIRF3_nucleus->IFN_genes induces transcription

Figure 1: The cGAS-STING signaling pathway.

Methods for Measuring this compound Levels

Several methods are available for the quantification of this compound in cell lysates, each with its own advantages and limitations. The choice of method often depends on the specific experimental needs, including required sensitivity, throughput, and available equipment. The most common methods include:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A widely used, plate-based assay that offers a good balance of sensitivity, specificity, and throughput.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high specificity and ability to provide absolute quantification.[6]

  • Reporter Assays: These include luciferase-based assays and fluorescent biosensors, offering high sensitivity and suitability for high-throughput screening.

General Experimental Workflow

The general workflow for measuring this compound in cell lysates involves several key steps, from sample preparation to data analysis.

Experimental_Workflow start Start: Cell Culture & Treatment cell_lysis Cell Lysis (e.g., hypotonic buffer, methanol (B129727) extraction) start->cell_lysis lysate_prep Lysate Preparation (e.g., centrifugation, protein quantification) cell_lysis->lysate_prep detection This compound Detection Method lysate_prep->detection elisa ELISA detection->elisa Immunoassay lcms LC-MS/MS detection->lcms Mass Spectrometry reporter Reporter Assay detection->reporter Biosensor/Enzyme Assay data_analysis Data Analysis (Standard Curve Generation, Concentration Calculation) elisa->data_analysis lcms->data_analysis reporter->data_analysis end End: Quantified this compound Levels data_analysis->end

Figure 2: General workflow for this compound measurement.

Comparison of this compound Measurement Methods

The following table summarizes the key quantitative parameters of the different methods for this compound measurement in cell lysates.

FeatureELISALC-MS/MSReporter Assays (Luciferase/Fluorescent)
Sensitivity (LOD) ~9.6 pg/mL to 0.048 pmol/mL[1][3][7]~0.3 nM (from original sample)[4]~1 nM (this compound-Luc assay)[6]; ~0.95 µM (RNA biosensor)[8]
Dynamic Range 6.1 pg/mL to 100 ng/mL[3]Wide, dependent on standard curve500 nM to 100 µM (biochemical assays)[9]
Specificity High, but potential for cross-reactivityVery High (distinguishes isomers)[10]High, but can be affected by matrix effects
Throughput High (96/384-well plates)Low to MediumHigh (suitable for HTS)[8][9]
Cost per Sample ModerateHighLow to Moderate
Equipment Plate ReaderLC-MS/MS SystemPlate Reader (Luminometer/Fluorometer)
Sample Preparation Relatively simpleMore complex extraction required[11]Can be simple ("add-and-read")[9]

Experimental Protocols

Protocol 1: this compound Measurement by Competitive ELISA

This protocol provides a general procedure for a competitive ELISA to measure this compound levels in cell lysates. Specific details may vary depending on the commercial kit used.

Materials:

  • Competitive ELISA kit for 2'3'-cGAMP (e.g., from Cayman Chemical or Arbor Assays)[1][12]

  • Cell lysis buffer (e.g., M-PER™ Extraction Reagent)[12]

  • Microplate reader capable of measuring absorbance at 450 nm

  • Shaker

  • Deionized water

  • Pipettes and tips

Procedure:

  • Sample Preparation (Cell Lysate): a. Culture and treat cells as required by the experimental design. b. Harvest cells and wash with cold PBS. c. Lyse the cells using a compatible lysis buffer. Follow the manufacturer's instructions for the chosen lysis reagent. d. Centrifuge the lysate to pellet cell debris. e. Collect the supernatant containing the this compound. If necessary, determine the protein concentration of the lysate for normalization. f. Dilute the samples as needed to fall within the dynamic range of the assay.

  • ELISA Protocol: a. Prepare all reagents, standards, and samples as described in the kit manual. This typically involves diluting wash buffers and reconstituting standards. b. Add standards and samples to the appropriate wells of the antibody-coated microplate.[1] c. Add the this compound-HRP conjugate to each well.[12] d. Add the anti-cGAMP antibody to each well to initiate the competitive binding.[1] e. Incubate the plate, usually for 2 hours at room temperature with shaking.[1] f. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. g. Add the TMB substrate to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample. h. Stop the reaction by adding a stop solution. i. Read the absorbance at 450 nm using a microplate reader.[1]

  • Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. b. Use the standard curve to determine the concentration of this compound in the samples.

Protocol 2: this compound Measurement by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of this compound from cell lysates using LC-MS/MS.

Materials:

  • LC-MS/MS system

  • Solvents for extraction (e.g., cold 80% methanol/2% acetic acid)[11]

  • Internal standard (e.g., 13C1015N5-labeled this compound)[11]

  • Solid Phase Extraction (SPE) columns (optional, for sample enrichment)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation and this compound Extraction: a. Harvest and wash cells as described in the ELISA protocol. b. Lyse the cells in a cold extraction solvent (e.g., 80% methanol/2% acetic acid). Immediately add a known amount of the internal standard to each sample.[11] c. Incubate on ice to allow for complete lysis and protein precipitation. d. Centrifuge to pellet insoluble debris. e. Collect the supernatant. For increased purity, the supernatant can be subjected to solid-phase extraction.[11] f. Dry the extracted samples, for example, using a vacuum centrifuge. g. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50/50 acetonitrile/water).[4]

  • LC-MS/MS Analysis: a. Prepare a standard curve by serially diluting a known concentration of this compound standard. b. Inject the prepared samples and standards into the LC-MS/MS system. c. Separate this compound from other cellular components using an appropriate liquid chromatography method. d. Detect and quantify this compound and the internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[10]

  • Data Analysis: a. Integrate the peak areas for this compound and the internal standard. b. Generate a standard curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the standards. c. Use the standard curve to calculate the absolute concentration of this compound in the samples.

Protocol 3: this compound Measurement using a Reporter Assay (this compound-Luc)

This protocol is based on a coupled enzyme assay that measures this compound levels through the production of AMP, which is then detected by luciferase.[6]

Materials:

  • Recombinant ENPP1 enzyme

  • AMP detection kit (luciferase-based)

  • Cell lysis buffer (e.g., hypotonic buffer)

  • Luminometer

Procedure:

  • Sample Preparation (Cell Lysate): a. Prepare cell lysates as described previously. It is crucial to use a lysis buffer that does not interfere with the enzymatic reactions. Hypotonic buffers have been shown to be effective.[6] b. If necessary, perform a buffer exchange or purification step to remove substances that might inhibit the enzymes in the assay. A STING-mediated capture and purification method (STING-CAP) can be employed for this purpose.[6]

  • This compound-Luc Assay: a. In a microplate, add the cell lysate sample. b. Add the ENPP1 enzyme to the sample to hydrolyze this compound into AMP and GMP.[6] c. Incubate to allow the reaction to proceed to completion. d. Add the reagents from the AMP detection kit. This typically includes an enzyme that converts AMP to ATP and a luciferase that produces light in the presence of ATP. e. Measure the luminescence using a luminometer. The light output is proportional to the amount of AMP produced, which in turn is proportional to the initial amount of this compound.

  • Data Analysis: a. Generate a standard curve using known concentrations of this compound. b. Use the standard curve to determine the concentration of this compound in the cell lysate samples.

Conclusion

The ability to accurately measure this compound levels in cell lysates is fundamental to advancing our understanding of the cGAS-STING pathway and its role in health and disease. This document provides a comprehensive overview of the primary methods used for this compound quantification, including ELISA, LC-MS/MS, and reporter assays. By offering detailed protocols and a comparative analysis of these techniques, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to select and implement the most appropriate method for their specific research needs. The choice of assay will ultimately depend on a balance of factors including sensitivity, specificity, throughput, cost, and available instrumentation.

References

Application Notes: Quantitative Determination of 2',3'-cGAMP by Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclic GMP-AMP (cGAMP) is a critical second messenger in the innate immune system. Specifically, 2',3'-cGAMP is synthesized in mammalian cells by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA), which is often a sign of viral or bacterial infection, or cellular damage.[1][2] Once produced, 2',3'-cGAMP binds to and activates the Stimulator of Interferon Genes (STING) protein.[2][3] This activation initiates a signaling cascade involving TBK1 and IRF3, leading to the production of type I interferons (IFN-β) and other inflammatory cytokines, which are crucial for antimicrobial and anti-tumor responses.[1][2][4] Dysregulation of the cGAS-STING pathway has been implicated in various autoimmune diseases and cancer, making the quantification of this compound a key area of research for drug development and understanding disease pathology.[3][4]

This document provides a detailed protocol and application notes for the quantitative measurement of 2',3'-cGAMP in various biological samples using a competitive ELISA kit.

Assay Principle

The this compound ELISA kit is a competitive immunoassay designed for the quantitative measurement of this compound in samples such as cell lysates, tissue extracts, and tissue culture media.[1][5][6] The assay is based on the competition between this compound in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled this compound (this compound-HRP conjugate) for a limited number of binding sites on a this compound-specific polyclonal antibody.[6][7]

The microplate wells are pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG).[1][5] During incubation, the this compound-specific antibody binds to either the this compound from the sample or the this compound-HRP conjugate. This antibody-antigen complex is then captured by the secondary antibody on the plate. Following a wash step to remove unbound reagents, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate is added. The HRP enzyme on the bound conjugate catalyzes the conversion of the substrate, producing a colored product. The reaction is terminated by adding a stop solution, and the absorbance is measured at 450 nm.[1][7] The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is generated using known concentrations of this compound, from which the concentration in the unknown samples can be determined.[1]

The cGAS-STING Signaling Pathway

The diagram below illustrates the central role of this compound in the innate immune response triggered by cytosolic DNA.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates This compound 2',3'-cGAMP cGAS->this compound Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING This compound->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_Genes IFN-β Genes pIRF3->IFN_Genes Translocates & Induces Transcription IFN_beta IFN-β Production IFN_Genes->IFN_beta

Caption: The cGAS-STING pathway for innate immune activation.

Performance Characteristics

The following table summarizes typical performance characteristics for a 2',3'-cGAMP ELISA kit based on commercially available products. Note that exact values may vary between manufacturers.

ParameterTypical ValueReference(s)
Assay Type Competitive ELISA[1][5]
Sample Types Cell Lysates, Tissue Extracts, Tissue Culture Media, EDTA Plasma[1][5]
Sensitivity ~0.048 pmol/mL (~85 pg/mL)[1][8]
Assay Range 6.1 pg/mL - 100 ng/mL[8][9]
Assay Duration 2.5 - 3 hours (or overnight incubation option)[5][9][10]
Wavelength 450 nm[1][5]
Samples per Plate ~39 in duplicate[1][5]

Experimental Protocol

This section provides a detailed methodology for conducting the this compound ELISA.

Materials Required
Materials Supplied with Kit (Typical)Materials Required but Not Supplied
Antibody-Coated 96-well PlatePlate reader capable of measuring absorbance at 450 nm
This compound StandardDeionized or UltraPure water
This compound-HRP Conjugate (Tracer)Precision pipettes and disposable tips
This compound Polyclonal AntibodyGraduated cylinders and beakers
Wash Buffer ConcentratePlate shaker
TMB SubstrateReagent reservoirs
Stop SolutionMaterials for sample preparation (e.g., lysis buffer)
Plate Sealer
Reagent Preparation
  • Wash Buffer (1X): Dilute the Wash Buffer Concentrate to a final volume with deionized water as specified in the kit manual (e.g., dilute 400X concentrate to 2 L). If specified, add Polysorbate 20.[8]

  • This compound Standard Curve: Prepare a serial dilution of the this compound standard. For example, create a 10X standard and serially dilute it to generate an eight-point standard curve. Prepare fresh and do not store diluted standards for more than 24 hours.[8]

  • This compound-HRP Tracer: Dilute the concentrated tracer with the appropriate immunoassay buffer as instructed by the manufacturer. Store diluted tracer at 4°C and use within the recommended time frame (e.g., 2 weeks).[7][8]

  • Sample Preparation: Prepare samples according to established methods. For cell lysates, lysis buffers such as M-PER™ have been shown to be compatible.[8] Ensure the final sample dilution falls within the assay's standard curve range.

Assay Procedure

The workflow for the ELISA protocol is outlined in the diagram below.

ELISA_Workflow A 1. Prepare Reagents (Wash Buffer, Standards, Samples) B 2. Pipette Standards & Samples into pre-coated plate A->B C 3. Add this compound-HRP Conjugate & this compound Antibody to all wells B->C D 4. Seal Plate & Incubate (e.g., 2 hours at RT with shaking) C->D E 5. Wash Plate (e.g., 4 times with 1X Wash Buffer) D->E F 6. Add TMB Substrate to each well E->F G 7. Incubate for Development (e.g., 30 min at RT, protected from light) F->G H 8. Add Stop Solution to each well G->H I 9. Read Absorbance at 450 nm within 30 minutes H->I J 10. Calculate Results using standard curve I->J

Caption: A typical experimental workflow for the this compound competitive ELISA.

Step-by-Step Method:

  • Plate Setup: Arrange the plate to include wells for blanks, standards (in duplicate), and samples (in duplicate).

  • Add Standards and Samples: Pipette standards and diluted samples into the appropriate wells of the transparent microtiter plate, which is pre-coated with goat anti-rabbit IgG antibody.[1]

  • Initiate Competitive Reaction: Add the diluted this compound-HRP conjugate and the this compound polyclonal rabbit antibody to each well (except the blank).[1]

  • Incubation: Seal the plate and incubate for 2 hours at room temperature on a plate shaker.[1] This allows for the competitive binding reaction to occur.

  • Wash: After incubation, wash the plate multiple times (e.g., 4 times) with 1X Wash Buffer to remove unbound conjugate and other reagents.[7]

  • Substrate Addition: Add the TMB Substrate to each well.[1]

  • Development: Incubate the plate for approximately 30 minutes at room temperature, protected from light, to allow the color to develop.[6]

  • Stop Reaction: Add the Stop Solution to each well to terminate the enzymatic reaction. The solution in the wells will turn from blue to yellow.[7]

  • Read Plate: Immediately measure the optical density (OD) of each well using a microplate reader set to 450 nm.

Data Analysis
  • Average Duplicates: Calculate the average absorbance for each set of duplicate standards and samples.

  • Generate Standard Curve: Subtract the average blank OD from all other OD values. Plot the corrected OD values for the standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is typically recommended.

  • Calculate Sample Concentration: Use the standard curve to determine the concentration of this compound in your samples. Remember to multiply the calculated concentration by the dilution factor used for each sample to obtain the final concentration in the original, undiluted sample.

References

Application Note: Quantification of cGAMP by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic GMP-AMP (cGAMP) is a critical second messenger in the innate immune system.[1] Produced by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA, this compound activates the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other inflammatory cytokines.[2][3][4] This pathway is a key target in drug discovery for cancer immunotherapy and autoimmune diseases.[2] Accurate and sensitive quantification of this compound is therefore essential for understanding its role in disease and for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of this compound isomers.[5] This application note provides a detailed protocol for the quantification of 2'3'-cGAMP in biological samples using LC-MS/MS.

cGAS-STING Signaling Pathway

The cGAS-STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral or bacterial infection, or cellular damage.[2][3] cGAS binds to cytosolic dsDNA, triggering a conformational change and its enzymatic activation.[3] Activated cGAS catalyzes the synthesis of this compound from ATP and GTP.[2][3] this compound then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER).[4] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[2][4] In the Golgi, STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of genes encoding type I interferons.[2]

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates ATP_GTP ATP + GTP This compound 2'3'-cGAMP ATP_GTP->this compound synthesizes STING STING This compound->STING binds & activates STING_active Active STING Dimer STING->STING_active dimerizes & translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 dimerizes IFN_genes Interferon Genes pIRF3->IFN_genes translocates & activates transcription IFN_response Type I Interferon Response IFN_genes->IFN_response

Caption: The cGAS-STING signaling pathway.

Experimental Workflow

The quantification of this compound by LC-MS/MS involves several key steps, beginning with sample preparation to extract the analyte, followed by chromatographic separation and detection by mass spectrometry.

Experimental_Workflow cluster_ms Sample_Prep 1. Sample Preparation (Cells or Tissues) Extraction Metabolite Extraction (e.g., 80% Methanol) Sample_Prep->Extraction Protein_precip Protein Precipitation Extraction->Protein_precip Supernatant_coll Supernatant Collection Protein_precip->Supernatant_coll Drying Drying/Lyophilization Supernatant_coll->Drying Reconstitution Reconstitution in Mobile Phase A Drying->Reconstitution LC_Separation 2. Liquid Chromatography Reconstitution->LC_Separation Column Reversed-Phase C18 Column LC_Separation->Column Gradient Gradient Elution Column->Gradient MS_Detection 3. Mass Spectrometry Gradient->MS_Detection Ionization Positive Ion Mode ESI MS_Detection->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Data_Analysis 4. Data Analysis MRM->Data_Analysis Std_Curve Standard Curve Generation Data_Analysis->Std_Curve Quantification Quantification of this compound Std_Curve->Quantification

Caption: General workflow for this compound quantification.

Quantitative Data Summary

The following tables summarize typical parameters for LC-MS/MS analysis of this compound. Note that specific values may require optimization for different instruments and matrices.

Table 1: Liquid Chromatography Parameters

ParameterTypical Value
Column Reversed-phase C18 suitable for polar molecules
Mobile Phase A Water with 0.1% formic acid[5]
Mobile Phase B Acetonitrile with 0.1% formic acid[5]
Flow Rate 0.2-0.6 mL/min
Injection Volume 5-10 µL
Gradient Start at low %B (e.g., 0-5%), ramp to high %B (e.g., 95%) over several minutes[5]

Table 2: Mass Spectrometry Parameters

ParameterTypical Value
Ionization Mode Positive Ion Electrospray (ESI+)[5]
Scan Type Multiple Reaction Monitoring (MRM)[5]
Precursor Ion ([M+H]+) m/z 675.1[5][6]
Product Ions (Fragments) m/z 540.1, 524.1, 476.1, 330.1, 312.0, 136[6][7]
Collision Energy 20-30 V (requires optimization)[6]

Table 3: Comparison of this compound Quantification Methods

MethodSpecificitySensitivityThroughputCost
LC-MS/MS HighHigh (nanomolar to picomolar)Low to MediumHigh
ELISA Medium to High (antibody dependent)Medium (picomolar)HighMedium
Fluorescent Biosensors High (isomer specific)High (nanomolar)HighLow to Medium

Experimental Protocols

Protocol 1: Intracellular Extraction of this compound from Cultured Cells

This protocol describes the extraction of small molecule metabolites, including this compound, from cultured cells.[5]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Pre-chilled (-80°C) 80% Methanol (B129727)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of operating at 4°C and >15,000 x g

  • Lyophilizer or vacuum concentrator

Procedure:

  • Culture cells to the desired density in a multi-well plate.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.[5]

  • Add 1 mL of pre-chilled 80% methanol to each well (for a 6-well plate).[5]

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.[5]

  • Vortex the tube vigorously for 1 minute.[5]

  • Incubate at -80°C for at least 1 hour to precipitate proteins.[5]

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.[5]

  • Dry the supernatant using a lyophilizer or vacuum concentrator.[5]

  • Store the dried extract at -80°C until LC-MS/MS analysis.[5]

Protocol 2: LC-MS/MS Quantification of this compound

This protocol provides a general framework for the analysis of this compound isomers. Specific parameters will need to be optimized for the instrument used.[5]

Materials:

  • Dried cell or tissue extracts (from Protocol 1 or similar)

  • 2'3'-cGAMP analytical standard

  • Isotopically labeled internal standard (e.g., 13C10, 15N5-2'3'-cGAMP)[5]

  • Mobile phase A: Water with 0.1% formic acid[5]

  • Mobile phase B: Acetonitrile with 0.1% formic acid[5]

  • Reversed-phase C18 column suitable for polar molecules[5]

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Reconstitute the dried extracts in a small, known volume of mobile phase A.[5]

    • Add the internal standard to all samples, calibration standards, and quality controls.

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.[5]

    • Use a gradient elution to separate this compound from other matrix components. A typical gradient might start at 0-5% B for 2 minutes, followed by an increase to 95% B over 10 minutes.[5]

    • Equilibrate the column back to the initial conditions between runs.[5]

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode.[5]

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.[5]

      • For 2'3'-cGAMP, the precursor ion is typically [M+H]+ at m/z 675.1.[5][6]

      • Characteristic product ions include m/z 524.1, 476.1, and 312.0.[6][7] The transition 675.1 -> 476.1 is often used for quantification due to its specificity.[7]

  • Quantification:

    • Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Calculate the concentration of this compound in the samples by comparing their peak area ratios to the standard curve.

References

Application Notes and Protocols for In Vitro cGAMP Delivery to Cells Using Lipofectamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic GMP-AMP (cGAMP) is a critical second messenger in innate immunity, produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA. This compound binds to and activates the Stimulator of Interferon Genes (STING), triggering a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.[1][2] This pathway is a key area of research in infectious diseases, autoimmune disorders, and cancer immunotherapy.

Due to its hydrophilic nature, this compound does not readily cross the cell membrane, necessitating the use of delivery vehicles for in vitro studies.[3][4] Lipofectamine, a widely used series of cationic lipid-based transfection reagents, provides an effective method for delivering this compound into the cytoplasm of various cell types.[5][6] These application notes provide detailed protocols for the delivery of this compound to cells in vitro using Lipofectamine reagents, guidance on optimizing transfection conditions, and methods for assessing the downstream activation of the STING pathway.

Core Concepts and Data Presentation

Optimizing this compound Delivery with Lipofectamine

The successful delivery of this compound using Lipofectamine is dependent on several factors, including the choice of Lipofectamine reagent, the ratio of this compound to the lipid components, cell type, and cell confluency.[7] Lipofectamine 3000 is a newer generation reagent that often provides higher transfection efficiency and lower cytotoxicity compared to older formulations like Lipofectamine 2000.[8][9][10]

Table 1: Recommended Starting Ratios for this compound Transfection with Lipofectamine 3000

ComponentRatio (per µg of this compound)Example for 2.5 µg this compound
This compound1 µg2.5 µg
P3000™ Reagent2 µL5 µL
Lipofectamine™ 3000 Reagent3 µL7.5 µL

Note: These ratios are a starting point and should be optimized for each cell line and experimental condition. The optimal ratios can be cell-type dependent.[11]

Table 2: Recommended this compound Concentration Range for STING Pathway Activation

Delivery MethodThis compound Concentration RangeApproximate Molar Concentration
With Lipofectamine0.1 - 10 µg/mL0.14 - 14 µM
Without Delivery Agent>10 - 100 µM>10 - 100 µM

Data compiled from multiple sources indicating the significantly lower concentrations of this compound required when using a transfection reagent.[3][12]

Table 3: Cell Viability after this compound Treatment

Cell LineThis compound ConcentrationTransfection MethodObservation
AsPC-1 and Capan-2Up to 8 µg/mLNot specifiedNo significant impact on cell viability after 24 hours.[13]
Murine Cancer Cells0.1 µM, 1 µM, 10 µMNot specifiedSignificant decrease in viability at 10 µM.[14]

Note: High concentrations of this compound or the transfection reagent itself can lead to cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal concentration that maximizes STING activation while minimizing cell death.[7]

Experimental Protocols

Protocol 1: this compound Transfection using Lipofectamine 3000

This protocol is adapted for a 24-well plate format and is suitable for a variety of adherent cell lines such as EA.hy926, HEK293T, and RAW 264.7.[3][7][11]

Materials:

  • Target cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Opti-MEM™ I Reduced Serum Medium

  • 2',3'-cGAMP (lyophilized powder, reconstituted in sterile water)

  • Lipofectamine™ 3000 Reagent

  • P3000™ Reagent

  • Sterile 1.5 mL microcentrifuge tubes

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a 24-well plate at a density that will result in 60-70% confluency at the time of transfection (e.g., 5 x 10⁴ cells/well).[7][11]

    • Incubate overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of this compound-Lipofectamine 3000 Complexes (per well):

    • This compound Complex: In a sterile 1.5 mL tube, dilute the desired amount of this compound (e.g., starting with 1-2.5 µg) and P3000™ Reagent in 65 µL of Opti-MEM™. A 1:2 ratio of this compound (µg) to P3000™ (µL) is a good starting point.[11] Mix gently.

    • Lipid Complex: In a separate sterile 1.5 mL tube, dilute Lipofectamine™ 3000 Reagent in 65 µL of Opti-MEM™. A 1:3 ratio of this compound (µg) to Lipofectamine™ 3000 (µL) is recommended.[11] Mix gently.

    • Combine and Incubate: Add the diluted this compound complex to the diluted lipid complex. Mix immediately and incubate for 15 minutes at room temperature to allow for the formation of transfection complexes.[3][11]

  • Transfection:

    • Gently add the ~130 µL of the this compound-Lipofectamine 3000 complex drop-wise to the cells in each well.

    • Swirl the plate gently to ensure even distribution.

    • Incubate the cells at 37°C in a CO₂ incubator. The incubation time will depend on the downstream analysis (see Table 4). For sensitive cells, the medium can be replaced with fresh complete medium after 4-6 hours.[11]

Table 4: Recommended Incubation Times for Downstream Assays

Downstream AssayRecommended Incubation Time
Phosphorylation of STING, TBK1, IRF3 (Western Blot)1 - 4 hours
IFNB1, CXCL10 mRNA expression (RT-qPCR)4 - 8 hours
Secreted IFN-β protein (ELISA)18 - 24 hours

These time points are general recommendations and may require optimization for specific cell types and experimental goals.[3]

Protocol 2: Downstream Analysis of STING Pathway Activation

A. Western Blot for Phosphorylated Proteins:

  • After the desired incubation time, wash cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phosphorylated and total STING, TBK1, and IRF3.

  • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.

B. RT-qPCR for Interferon-Stimulated Genes (ISGs):

  • Isolate total RNA from cells using a commercial kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative PCR using primers specific for target genes (e.g., IFNB1, CXCL10) and a housekeeping gene for normalization.[13]

C. ELISA for Secreted IFN-β:

  • Collect the cell culture supernatant.

  • Centrifuge to remove any cellular debris.

  • Quantify the concentration of IFN-β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[13]

Visualizations

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound STING_ER STING (ER Resident) This compound->STING_ER Binds STING_Active Activated STING (Oligomerized) STING_ER->STING_Active Conformational Change & Translocation TBK1 TBK1 STING_Active->TBK1 Recruits & Activates p_TBK1 p-TBK1 TBK1->p_TBK1 IRF3 IRF3 p_IRF3 p-IRF3 (Dimerized) IRF3->p_IRF3 p_TBK1->IRF3 Phosphorylates p_IRF3_nucleus p-IRF3 p_IRF3->p_IRF3_nucleus Translocates ISGs Interferon Stimulated Genes (e.g., IFNB1, CXCL10) p_IRF3_nucleus->ISGs Induces Transcription

Caption: The this compound-STING signaling pathway.

cGAMP_Delivery_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Downstream Analysis seed_cells 1. Seed Cells (60-70% confluency) prep_complex 2. Prepare this compound- Lipofectamine Complex seed_cells->prep_complex add_complex 3. Add Complex to Cells prep_complex->add_complex incubate 4. Incubate (1-24 hours) add_complex->incubate western Western Blot (p-STING, p-TBK1, p-IRF3) incubate->western rt_qpcr RT-qPCR (IFNB1, CXCL10) incubate->rt_qpcr elisa ELISA (Secreted IFN-β) incubate->elisa

Caption: Experimental workflow for this compound delivery.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low STING Activation Inefficient transfectionOptimize this compound to Lipofectamine ratio. Ensure cell confluency is optimal (60-70%). Use a fresh preparation of this compound.[7]
Low STING expression in cell lineVerify STING expression by Western blot or use a cell line known to have a robust STING pathway (e.g., THP-1, RAW 264.7).[3]
Incorrect incubation timePerform a time-course experiment to determine the peak activation for your specific readout.[3]
High Cell Toxicity This compound concentration is too highPerform a dose-response curve to find the lowest effective concentration.[14]
Lipofectamine concentration is too highReduce the amount of Lipofectamine reagent used. Perform a "reagent only" control to assess toxicity.[7]
Cells are too sparse or unhealthyEnsure cells are healthy and seeded at the correct density.
High Variability between Replicates Inconsistent cell seedingEnsure homogenous cell seeding across all wells.
Pipetting errorsUse calibrated pipettes and ensure accurate and consistent pipetting of all reagents.
Incomplete mixing of complexesGently vortex or pipette to mix after combining this compound and Lipofectamine complexes.

Conclusion

The delivery of this compound to cells in vitro using Lipofectamine is a robust and widely used method to study the activation of the STING signaling pathway. By carefully optimizing the transfection parameters, including the choice of Lipofectamine reagent, reagent ratios, and this compound concentration, researchers can achieve efficient delivery and elicit a strong downstream response. The protocols and guidelines provided in these application notes serve as a comprehensive resource for scientists to successfully design and execute experiments involving this compound-mediated STING activation.

References

Application Notes and Protocols for Electroporation-Mediated cGAMP Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic GMP-AMP (cGAMP) is a potent second messenger that plays a critical role in innate immunity.[1] As the endogenous ligand for the Stimulator of Interferon Genes (STING) protein, this compound initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, mounting a robust anti-viral and anti-tumor response.[1][2][3] However, due to its hydrophilic and negatively charged nature, this compound does not readily cross the cell membrane to reach its cytosolic target, STING.[1][4] Electroporation offers a powerful physical method to transiently permeabilize the cell membrane, enabling the direct delivery of this compound into the cytoplasm and subsequent activation of the STING pathway.

These application notes provide a comprehensive overview and detailed protocols for the delivery of this compound into mammalian cells using electroporation.

This compound-STING Signaling Pathway

Upon successful delivery into the cytoplasm, this compound binds to STING dimers located on the endoplasmic reticulum (ER).[1] This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[3][5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][6] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs), leading to an anti-viral and anti-tumor state.[3][5]

G cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS activates This compound This compound cGAS->this compound synthesizes STING_dimer STING (dimer) This compound->STING_dimer binds & activates ATP_GTP ATP + GTP ATP_GTP->cGAS STING_TBK1 STING-TBK1 Complex STING_dimer->STING_TBK1 translocates & recruits TBK1 IRF3 IRF3 STING_TBK1->IRF3 phosphorylates TBK1 TBK1 TBK1->STING_TBK1 pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes ISG Interferon Stimulated Genes (e.g., IFNB1, CXCL10) pIRF3->ISG activates transcription

Caption: The cGAS-STING signaling pathway.

Experimental Protocols

General Considerations

Electroporation parameters must be optimized for each cell type to achieve high delivery efficiency while maintaining cell viability.[7][8][9] Key parameters to optimize include voltage, pulse duration, number of pulses, and the composition of the electroporation buffer.[7][10]

Materials
  • 2'3'-cGAMP (or other this compound isomers)

  • Mammalian cells of interest

  • Complete cell culture medium

  • Serum-free medium or electroporation buffer (e.g., Opti-MEM™, PBS, or commercially available electroporation buffers)

  • Electroporation cuvettes (e.g., 4 mm gap)

  • Electroporator (e.g., Bio-Rad Gene Pulser Xcell™, Lonza Nucleofector™)

  • Sterile microcentrifuge tubes

  • Ice

Protocol for Electroporation of this compound

This protocol provides a general guideline and should be optimized for your specific cell type and electroporator.

1. Cell Preparation: a. Culture cells to the desired confluency. For suspension cells, ensure they are in the logarithmic growth phase. For adherent cells, detach them using trypsin or a non-enzymatic cell dissociation solution. b. Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes). c. Wash the cell pellet once with ice-cold, serum-free medium or electroporation buffer to remove any residual serum. d. Resuspend the cell pellet in cold electroporation buffer at a high density (e.g., 1 x 10⁷ cells/mL).[1] Keep the cells on ice.

2. Electroporation: a. Pre-chill the electroporation cuvettes on ice. b. In a sterile microcentrifuge tube, mix the desired amount of this compound with the cell suspension. A good starting concentration range for this compound is 0.1 µg/mL to 10 µg/mL (approximately 0.14 µM to 14 µM).[4] c. Gently mix the cell/cGAMP suspension and transfer the appropriate volume to a chilled electroporation cuvette. Avoid introducing air bubbles. d. Place the cuvette into the electroporator chamber. e. Deliver the electrical pulse using pre-determined or optimized parameters. Refer to the table below for starting points.

3. Cell Recovery: a. Immediately after the pulse, add 0.5-1.0 mL of pre-warmed complete culture medium to the cuvette.[1] b. Gently transfer the entire volume from the cuvette to a well of a culture plate containing fresh, pre-warmed medium.[1] c. Incubate the cells at 37°C in a humidified CO₂ incubator. d. Allow the cells to recover for at least 12-24 hours before downstream analysis.[1]

Experimental Workflow

G start Start cell_prep Cell Preparation (Harvest, Wash, Resuspend) start->cell_prep mix Mix Cells with this compound cell_prep->mix electroporate Electroporation mix->electroporate recover Cell Recovery (Incubate in fresh medium) electroporate->recover analysis Downstream Analysis (e.g., RT-qPCR, ELISA, Western Blot) recover->analysis end End analysis->end

References

Application Notes and Protocols for In Vivo cGAMP Delivery Using Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclic dinucleotide 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP) is a potent endogenous agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Activation of the STING pathway is a critical component of the innate immune system, initiating a cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, elicits a robust anti-tumor and anti-viral immune response.[1] However, the therapeutic application of free this compound is hampered by its hydrophilic nature, negative charge, poor membrane permeability, and susceptibility to degradation by phosphodiesterases in the systemic circulation.[1][3]

Lipid nanoparticles (LNPs) have emerged as a highly effective delivery system to overcome these limitations.[1][3] LNPs can encapsulate and protect this compound from degradation, facilitate its cellular uptake, and promote its release into the cytosol, where it can engage and activate the STING pathway.[2][3][4] This document provides detailed application notes and protocols for the formulation, characterization, and in vivo evaluation of this compound-loaded lipid nanoparticles.

This compound-STING Signaling Pathway

The cGAS-STING signaling pathway is a crucial mechanism for detecting cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells.[5][6] Upon binding to dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) is activated and catalyzes the synthesis of this compound from ATP and GTP.[5] this compound then functions as a second messenger, binding to the STING protein located on the endoplasmic reticulum (ER) membrane.[5][7] This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[5][8] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which subsequently phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[5][6] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons and other inflammatory genes, initiating a powerful immune response.[6][9]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates This compound This compound cGAS->this compound synthesizes ATP_GTP ATP + GTP ATP_GTP->this compound STING_ER STING This compound->STING_ER binds & activates IRF3 IRF3 pIRF3 p-IRF3 Dimer IRF3->pIRF3 pIRF3_nuc p-IRF3 Dimer pIRF3->pIRF3_nuc translocates STING_Golgi Activated STING STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates TBK1->IRF3 phosphorylates IFN_genes Type I IFN Genes pIRF3_nuc->IFN_genes induces transcription

Diagram 1: The this compound-STING signaling pathway.

Experimental Protocols

Protocol 1: Formulation of this compound-LNPs by Microfluidic Mixing

This protocol outlines the formulation of this compound-loaded lipid nanoparticles using a microfluidic mixing device for reproducible and scalable production.[1]

Materials:

  • 2'3'-cGAMP sodium salt

  • Ionizable lipid (e.g., SM-102, DLin-MC3-DMA)

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC))

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxy-PEG-2000)

  • Ethanol (B145695) (anhydrous)

  • Citrate (B86180) buffer (50 mM, pH 3.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis device (e.g., Float-A-Lyser, MWCO 10-20 kDa)

Procedure:

  • Prepare Lipid-Ethanol Phase: a. Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in anhydrous ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[10] b. Ensure complete dissolution by gentle vortexing.[1]

  • Prepare Aqueous Phase: a. Dissolve the 2'3'-cGAMP sodium salt in citrate buffer (pH 3.0) to the desired concentration.[1]

  • Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid-ethanol phase and the aqueous this compound phase into separate syringes. c. Set the flow rate ratio of the aqueous phase to the organic phase, typically at 3:1.[1] d. Initiate the mixing process. The rapid mixing of the two phases facilitates the self-assembly of LNPs with encapsulated this compound.[1]

  • Purification: a. Transfer the resulting LNP dispersion to a dialysis device. b. Dialyze against PBS (pH 7.4) for at least 4 hours, with at least two buffer changes, to remove ethanol and non-encapsulated this compound.[1]

  • Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm filter.[1][11] b. Store the this compound-LNPs at 4°C for short-term use. For long-term storage, assess stability at -80°C.[1][12]

LNP_Formulation_Workflow start Start prep_lipid Prepare Lipid-Ethanol Phase (Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid) start->prep_lipid prep_aqueous Prepare Aqueous Phase (this compound in Citrate Buffer pH 3.0) start->prep_aqueous mixing Microfluidic Mixing (Aqueous:Organic Ratio 3:1) prep_lipid->mixing prep_aqueous->mixing dialysis Dialysis against PBS pH 7.4 mixing->dialysis filtration Sterile Filtration (0.22 µm) dialysis->filtration storage Store at 4°C filtration->storage end End storage->end

Diagram 2: Workflow for this compound-LNP formulation.
Protocol 2: Characterization of this compound-LNPs

1. Size, Polydispersity Index (PDI), and Zeta Potential:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[13]

  • Procedure: a. Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) for size and PDI measurements.[1] For zeta potential, dilute in 0.1x PBS or deionized water to reduce ionic strength.[1] b. Transfer the diluted sample to the appropriate cuvette (disposable cuvette for size/PDI, zeta cell for zeta potential).[1] c. Measure the hydrodynamic diameter (size), PDI, and zeta potential at 25°C.[1] d. Perform measurements in triplicate for accuracy.[1]

2. Encapsulation Efficiency (EE):

  • Method: Quantify the amount of this compound encapsulated within the LNPs using a fluorescent dye like RiboGreen or by HPLC.[12]

  • Procedure (RiboGreen Assay): a. Prepare two sets of samples: one with intact LNPs and another where LNPs are lysed with a detergent (e.g., 0.5% Triton X-100) to release the encapsulated this compound. b. Measure the fluorescence of the RiboGreen dye upon binding to this compound in both sets of samples. c. The encapsulation efficiency is calculated as: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

3. Morphology:

  • Instrument: Transmission Electron Microscopy (TEM) or Cryo-TEM.[4][14]

  • Procedure (Cryo-TEM): a. Apply a small volume of the LNP suspension to a TEM grid. b. Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample. c. Image the frozen-hydrated LNPs under cryogenic conditions to observe their structure and morphology.[14]

ParameterMethodTypical Range
Hydrodynamic SizeDynamic Light Scattering (DLS)80 - 180 nm[13][14]
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2[13]
Zeta PotentialElectrophoretic Light Scattering+5 to +15 mV[13]
Encapsulation EfficiencyRiboGreen Assay / HPLC> 90%[12]
MorphologyCryo-Transmission Electron Microscopy (Cryo-TEM)Spherical, core-shell structure[15]
Table 1: Physicochemical Characterization of this compound-LNPs
Protocol 3: In Vitro STING Activation Assay

Cell Line: THP1-Blue™ ISG reporter cells, which express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an IRF3-inducible promoter.[4][13]

Procedure:

  • Cell Seeding: Seed THP1-Blue™ ISG cells in a 96-well plate at a density of ~9x10⁴ cells per well and incubate overnight.[13]

  • Treatment: a. Prepare serial dilutions of this compound-LNPs, free this compound, and blank LNPs (as a negative control) in cell culture medium. b. Add the treatment solutions to the respective wells.[1] c. Incubate the plate for 24 hours at 37°C and 5% CO₂.[1][13]

  • SEAP Detection: a. Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.[1] b. Transfer 20 µL of cell culture supernatant from each well to a new 96-well flat-bottom plate.[1] c. Add 180 µL of QUANTI-Blue™ Solution to each well.[1] d. Incubate at 37°C for 1-4 hours until a color change is observed.[1]

  • Data Analysis: a. Measure the absorbance at 620-655 nm using a spectrophotometer.[1] b. Higher absorbance values correlate with increased SEAP activity and thus, greater STING pathway activation.

Treatment GroupThis compound ConcentrationSTING Activation (EC₅₀)
This compound-LNP0.005 - 0.5 µg/mL~105.5 nM[16]
Free this compound0.005 - 0.5 µg/mL~3.04 µM[16]
Blank LNPN/ANo significant activation
Table 2: Representative In Vitro STING Activation Data
Protocol 4: In Vivo Anti-Tumor Efficacy Study

Animal Model: Syngeneic mouse tumor model (e.g., C57BL/6 mice bearing B16-F10 melanoma or MC38 colon adenocarcinoma tumors).[17][18]

Procedure:

  • Tumor Implantation: a. Subcutaneously inject tumor cells (e.g., 1 x 10⁶ cells) into the flank of the mice. b. Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: a. Randomize mice into treatment groups (n=5-10 mice per group): Vehicle (PBS), Blank LNPs, Free this compound, and this compound-LNPs.[1] b. Administer treatments via the desired route (e.g., intravenous, intratumoral).[1][17] c. A typical dosing schedule might be 10 µg of this compound per mouse every 3-4 days for a total of 3-5 doses.[1][17]

  • Monitoring: a. Measure tumor volume with calipers every 2-3 days. Calculate volume using the formula: (Length x Width²) / 2.[1] b. Monitor the body weight and overall health of the mice throughout the study.[1][17]

  • Endpoint Analysis: a. Euthanize mice when tumors reach a predetermined size limit or at the end of the study. b. Excise tumors, spleens, and lymph nodes for further analysis (e.g., flow cytometry for immune cell infiltration, cytokine analysis, immunohistochemistry).[1]

InVivo_Workflow start Start implant Tumor Cell Implantation start->implant growth Tumor Growth to Palpable Size implant->growth randomize Randomize Mice into Treatment Groups growth->randomize treat Administer Treatments (i.v. or i.t.) randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor monitor->treat Repeat Dosing endpoint Endpoint Analysis monitor->endpoint analyze Excise Tissues for Analysis (Flow Cytometry, IHC, etc.) endpoint->analyze end End analyze->end

Diagram 3: Workflow for an in vivo anti-tumor study.
Treatment GroupDose (this compound equivalent)Tumor Growth InhibitionSurvival Rate
Vehicle (PBS)N/ABaseline~0-20%
Free this compound20 mg/kgModerate[19]Moderate[19]
This compound-LNP10-20 µ g/mouse Significant[17]Significantly Increased[17][18]
Table 3: Representative In Vivo Anti-Tumor Efficacy Data

Conclusion

The delivery of this compound using lipid nanoparticles presents a robust strategy to enhance its therapeutic efficacy for cancer immunotherapy and other applications requiring STING activation.[1][2] The protocols provided herein offer a comprehensive framework for the successful formulation, characterization, and in vivo evaluation of this compound-LNPs. Adherence to these detailed methodologies will enable researchers to develop and assess potent this compound delivery systems for preclinical and translational research.

References

Application Notes and Protocols for Assessing STING Activation Downstream of cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The cGAS-STING Pathway

The Stimulator of Interferon Genes (STING) pathway is a fundamental component of the innate immune system, crucial for detecting cytosolic DNA, which is a key indicator of viral infection or cellular damage.[1][2] The pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which recognizes and binds to cytosolic double-stranded DNA (dsDNA).[3][4] Upon binding DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[3][4]

This compound then binds directly to the STING protein, which is an endoplasmic reticulum (ER) resident transmembrane protein.[2][5] This binding event triggers a significant conformational change in STING, leading to its activation and translocation from the ER through the Golgi apparatus to perinuclear vesicles.[1][2][6] During this trafficking process, STING recruits and activates the TANK-binding kinase 1 (TBK1).[1][7] Activated TBK1 subsequently phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][5] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory genes.[1][3] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[1]

Given its central role in immunity, the STING pathway is a major target for therapeutic development in fields such as oncology and infectious diseases.[8][9] Therefore, robust and quantitative methods to assess STING activation downstream of this compound are essential for research and drug discovery. These application notes provide detailed protocols for key assays used to measure the primary downstream events following STING activation.

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates This compound 2'3'-cGAMP cGAS->this compound Synthesizes STING_ER STING (on ER) This compound->STING_ER Binds & Activates STING_Active Activated STING (Vesicles) STING_ER->STING_Active Translocates TBK1 TBK1 STING_Active->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylates pTBK1->STING_Active Phosphorylates (p-STING) IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocates IFN_Genes Type I IFN Genes (e.g., IFN-β) pIRF3_nuc->IFN_Genes Induces Transcription

Caption: The cGAS-STING signaling pathway initiated by cytosolic DNA.

Key Downstream Readouts & Assay Selection

Assessing STING activation involves measuring one or more of the key events that occur after this compound binding. The choice of assay depends on the specific research question, desired throughput, and available resources.

Downstream EventPrimary AssayThroughputQuantitative?
Protein Phosphorylation Western BlotLowSemi-Quantitative
(p-TBK1, p-STING, p-IRF3)Flow CytometryHighYes
Target Gene Transcription RT-qPCR (e.g., IFNB1)MediumYes
Promoter Activation Luciferase Reporter AssayHighYes
(IFN-β or ISRE promoter)
Cytokine Secretion ELISA (e.g., IFN-β)MediumYes
(IFN-β, TNF-α, IL-6)Multiplex Cytokine AssayHighYes

Experimental Protocols

Protocol 1: Western Blot for Phosphorylation of STING, TBK1, and IRF3

Western blotting is a fundamental technique to directly visualize the phosphorylation of key signaling proteins, confirming the activation of the STING cascade.[5][10]

WB_Workflow start 1. Cell Stimulation (e.g., with this compound) lysis 2. Cell Lysis (RIPA buffer + inhibitors) start->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds 4. SDS-PAGE (Separate proteins by size) quant->sds transfer 5. Protein Transfer (to PVDF membrane) sds->transfer block 6. Blocking (5% BSA or milk in TBST) transfer->block primary_ab 7. Primary Antibody Incubation (e.g., anti-p-IRF3, overnight at 4°C) block->primary_ab wash1 8. Washing (3x with TBST) primary_ab->wash1 secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) wash1->secondary_ab wash2 10. Washing (3x with TBST) secondary_ab->wash2 detect 11. Detection (ECL substrate and imaging) wash2->detect end 12. Data Analysis detect->end

Caption: General workflow for Western Blot analysis.

A. Materials

  • Cells (e.g., THP-1, RAW 264.7, or MEFs)

  • This compound or other STING agonists

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA kit)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer and system

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies (see table below)

  • Enhanced chemiluminescence (ECL) substrate

B. Recommended Antibodies

Target ProteinPhospho-SiteRecommended DilutionSource Example
p-TBK1Ser1721:1000Cell Signaling Technology (D52C2)[5]
p-STINGSer366 (Human)1:1000Cell Signaling Technology
p-IRF3Ser396 (Human)1:1000Cell Signaling Technology (D6O1M)[11][12]
Total TBK1-1:1000Cell Signaling Technology
Total STING-1:1000Cell Signaling Technology
Total IRF3-1:1000Cell Signaling Technology (D83B9)[11]
Loading Control (e.g., GAPDH, β-Actin)-1:1000 - 1:5000Various

C. Protocol

  • Cell Treatment: Plate cells and allow them to adhere. Stimulate with this compound (e.g., 1 µg/mL) or another agonist for the desired time (e.g., 0, 1, 3, 6 hours).[13][14]

  • Cell Lysis: Wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer per well (of a 6-well plate). Scrape cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.[15]

  • Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[5]

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature with gentle agitation.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[15]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step (Step 10).

  • Detection: Add ECL substrate to the membrane according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize phospho-protein signals to the total protein or a loading control. An increase in the phosphorylation of TBK1, STING, and IRF3 indicates pathway activation.[5]

Protocol 2: Luciferase Reporter Assay for IFN-β or ISRE Promoter Activity

This is a highly sensitive and quantitative method to measure the transcriptional activity driven by IRF3 or NF-κB.[16] Cells are co-transfected with a firefly luciferase reporter plasmid under the control of an IFN-β or ISRE (IFN-stimulated response element) promoter and a constitutively expressed Renilla luciferase plasmid for normalization.[2][17]

Luciferase_Workflow start 1. Co-transfect Cells (IFNβ/ISRE-Firefly Luc + CMV-Renilla Luc) incubate1 2. Incubate (24 hours to allow expression) start->incubate1 stimulate 3. Stimulate Cells (with this compound or agonist) incubate1->stimulate incubate2 4. Incubate (6-24 hours) stimulate->incubate2 lyse 5. Lyse Cells (Passive Lysis Buffer) incubate2->lyse measure 6. Measure Luminescence (Dual-luciferase assay system) lyse->measure analyze 7. Data Analysis (Normalize Firefly to Renilla) measure->analyze end 8. Report Fold Induction analyze->end

Caption: Workflow for a dual-luciferase reporter assay.

A. Materials

  • HEK293T or other suitable cells

  • Reporter Plasmids:

    • pGL3-IFNβ-firefly-Luc (or ISRE-Luc)[2]

    • pRL-CMV-Renilla-Luc (for normalization)[2]

    • (Optional) STING expression plasmid if cells have low endogenous levels[2]

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 96-well white, clear-bottom cell culture plates

  • Dual-luciferase reporter assay system (e.g., Promega)

  • Luminometer with dual injectors

B. Protocol

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect cells with the firefly reporter plasmid and the Renilla normalization plasmid using a transfection reagent according to the manufacturer's protocol.[16][17] A typical ratio is 10:1 of firefly to Renilla plasmid.

  • Incubation: Incubate the cells for 24 hours at 37°C to allow for plasmid expression.[16]

  • Stimulation: Replace the medium with fresh medium containing this compound or the test compound at various concentrations. Include an unstimulated control.[17]

  • Incubation: Incubate for an additional 6-24 hours. Optimal time should be determined empirically, but 8-16 hours is a common range.[16][18]

  • Cell Lysis: Remove the medium and wash the cells gently with PBS. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on a shaker for 15 minutes at room temperature.[16][19]

  • Luminescence Measurement:

    • Program the luminometer to perform a dual-injection read.

    • Inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure firefly luminescence.[16]

    • Inject 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla reaction. Measure Renilla luminescence.[16]

  • Data Analysis: For each well, calculate the ratio of Firefly Luminescence / Renilla Luminescence. Normalize this value to the unstimulated control to determine the "Fold Induction."

Protocol 3: Quantitative Real-Time PCR (RT-qPCR) for IFNB1 mRNA Expression

RT-qPCR measures the accumulation of target gene transcripts, providing a direct readout of STING-induced gene expression.[20] This is a highly sensitive and specific method.[20]

RTqPCR_Workflow start 1. Cell Stimulation (with this compound) rna_extract 2. Total RNA Extraction (e.g., Trizol or kit) start->rna_extract dnase 3. DNase Treatment (Remove genomic DNA) rna_extract->dnase cdna_synth 4. cDNA Synthesis (Reverse Transcription) dnase->cdna_synth qpcr 5. qPCR Reaction (cDNA + Primers + SYBR Green) cdna_synth->qpcr analyze 6. Data Analysis (ΔΔCt Method) qpcr->analyze end 7. Report Relative Gene Expression analyze->end

Caption: Standard workflow for RT-qPCR analysis.

A. Materials

  • Stimulated and control cell pellets

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent

  • DNase I

  • Reverse transcription kit (e.g., RevertAid H Minus)[21]

  • qPCR Master Mix (e.g., SYBR Green-based)[22]

  • Gene-specific primers for IFNB1 and a housekeeping gene (e.g., ACTB, GAPDH)

  • Real-time PCR system

B. Protocol

  • Cell Treatment and Harvest: Stimulate cells with this compound for a desired time (typically 4-8 hours for peak IFNB1 expression).[23] Harvest cells and proceed immediately to RNA extraction or store pellets at -80°C.

  • RNA Extraction: Extract total RNA from cell pellets using a commercial kit or TRIzol, following the manufacturer's protocol.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. This step is critical for accurate quantification.

  • cDNA Synthesis: Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit. Include a no-RT control to check for genomic DNA contamination.[24]

  • qPCR: Set up the qPCR reaction in triplicate for each sample and primer set. A typical reaction includes cDNA template, forward and reverse primers, and SYBR Green master mix.

  • Thermal Cycling: Run the reaction on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[21] Include a melt curve analysis to verify product specificity.

  • Data Analysis: Determine the cycle threshold (Ct) for each reaction. Calculate the relative expression of IFNB1 using the ΔΔCt method, normalizing to the housekeeping gene and the unstimulated control.[24]

Protocol 4: ELISA for Secreted IFN-β

ELISA (Enzyme-Linked Immunosorbent Assay) is a plate-based assay used to quantify the concentration of a secreted protein, such as IFN-β, in cell culture supernatants.[1]

A. Materials

  • Cell culture supernatants from stimulated and control cells

  • Commercial IFN-β ELISA kit (human or mouse, as appropriate)[25]

  • Microplate reader capable of measuring absorbance at 450 nm

B. Protocol

  • Sample Collection: Stimulate cells with this compound for an extended period (e.g., 16-24 hours) to allow for protein synthesis and secretion.[18] Collect the cell culture supernatant and centrifuge to remove any cells or debris. Supernatants can be used immediately or stored at -80°C.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions provided with the kit.[1][26] The general steps are as follows:

    • Add standards and samples to the wells of the antibody-pre-coated microplate.[25]

    • Incubate to allow IFN-β to bind to the capture antibody.

    • Wash the plate to remove unbound material.

    • Add a biotinylated detection antibody.[25]

    • Wash the plate.

    • Add streptavidin-HRP conjugate.[25]

    • Wash the plate.

    • Add a chromogenic substrate (e.g., TMB).[27]

    • Stop the reaction with a stop solution.[27]

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.[26]

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to interpolate the concentration of IFN-β in each of the unknown samples.

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated STING and IRF3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the detection of phosphorylated STING (p-STING) and phosphorylated IRF3 (p-IRF3) by Western blot. This technique is crucial for studying the activation of the cGAS-STING pathway, a key component of the innate immune system that responds to cytosolic DNA.[1] Accurate and reliable detection of these phosphorylation events is essential for research in immunology, oncology, and the development of novel therapeutics targeting this pathway.

Introduction to the cGAS-STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical signaling cascade that detects the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2] this compound then binds to STING, an endoplasmic reticulum (ER)-resident protein, triggering its translocation to the Golgi apparatus.[3] This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes.[2][3]

The phosphorylation of STING (at Ser366 in the C-terminal tail of human STING) and IRF3 (at a cluster of serine/threonine residues, notably Ser396 in human IRF3) are pivotal activation events.[3][5] Therefore, antibodies that specifically recognize these phosphorylated forms are invaluable tools for monitoring the activation state of the cGAS-STING pathway.

Signaling Pathway Diagram

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS This compound This compound cGAS->this compound synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING STING This compound->STING activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_Genes Type I IFN Genes pIRF3_dimer->IFN_Genes translocates & activates transcription pSTING p-STING STING->pSTING translocates & recruits TBK1 pSTING->TBK1 activates

Caption: The cGAS-STING signaling pathway.

Experimental Protocols

A. Sample Preparation and Lysis

The preservation of phosphorylation states is critical for accurate detection. Therefore, all steps should be performed on ice or at 4°C to minimize phosphatase activity.[6][7]

  • Cell Stimulation: To induce STING pathway activation, cells can be treated with various stimuli such as transfection with dsDNA, treatment with this compound, or infection with DNA viruses.[4] It is recommended to perform a time-course experiment to determine the optimal stimulation time for maximal phosphorylation of STING and IRF3.[7]

  • Cell Lysis:

    • Wash cells once with ice-cold phosphate-buffered saline (PBS).

    • Aspirate PBS and add ice-cold lysis buffer. A common choice is RIPA buffer, but other buffers like NP-40 based buffers can also be used.[8]

    • Crucially, the lysis buffer must be supplemented with freshly added protease and phosphatase inhibitors. [6][8]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

    • Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of samples.[10]

B. SDS-PAGE and Western Blotting
  • Sample Preparation for Gel Loading:

    • Mix the desired amount of protein lysate (typically 20-50 µg) with an equal volume of 2x Laemmli sample buffer containing a reducing agent like β-mercaptoethanol or DTT.[10]

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]

  • Gel Electrophoresis:

    • Load the denatured protein samples onto a polyacrylamide gel (e.g., 10% SDS-PAGE).

    • Run the gel according to standard procedures to separate the proteins by molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane. PVDF membranes are often recommended for their robustness, especially if stripping and reprobing are planned.[11]

  • Blocking:

    • Block the membrane to prevent non-specific antibody binding. For phospho-protein detection, it is highly recommended to use 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) instead of milk. Milk contains phosphoproteins like casein, which can lead to high background.[6][12]

    • Incubate the membrane in blocking buffer for at least 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the phospho-specific primary antibody (anti-p-STING or anti-p-IRF3) in the blocking buffer (5% BSA in TBST) at the manufacturer's recommended dilution.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[13]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[14] Using Tris-based buffers for washing is recommended as phosphate (B84403) ions in PBS can sometimes interfere with the signal from phosphorylated targets.[12]

  • Secondary Antibody Incubation:

    • Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system. To detect low-abundance proteins, a highly sensitive ECL substrate may be necessary.[6]

Data Presentation and Analysis

To ensure accurate interpretation of the results, it is essential to include proper controls and perform densitometric analysis.

Quantitative Data Summary
ParameterRecommendationNotes
Lysis Buffer RIPA or NP-40 bufferMust be supplemented with fresh protease and phosphatase inhibitors.[6][8]
Protein Loading 20-50 µg per laneEqual loading should be confirmed by a loading control.[10]
Blocking Buffer 5% BSA in TBSTAvoid using milk as it can cause high background.[6][12]
Primary Antibody Dilution As per manufacturer's datasheetTypically in the range of 1:1000.
Primary Antibody Incubation Overnight at 4°CPromotes specific binding.[13]
Secondary Antibody Dilution As per manufacturer's datasheetTypically in the range of 1:2000 to 1:10000.
Washing Buffer TBSTTris-based buffers are preferred over PBS.[12]
Loading Controls and Normalization

To accurately quantify the changes in STING and IRF3 phosphorylation, it is crucial to normalize the phospho-protein signal to the total protein levels.[7][11] This can be achieved by:

  • Stripping and Reprobing: After detecting the phosphorylated protein, the membrane can be stripped of the antibodies and then re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the target protein (e.g., total STING or total IRF3).

  • Multiplex Fluorescent Western Blotting: This technique allows for the simultaneous detection of the phosphorylated and total protein on the same blot using different fluorescently labeled secondary antibodies.[15]

A housekeeping protein, such as β-actin or GAPDH, should also be probed to serve as a loading control and confirm that an equal amount of protein was loaded in each lane.[16]

Densitometry

The band intensities on the Western blot can be quantified using image analysis software. The relative level of phosphorylation is typically expressed as the ratio of the densitometry signal of the phosphorylated protein to that of the total protein.[16]

Experimental Workflow Diagram

Western_Blot_Workflow start Cell Stimulation & Lysis (with Phosphatase Inhibitors) quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer block Blocking (5% BSA in TBST) transfer->block primary Primary Antibody Incubation (p-STING or p-IRF3) block->primary wash1 Wash (TBST) primary->wash1 secondary Secondary Antibody Incubation wash1->secondary wash2 Wash (TBST) secondary->wash2 detect Detection (ECL) wash2->detect analysis Data Analysis (Densitometry & Normalization) detect->analysis

Caption: Western blot workflow for p-STING and p-IRF3.

Troubleshooting

Common issues encountered when performing Western blots for phosphorylated proteins include weak or no signal, high background, and non-specific bands.

ProblemPossible CauseSuggested Solution
Weak or No Signal Inefficient phosphorylationOptimize stimulation conditions (e.g., time course, stimulus concentration).[7]
Dephosphorylation of sampleAlways use fresh phosphatase inhibitors in the lysis buffer and keep samples on ice.[6]
Low protein abundanceIncrease the amount of protein loaded or enrich the target protein by immunoprecipitation.[11]
Ineffective antibodyUse an antibody validated for Western blotting of the specific phosphorylated target. Check the manufacturer's recommendations.
High Background Inappropriate blocking agentUse 5% BSA in TBST instead of milk.[6]
Insufficient washingIncrease the number and/or duration of wash steps.
High antibody concentrationTitrate the primary and secondary antibody concentrations to find the optimal dilution.
Non-specific Bands Antibody cross-reactivityUse a highly specific monoclonal antibody. Ensure the antibody has been validated for the species being tested.
Protein degradationUse fresh protease inhibitors in the lysis buffer.

By following these detailed protocols and considering the key technical aspects, researchers can achieve reliable and reproducible Western blot results for the detection of phosphorylated STING and IRF3, enabling a deeper understanding of the cGAS-STING signaling pathway.

References

Application Notes: Quantifying Interferon-Stimulated Gene (ISG) Expression Following cGAMP Treatment using qPCR

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cyclic GMP-AMP Synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA, a key indicator of viral infections or cellular damage.[1][2] Upon activation, cGAS synthesizes the second messenger cyclic GMP-AMP (this compound), which binds to and activates the STING protein located on the endoplasmic reticulum.[3][4] This activation triggers a signaling cascade, culminating in the phosphorylation of Interferon Regulatory Factor 3 (IRF3) by TANK-binding kinase 1 (TBK1).[2][5] Phosphorylated IRF3 then translocates to the nucleus, driving the transcription of type I interferons (IFNs) and a broad range of interferon-stimulated genes (ISGs).[1][3] These ISGs encode proteins that establish an antiviral state, modulate immune responses, and impact other cellular processes.[6][7]

2'3'-cGAMP is the endogenous ligand for STING in mammalian cells.[8] The direct treatment of cells with synthetic this compound provides a powerful tool to specifically activate the STING pathway, bypassing the need for cytosolic DNA.[1] This allows researchers and drug development professionals to precisely study STING-dependent signaling, screen for pathway modulators, and evaluate the efficacy of novel immunotherapies.

Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for measuring changes in gene expression. It is the gold standard for validating the induction of ISGs following this compound treatment. This document provides detailed protocols for cell treatment, RNA extraction, cDNA synthesis, and qPCR analysis to reliably quantify ISG expression.

cGAS-STING Signaling Pathway

The diagram below illustrates the signaling cascade initiated by this compound, leading to the transcription of Interferon-Stimulated Genes.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound STING_ER STING (on ER) This compound->STING_ER Binds to STING_Active Activated STING (Oligomerization & Translocation) STING_ER->STING_Active Triggers TBK1 TBK1 STING_Active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocates DNA DNA (ISRE) pIRF3_nuc->DNA Binds to ISRE (Promoter Region) ISG_mRNA ISG mRNA DNA->ISG_mRNA Drives Transcription

Caption: this compound-induced STING activation pathway.

Experimental Workflow

The overall experimental process for quantifying ISG expression after this compound treatment is outlined below.

Experimental_Workflow start 1. Cell Culture (e.g., THP-1 cells) treatment 2. This compound Treatment (with transfection reagent) start->treatment harvest 3. Cell Lysis & Harvest (4-8 hours post-treatment) treatment->harvest rna_extraction 4. Total RNA Extraction harvest->rna_extraction cdna_synthesis 5. cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr 6. qPCR (Target ISGs + Housekeeping Genes) cdna_synthesis->qpcr analysis 7. Data Analysis (ΔΔCt Method) qpcr->analysis results 8. Results (Fold Change in ISG Expression) analysis->results

Caption: Workflow for qPCR analysis of ISGs.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the treatment of human monocytic THP-1 cells, a common model for studying the cGAS-STING pathway.[1]

Materials:

  • THP-1 cells

  • RPMI-1640 medium with L-Glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen/Strep)

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • 2'3'-cGAMP

  • Serum-free medium (e.g., Opti-MEM)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Sterile PBS

  • 6-well or 12-well tissue culture plates

Methodology:

  • Cell Seeding: Seed THP-1 cells in a 12-well plate at a density of 0.5 x 10^6 cells/mL in complete RPMI medium (supplemented with 10% FBS and 1% Pen/Strep).

  • Differentiation (Optional but Recommended): To differentiate THP-1 monocytes into macrophage-like cells, add PMA to a final concentration of 50-100 ng/mL. Incubate for 24-48 hours. Differentiated cells will become adherent.[1]

  • Cell Rest: After differentiation, gently aspirate the PMA-containing medium, wash the cells once with sterile PBS, and replace with fresh, complete medium without PMA. Allow cells to rest for 24 hours before stimulation.[1]

  • Preparation of this compound-Transfection Reagent Complex:

    • Note: this compound is negatively charged and does not readily cross the cell membrane. A delivery agent is typically required to achieve sufficient cytosolic concentrations for STING activation.[8]

    • For each well, prepare two sterile microcentrifuge tubes (Tube A and Tube B).

    • Tube A: Dilute the desired amount of this compound in 50 µL of Opti-MEM. A final concentration range of 1-5 µg/mL is a good starting point.[1][8]

    • Tube B: Dilute 1-2 µL of Lipofectamine 2000 in 50 µL of Opti-MEM.

    • Incubate both tubes at room temperature for 5 minutes.

    • Combine the contents of Tube A and Tube B, mix gently by pipetting, and incubate at room temperature for 20 minutes to allow complexes to form.[1]

  • Cell Stimulation:

    • Gently remove the medium from the rested cells.

    • Add 400 µL of fresh, complete medium to each well.

    • Add the 100 µL this compound-lipofectamine complex dropwise to each well. Swirl the plate gently to mix.

    • Include appropriate controls: untreated cells and cells treated with the transfection reagent alone.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator. The optimal time for ISG mRNA expression is typically between 4 and 8 hours post-treatment.[8][9] A time-course experiment (e.g., 2, 4, 8, 16 hours) is recommended to determine the peak expression for your genes of interest.

Protocol 2: RNA Extraction and cDNA Synthesis

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • DNase I

  • Reverse transcription kit (e.g., SuperScript III, Invitrogen)

  • RNase-free water, tubes, and pipette tips

  • Spectrophotometer (e.g., NanoDrop)

Methodology:

  • Cell Lysis: After incubation, aspirate the medium and lyse the cells directly in the well according to the RNA extraction kit manufacturer's protocol.

  • RNA Extraction: Purify total RNA following the kit's instructions. Include an on-column DNase I digestion step to eliminate any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit.

    • Set up the reaction according to the manufacturer's protocol, including a "no reverse transcriptase" (-RT) control for each sample to check for genomic DNA contamination in the subsequent qPCR step.

    • The resulting cDNA can be stored at -20°C.

Protocol 3: Quantitative PCR (qPCR) for ISGs

Materials:

  • Synthesized cDNA

  • SYBR Green or TaqMan qPCR Master Mix

  • Forward and reverse primers for target ISGs and housekeeping genes (see Table 2)

  • qPCR instrument (e.g., LightCycler 480, ABI 7900HT)

  • qPCR-compatible plates and seals

Methodology:

  • Primer Design: Use pre-validated qPCR primers whenever possible. If designing new primers, ensure they span an exon-exon junction to avoid amplification of genomic DNA.[10]

  • qPCR Reaction Setup:

    • Prepare a master mix for each primer set containing qPCR Master Mix, forward primer, reverse primer, and nuclease-free water.

    • Aliquot the master mix into the wells of a qPCR plate.

    • Add diluted cDNA (e.g., 2 µL of a 1:5 dilution) to the appropriate wells.

    • Include the following controls:

      • No Template Control (NTC): Contains master mix but no cDNA, to check for contamination.

      • -RT Control: Contains the "-RT" sample from the cDNA synthesis step.

    • Run each sample in triplicate for technical replication.[11]

  • qPCR Cycling: Perform the qPCR using a standard cycling program, typically:

    • Initial denaturation: 95°C for 2-10 min.

    • 40 cycles of:

      • Denaturation: 95°C for 15 sec.

      • Annealing/Extension: 60°C for 1 min.

    • Melt curve analysis (for SYBR Green assays) to verify the specificity of the amplified product.

Data Presentation

Table 1: Common Interferon-Stimulated Genes (ISGs) for qPCR Analysis
Gene SymbolGene NameFunction
IFIT1 Interferon-Induced Protein with Tetratricopeptide Repeats 1Inhibits viral replication by binding to viral RNA and restricting translation.[12][13]
ISG15 ISG15 Ubiquitin-like ModifierCovalently conjugates to host and viral proteins (ISGylation), modulating their function.[12][14]
MX1/MX2 Myxovirus (Influenza Virus) Resistance 1/2GTPases that trap viral nucleocapsids, inhibiting viral replication.[14][15]
OAS1/2/3 2'-5'-Oligoadenylate Synthetase 1/2/3Synthesizes 2'-5' oligoadenylates upon binding dsRNA, which activates RNase L to degrade viral RNA.[13][15]
CXCL10 C-X-C Motif Chemokine Ligand 10Chemoattractant for immune cells like T cells, NK cells, and monocytes.[14][15][16]
IFI44L Interferon-Induced Protein 44 LikeAssociated with antiviral responses; its precise function is under investigation.[12][17]
RSAD2 Radical S-Adenosyl Methionine Domain Containing 2 (Viperin)Antiviral protein that inhibits the replication of a wide range of viruses.[12][15]
IFI27 Interferon Alpha Inducible Protein 27Implicated in antiviral responses and apoptosis.[12][13]
Table 2: Example qPCR Primers for Human ISGs and Housekeeping Genes
GeneForward Primer (5' to 3')Reverse Primer (5' to 3')Reference
IFIT1 TGCTCCAGACTATCCTTGACCTTCTCAGAGGAGCCTGGCTAA[13]
ISG15 AGCATCTTCACCGTCAGGTCGCGAACTCATCTTTGCCAGT[13]
MX1 GATGATCAAAGGGATGTGGCAGCTCGGCAACAGACTCTTC[13]
CXCL10 GTGGCATTCAAGGAGTACCTCTCTGATTCAGACATCTCTTCTCACCCTT(Designed)
GAPDH GAAGGTGAAGGTCGGAGTCGAAGATGGTGATGGGATTTC(Commonly used)
ACTB GTTGTCGACGACGAGCGGCACAGAGCCTCGCCTT[13]

Note: Primer sequences should always be validated for specificity and efficiency in your experimental system.

Protocol 4: Data Analysis

The comparative CT (ΔΔCT) method is a widely used approach for relative quantification of gene expression.[11][12]

Methodology:

  • Calculate ΔCT: For each sample, normalize the CT value of the target gene (ISG) to the CT value of the housekeeping gene (e.g., GAPDH).

    • ΔCT = CT (ISG) - CT (Housekeeping)

  • Calculate ΔΔCT: Normalize the ΔCT of the treated sample to the ΔCT of the control (untreated) sample.

    • ΔΔCT = ΔCT (Treated) - ΔCT (Control)

  • Calculate Fold Change: Determine the fold change in gene expression.

    • Fold Change = 2-ΔΔCT

Table 3: Example Data Analysis and Presentation
TreatmentTarget GeneAvg. CT (ISG)Avg. CT (GAPDH)ΔCTΔΔCTFold Change (2-ΔΔCT)
ControlIFIT128.519.09.50.01.0
This compoundIFIT122.319.13.2-6.388.2
ControlMX130.219.011.20.01.0
This compoundMX124.819.15.7-5.545.3

This table provides a clear summary of the experimental results, showing a significant upregulation of IFIT1 and MX1 expression following this compound treatment.

References

Harnessing the Power of Innate Immunity: cGAMP as a Potent Vaccine Adjuvant in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to comprehensive guidelines on utilizing cyclic GMP-AMP (cGAMP), a potent innate immune stimulator, as a vaccine adjuvant in preclinical mouse models. These detailed application notes and protocols provide a framework for leveraging the STING (Stimulator of Interferon Genes) pathway to enhance vaccine immunogenicity and efficacy.

Cyclic GMP-AMP is a second messenger that plays a crucial role in the innate immune system's response to cytosolic DNA, a hallmark of many viral and some bacterial infections.[1] By activating the STING pathway, this compound triggers the production of type I interferons and other pro-inflammatory cytokines, which are essential for the activation and maturation of antigen-presenting cells (APCs).[1] This, in turn, leads to a more robust and durable adaptive immune response, encompassing both antibody production and T-cell mediated immunity.[2][3][4]

The strategic inclusion of this compound in vaccine formulations has demonstrated significant potential in augmenting immune responses against a variety of antigens in mouse models. Studies have shown that this compound can enhance both humoral and cellular immunity, leading to improved protection against pathogens.[3][4][5] These application notes provide researchers with the necessary information to design and execute experiments to evaluate this compound's adjuvant properties in their specific vaccine candidates.

Mechanism of Action: The this compound-STING Signaling Pathway

The adjuvant activity of this compound is intrinsically linked to its ability to activate the STING signaling pathway. The following diagram illustrates the key steps involved in this process.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound STING_ER STING (ER Membrane) This compound->STING_ER Binds & Activates TBK1 TBK1 STING_ER->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 Dimer pIRF3->pIRF3_n pNFkB p-NF-κB NFkB->pNFkB pNFkB_n p-NF-κB pNFkB->pNFkB_n Gene_Expression Gene Transcription pIRF3_n->Gene_Expression pNFkB_n->Gene_Expression IFNs Type I IFNs Gene_Expression->IFNs Cytokines Pro-inflammatory Cytokines Gene_Expression->Cytokines Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experimentation cluster_analysis Immunological Analysis Formulation Vaccine Formulation (Antigen + this compound) Immunization Mouse Immunization (e.g., i.m., i.n., cutaneous) Formulation->Immunization Booster Booster Immunization(s) (if required) Immunization->Booster Challenge Pathogen Challenge (optional) Booster->Challenge Sampling Sample Collection (Serum, Spleen, etc.) Booster->Sampling Protection Assessment of Protection (Survival, Viral Load) Challenge->Protection ELISA ELISA (Antibody Titers) Sampling->ELISA ELISpot ELISpot (Cytokine-secreting cells) Sampling->ELISpot Flow Flow Cytometry (T-cell populations) Sampling->Flow

References

Revolutionizing Cancer Immunotherapy: A Synergistic Approach with cGAMP and Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of cyclic GMP-AMP (cGAMP), a potent activator of the STING (Stimulator of Interferon Genes) pathway, with immune checkpoint inhibitors represents a groundbreaking strategy in cancer immunotherapy. This powerful duo has demonstrated the potential to transform immunologically "cold" tumors into "hot" ones, thereby rendering them susceptible to immune-mediated destruction. These application notes provide a comprehensive overview of the underlying mechanisms, preclinical and clinical data, and detailed protocols for leveraging this synergistic combination in cancer research and drug development.

Mechanism of Action: A Two-Pronged Assault on Cancer

The antitumor effect of combining this compound and checkpoint inhibitors stems from a complementary and synergistic mechanism of action.

This compound and the cGAS-STING Pathway: The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a danger signal often present in cancer cells due to genomic instability.[1][2] Upon binding to dsDNA, cGAS synthesizes this compound, which in turn activates STING.[2] This activation triggers a signaling cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3] This inflammatory milieu is crucial for enhancing the antitumor immune response by:

  • Promoting Dendritic Cell (DC) Maturation and Antigen Presentation: Type I IFNs stimulate the maturation and activation of DCs, which are essential for presenting tumor-associated antigens to T cells.[4][5]

  • Enhancing T Cell Priming and Recruitment: The activated DCs prime and activate tumor-specific CD8+ T cells.[6] The production of chemokines like CXCL9 and CXCL10 further attracts these cytotoxic T lymphocytes (CTLs) to the tumor microenvironment.[6]

  • Activating Natural Killer (NK) Cells: The STING pathway can also activate NK cells, which are capable of killing tumor cells, particularly those that have downregulated MHC-I expression to evade T cell recognition.[6]

STING_Pathway TypeI_IFN TypeI_IFN DC_maturation DC Maturation & Antigen Presentation TypeI_IFN->DC_maturation T_cell_priming T Cell Priming & Recruitment TypeI_IFN->T_cell_priming NK_activation NK Cell Activation TypeI_IFN->NK_activation dsDNA dsDNA cGAS cGAS This compound This compound STING STING TBK1 TBK1 IRF3 IRF3 pIRF3 pIRF3 IFN_genes IFN_genes

Caption: The cGAS-STING signaling pathway.

Immune Checkpoint Inhibitors: While the STING pathway activates an antitumor immune response, tumors can evade this attack by upregulating immune checkpoint proteins, such as PD-L1 (Programmed Death-Ligand 1).[6] The binding of PD-L1 on tumor cells to the PD-1 (Programmed Death-1) receptor on activated T cells leads to T cell exhaustion and dysfunction.[6] Checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, block this interaction, thereby restoring the tumor-killing activity of T cells.[7]

Synergistic Effect: The combination of this compound and checkpoint inhibitors creates a synergistic effect. This compound initiates and amplifies the antitumor immune response, increasing the infiltration of T cells into the tumor.[6] Checkpoint inhibitors then ensure that these T cells remain active and effective in eliminating cancer cells.[6][7]

Synergy_Diagram This compound This compound DC DC This compound->DC activates TCell TCell DC->TCell primes & activates TumorCell TumorCell TCell->TumorCell kills PD1 PD1 TCell->PD1 expresses PDL1 PDL1 TumorCell->PDL1 expresses PDL1->PD1 inhibits T cell CheckpointInhibitor CheckpointInhibitor CheckpointInhibitor->PD1 blocks inhibition

Caption: Synergistic action of this compound and checkpoint inhibitors.

Preclinical and Clinical Evidence

Numerous preclinical studies have demonstrated the potent antitumor efficacy of combining this compound or other STING agonists with checkpoint inhibitors across various cancer models.

Tumor ModelSTING AgonistCheckpoint InhibitorKey FindingsReference
HPV+ Oral CancerSTING Agonist (unspecified)anti-PD-1 & anti-CTLA-4Sustained tumor regression in 71% of mice.[6]
B16F10 MelanomaLP-cGAMPanti-PD-L1Stronger and more durable efficacy than monotherapy.[6]
B16F10 MelanomaThis compound (intramuscular)anti-PD-L1Significantly enhanced anti-tumor effects and improved survival.[8]
Esophageal AdenocarcinomaADU-S100 (intratumoral)N/A (compared to placebo)Mean tumor volume decreased by 30.1%.[9]
Recurrent/Metastatic Head and Neck Cancer (Phase 2 Clinical Trial)ADU-S100Pembrolizumab (anti-PD-1)Complete response of 16.7% and partial response of 83.3%.[6]

Experimental Protocols

The following protocols provide a general framework for conducting in vivo studies to evaluate the combination of this compound and checkpoint inhibitors. Specific parameters such as cell numbers, drug concentrations, and timing should be optimized for each tumor model and therapeutic agent.

Protocol 1: In Vivo Murine Tumor Model

1. Cell Culture and Implantation:

  • Culture a syngeneic tumor cell line (e.g., B16F10 melanoma, CT26 colon carcinoma) in appropriate media.
  • Harvest cells and resuspend in sterile PBS or saline at the desired concentration.
  • Inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).[9]

2. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth every 2-3 days using a digital caliper.
  • Calculate tumor volume using the formula: (Length x Width²) / 2.[9]
  • Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, this compound alone, Checkpoint Inhibitor alone, Combination).[9]

3. Treatment Administration:

  • This compound (STING Agonist):
  • For intratumoral (i.t.) injection, carefully inject the agent (e.g., 10-50 µg in 50 µL PBS) directly into the tumor.[10]
  • For systemic administration, use intravenous (i.v.), intraperitoneal (i.p.), or intramuscular (i.m.) routes.[5][9]
  • Checkpoint Inhibitor:
  • Typically administered systemically via intraperitoneal (i.p.) or intravenous (i.v.) injection (e.g., 200 µg per mouse).[11]
  • Follow the optimized dosing schedule for each agent (e.g., every 3-4 days).[11]

4. Efficacy Assessment:

  • Continue to monitor tumor volume and body weight throughout the study.
  • Record survival data. The endpoint for survival studies may be when tumors reach a maximum allowable size or when mice show signs of distress.[9]

Experimental_Workflow CellCulture CellCulture Implantation Implantation CellCulture->Implantation TumorGrowth TumorGrowth Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization cGAMP_Admin cGAMP_Admin Randomization->cGAMP_Admin CPI_Admin CPI_Admin Randomization->CPI_Admin TumorVolume TumorVolume cGAMP_Admin->TumorVolume CPI_Admin->TumorVolume Survival Survival TumorVolume->Survival ImmuneProfiling ImmuneProfiling TumorVolume->ImmuneProfiling CytokineAnalysis CytokineAnalysis TumorVolume->CytokineAnalysis

Caption: A typical experimental workflow for in vivo studies.

Protocol 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

1. Tumor Digestion:

  • At the study endpoint, excise tumors and place them in cold media.[9]
  • Mince the tumors into small pieces and digest using a tumor dissociation kit or a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.[9]
  • Filter the cell suspension through a 70 µm cell strainer.[9]

2. Cell Staining:

  • Count the cells and aliquot approximately 1-2 x 10^6 cells per tube.[9]
  • Perform a live/dead stain to exclude non-viable cells.[9]
  • Stain for surface markers using fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-NK1.1, anti-PD-1).
  • For intracellular staining (e.g., for transcription factors like FoxP3 or cytokines like IFN-γ), fix and permeabilize the cells after surface staining, then stain with the appropriate intracellular antibodies.

3. Data Acquisition and Analysis:

  • Acquire stained cells on a flow cytometer.
  • Analyze the data using appropriate software to quantify the populations of different immune cells within the tumor.

Protocol 3: Cytokine Measurement by ELISA

1. Sample Collection:

  • Collect blood via cardiac puncture or tail vein bleed at specified time points.
  • Allow the blood to clot and then centrifuge to separate the serum. Store serum at -80°C until analysis.[9]
  • Alternatively, tumor homogenates can be prepared to measure local cytokine production.[9]

2. ELISA Procedure:

  • Use a commercial ELISA kit for the cytokine of interest (e.g., mouse IFN-β, IFN-γ, CXCL10).[9]
  • Follow the manufacturer's protocol, which typically involves:
  • Adding standards and samples to the wells of a pre-coated microplate.
  • Incubating with a detection antibody.
  • Adding a substrate to produce a colorimetric reaction.
  • Measuring the absorbance using a microplate reader.
  • Calculate the cytokine concentration in the samples based on the standard curve.

Concluding Remarks

The combination of this compound and checkpoint inhibitors holds immense promise for the future of cancer immunotherapy. By activating the innate immune system and simultaneously releasing the brakes on the adaptive immune response, this strategy can induce potent and durable antitumor effects. The protocols and information provided herein offer a solid foundation for researchers to explore and advance this exciting therapeutic approach. Further research is warranted to optimize dosing regimens, explore novel delivery systems for this compound, and identify predictive biomarkers to guide patient selection.

References

Application Notes and Protocols for Developing cGAMP Analogs with Enhanced Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in antitumor and antiviral immunity.[1][2] The endogenous STING agonist, 2'3'-cyclic GMP-AMP (cGAMP), activates this pathway, leading to the production of type I interferons and other pro-inflammatory cytokines that orchestrate a robust immune response.[1][3] However, the therapeutic potential of natural this compound is limited by its rapid degradation by hydrolases such as ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and viral nucleases (e.g., poxin), as well as poor cell permeability.[4][5][6]

These application notes provide a comprehensive overview of the strategies to develop this compound analogs with enhanced stability and detail the key experimental protocols for their evaluation. The aim is to guide researchers in the design and assessment of novel STING agonists with improved pharmacokinetic and pharmacodynamic properties for therapeutic applications.

Strategies for Enhancing this compound Stability

The primary strategy to enhance this compound stability is the chemical modification of its structure to render it resistant to enzymatic cleavage. Key approaches include:

  • Phosphodiester Backbone Modification: Replacing the canonical phosphodiester linkages with more stable alternatives is the most common and effective strategy.

    • Phosphorothioate (B77711) (PS) Analogs: Substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone creates a phosphorothioate linkage. This modification significantly increases resistance to nuclease degradation.[1][5] The synthesis of these analogs, however, can produce diastereomers which may require separation.[4]

    • 5'-S-phosphorothioester Linkage: An alternative phosphorothioate modification where the sulfur atom is endocyclic to the phosphate ring. This modification avoids the creation of a chiral center at the phosphorus atom, simplifying synthesis and purification.[4]

  • Ribose Ring Modification: Altering the sugar moieties can also confer stability.

    • Dideoxy Analogs: Removal of the 2'- and 3'-hydroxyl groups from the ribose rings can protect against nucleases that recognize these features.[7][8]

    • Fluorinated Analogs: The addition of fluorine atoms to the ribose can increase metabolic stability and binding affinity to STING.[9][10]

  • Base Modification: While less common for stability enhancement, modifications to the purine (B94841) bases can influence binding affinity and signaling activity.[1]

Data Presentation: Comparative Stability and Activity of this compound Analogs

The following tables summarize quantitative data for representative this compound analogs, providing a clear comparison of their stability and biological activity.

Table 1: In Vitro Stability of this compound and Analogs

CompoundHalf-life in Serum (minutes)Half-life with Nuclease P1 (minutes)Reference
Natural 2'3'-cGAMP2 - 47 - 10[1]
Phosphorothioate 2'3'-cGAMPProlongedProlonged[1]

Table 2: Binding Affinity of this compound Analogs to Human STING (hSTING)

CompoundBinding Affinity (KD, μM)Reference
Natural 2'3'-cGAMP0.543[11]
Compound 8d (bis-phosphorothioate)0.038[11]

Table 3: In Vivo Pharmacokinetics of this compound and Analogs

CompoundElimination Half-life (intravenous)Reference
Soluble 3H-cGAMP~2 minutes[12]
STING-Nanoparticle encapsulated 3H-cGAMP1.3 hours[12]

Signaling Pathways and Experimental Workflows

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS This compound 2'3'-cGAMP cGAS->this compound synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_dimer STING Dimer This compound->STING_dimer binds & activates ATP_GTP ATP + GTP ATP_GTP->cGAS STING_TBK1 STING-TBK1 Complex STING_dimer->STING_TBK1 translocates & recruits IRF3 IRF3 STING_TBK1->IRF3 phosphorylates TBK1 TBK1 TBK1->STING_TBK1 pIRF3 p-IRF3 Dimer IRF3->pIRF3 dimerizes IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates

Caption: The cGAS-STING signaling pathway, initiated by cytosolic DNA.

Experimental Workflow for this compound Analog Evaluation

Experimental_Workflow cluster_synthesis Analog Development cluster_evaluation In Vitro & In Vivo Evaluation cluster_outcome Outcome synthesis Synthesis of this compound Analog stability Stability Assay (Serum, Nuclease) synthesis->stability binding STING Binding Assay (SPR) synthesis->binding cell_based Cell-Based STING Activation Assay (Western, qPCR, Reporter) stability->cell_based binding->cell_based in_vivo In Vivo Antitumor Efficacy (Mouse Model) cell_based->in_vivo lead_candidate Lead Candidate Identification in_vivo->lead_candidate

Caption: A generalized workflow for the evaluation of novel this compound analogs.

Experimental Protocols

Protocol 1: In Vitro Stability Assay in Serum

This protocol assesses the stability of this compound analogs in the presence of serum nucleases.

Materials:

  • This compound analog stock solution (e.g., 1 mM in sterile water)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Quenching solution (e.g., 0.5 M EDTA)

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Prepare a reaction mixture containing the this compound analog at a final concentration of 100 µM in 50% FBS (in PBS).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding an equal volume of quenching solution.

  • Analyze the samples by HPLC to quantify the amount of intact this compound analog remaining.

  • Calculate the half-life (T1/2) of the analog by plotting the percentage of intact compound against time and fitting the data to a one-phase decay model.

Protocol 2: STING Binding Affinity by Surface Plasmon Resonance (SPR)

This protocol determines the binding kinetics and affinity of this compound analogs to purified STING protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified recombinant human STING (C-terminal domain)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • This compound analog solutions at various concentrations

Methodology:

  • Immobilize the purified hSTING protein onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of dilutions of the this compound analog in running buffer.

  • Inject the analog solutions over the immobilized STING surface at a constant flow rate, followed by a dissociation phase with running buffer.

  • Regenerate the sensor surface between injections if necessary.

  • Record the sensorgrams for each concentration.

  • Analyze the binding data using appropriate software to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[11]

Protocol 3: In Vitro STING Activation – Western Blot for p-IRF3

This protocol measures the activation of the STING pathway by detecting the phosphorylation of the downstream transcription factor IRF3.[13]

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Cell culture medium and supplements

  • This compound analog

  • Transfection reagent or digitonin (B1670571) for cell permeabilization

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-p-IRF3 (Ser396), anti-IRF3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Seed THP-1 cells in a 6-well plate and differentiate into macrophage-like cells with PMA if required.

  • Treat the cells with the this compound analog at various concentrations for a specified time (e.g., 3 hours). Use a suitable delivery method like transfection or digitonin permeabilization to introduce the analog into the cytoplasm.[14]

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and visualize the protein bands.

  • Quantify the band intensities and normalize the p-IRF3 signal to total IRF3 and the loading control (β-actin).

Protocol 4: In Vitro STING Activation – IFN-β mRNA Quantification by qPCR

This protocol quantifies the induction of type I interferon expression, a key downstream effector of STING activation.[15]

Materials:

  • Cell line competent for STING signaling (e.g., THP-1, mouse embryonic fibroblasts)

  • This compound analog

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for IFN-β and a housekeeping gene (e.g., GAPDH)

Methodology:

  • Treat cells with the this compound analog as described in Protocol 3 for an appropriate duration (e.g., 6 hours).

  • Extract total RNA from the cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for IFN-β and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the fold change in IFN-β mRNA expression relative to untreated controls.

Protocol 5: In Vivo Antitumor Efficacy Study

This protocol evaluates the therapeutic potential of a stable this compound analog in a syngeneic mouse tumor model.[3][16]

Materials:

  • Syngeneic mouse tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)

  • Immune-competent mice (e.g., C57BL/6 or BALB/c)

  • Stable this compound analog formulated for in vivo administration

  • Calipers for tumor measurement

Methodology:

  • Implant tumor cells subcutaneously into the flank of the mice.

  • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer the this compound analog (e.g., via intratumoral injection) according to a predetermined dosing schedule. The control group should receive a vehicle control.

  • Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

  • Calculate tumor volume using the formula: (length × width²)/2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, tumors can be excised for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).

  • Analyze the data to compare tumor growth inhibition between the treatment and control groups.

Conclusion

The development of this compound analogs with enhanced stability is a promising strategy to overcome the limitations of the natural STING agonist and unlock its full therapeutic potential. By employing chemical modifications to improve resistance to enzymatic degradation, researchers can generate novel drug candidates with improved pharmacokinetic profiles. The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of these analogs, from initial stability and binding assessments to in vitro and in vivo functional characterization. This systematic approach will facilitate the identification and development of next-generation STING agonists for immunotherapy.

References

Application Note & Protocol: Enzymatic Synthesis of 2’3’-cGAMP using Recombinant cGAS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage.[1][2] Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger 2’3’-cyclic GMP-AMP (cGAMP) from ATP and GTP.[3][4] This unique cyclic dinucleotide activates the STING protein, which is located on the endoplasmic reticulum, initiating a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines.[1][5]

The therapeutic potential of this compound and other STING agonists is an area of intense research, particularly in cancer immunotherapy and as vaccine adjuvants.[6][7] While chemical synthesis of this compound is possible, it often suffers from low yields (around 5%) and requires the use of hazardous organic solvents. Enzymatic synthesis using recombinant cGAS offers a more efficient, environmentally friendly alternative, with reported yields as high as 85-90%.[6][8] This application note provides detailed protocols for the production of recombinant cGAS and its use for the large-scale synthesis of 2’3’-cGAMP.

cGAS-STING Signaling Pathway

The cGAS-STING pathway is a central mechanism for detecting cytosolic DNA. The process begins when cGAS recognizes and binds to dsDNA in the cytoplasm.[2] This binding event induces a conformational change in cGAS, activating its enzymatic function.[9] The activated cGAS then synthesizes this compound from ATP and GTP.[3] this compound acts as a second messenger, binding to the STING protein on the endoplasmic reticulum membrane.[1] This binding triggers STING's translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[5] TBK1 subsequently phosphorylates the transcription factor IRF3, leading to its dimerization and translocation to the nucleus.[1][5] In the nucleus, IRF3 drives the transcription of genes encoding type I interferons. Simultaneously, this pathway can activate NF-κB, leading to the expression of inflammatory cytokines.[5]

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er_golgi ER / Golgi cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS_inactive Inactive cGAS DNA->cGAS_inactive Binds cGAS_active Active cGAS cGAS_inactive->cGAS_active Activates This compound 2'3'-cGAMP cGAS_active->this compound Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS_active STING STING This compound->STING Binds STING_active Active STING STING->STING_active Activates (Translocates) TBK1 TBK1 STING_active->TBK1 Recruits TBK1_active p-TBK1 TBK1->TBK1_active Phosphorylates IRF3 IRF3 TBK1_active->IRF3 Phosphorylates IRF3_active p-IRF3 (Dimer) IRF3->IRF3_active Dimerizes IFN_genes Type I IFN Genes IRF3_active->IFN_genes Induces Transcription

Caption: The cGAS-STING signaling pathway for innate immune activation.

Section 1: Protocol for Recombinant cGAS Production

This protocol describes the expression and purification of a truncated, yet active, form of human cGAS (residues 147-522) or full-length murine cGAS (mcGAS) in E. coli.[10] The use of an N-terminal SUMO tag on mcGAS has been shown to enhance soluble expression and stability.

1.1 Plasmid and Strain Selection

  • Expression Vector : pET28a(+) or a similar vector containing an N-terminal His6-SUMO tag.

  • Gene : Codon-optimized gene for human cGAS (residues 147-522) or full-length murine cGAS.

  • Host Strain : E. coli BL21(DE3).

1.2 Protein Expression

  • Transform the expression plasmid into E. coli BL21(DE3) cells.

  • Inoculate a 50 mL starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.

  • Use the starter culture to inoculate 1 L of Terrific Broth (TB) or LB medium.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

  • Continue to incubate the culture at 18°C for 16-20 hours with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

1.3 Protein Purification

  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 20 mM imidazole (B134444), 1 mM DTT, and 1x protease inhibitor cocktail).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C.

  • Load the supernatant onto a 5 mL HisTrap HP column (or similar Ni-NTA resin) pre-equilibrated with lysis buffer.

  • Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 40 mM imidazole, 1 mM DTT).

  • Elute the protein with a linear gradient of 40-500 mM imidazole in wash buffer.

  • Analyze the fractions by SDS-PAGE. Pool the fractions containing the His6-SUMO-cGAS protein.

  • To cleave the tag, add SUMO protease (e.g., Ulp1) to the pooled fractions and dialyze overnight at 4°C against dialysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 1 mM DTT).

  • To remove the cleaved His6-SUMO tag and the protease, pass the dialyzed sample through a second HisTrap HP column. The untagged cGAS protein will be collected in the flow-through.

  • Concentrate the purified cGAS protein using an appropriate centrifugal filter (e.g., 30 kDa MWCO).

  • For long-term storage, flash-freeze the protein in liquid nitrogen and store at -80°C in a buffer containing 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 1 mM DTT, and 10% glycerol.

Section 2: Protocol for Enzymatic Synthesis of 2’3’-cGAMP

This protocol outlines the in vitro synthesis of this compound using purified recombinant cGAS.

2.1 Reaction Setup

  • Prepare a reaction mixture in a suitable volume (e.g., 10 mL). The final concentrations of the components should be as follows:

    • 40-50 mM HEPES or Tris-HCl, pH 7.5[4][6]

    • 10 mM MgCl₂[6]

    • 3 mM ATP

    • 3 mM GTP

    • ~0.1 mg/mL Herring Testis DNA (HT-DNA) or another dsDNA activator[6]

    • 1-5 µM purified recombinant cGAS

  • Combine all components except the cGAS enzyme and pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the cGAS enzyme.

  • Incubate the reaction at 37°C for 4-16 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

2.2 this compound Purification

  • Terminate the reaction by heat inactivation at 95°C for 10 minutes, followed by centrifugation to pellet the denatured protein and DNA. Alternatively, add EDTA to a final concentration of 50 mM.

  • Purify this compound from the supernatant using anion-exchange chromatography.[7][8]

    • Equilibrate a Q Sepharose (or similar strong anion exchange) column with a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0).

    • Load the reaction supernatant onto the column.

    • Wash the column to remove unbound components.

    • Elute this compound using a linear salt gradient (e.g., 0 to 1 M NaCl).

  • Analyze the fractions for the presence of this compound using HPLC or by measuring absorbance at 256 nm.

  • Pool the this compound-containing fractions, desalt using a suitable method (e.g., dialysis or size-exclusion chromatography), and lyophilize to obtain a pure this compound powder.

Data Presentation: Reaction Parameters and Yields

The efficiency of enzymatic this compound synthesis can be influenced by several factors. Murine cGAS (mcGAS) has been reported to have higher specific activity than human cGAS (hcGAS).[4]

Table 1: Typical Reaction Conditions for Enzymatic this compound Synthesis

ParameterRecommended ConditionReference
Enzyme1-5 µM recombinant mcGAS or hcGAS[4]
Substrates1-3 mM ATP, 1-3 mM GTP[3]
Activator0.1 mg/mL Herring Testis DNA (HT-DNA) or 45 bp ISD dsDNA[4][6]
Buffer40-50 mM HEPES or Tris-HCl, pH 7.4-7.5[4][6]
Divalent Cation5-10 mM MgCl₂[4][6]
Temperature37°C[4]
Incubation Time4-24 hours[4][9]

Table 2: Comparison of this compound Synthesis Methods

MethodTypical YieldAdvantagesDisadvantagesReference
Chemical Synthesis~5%Well-established for modificationsLow yield, uses hazardous organic solvents
Purified Enzyme85-90%High yield, high purity, environmentally friendlyRequires protein expression and purification[6][8]
Whole-Cell Biocatalysis60-186 mg/LNo need for enzyme purification, substrates (ATP/GTP) available intracellularlyComplex downstream purification from culture medium, potential endotoxin (B1171834) contamination[7][8]

Experimental Workflow Visualization

The overall process from obtaining the cGAS gene to producing pure this compound can be summarized in the following workflow.

cGAMP_Synthesis_Workflow gene 1. cGAS Gene Cloning (pET Vector) expression 2. Recombinant Expression (E. coli BL21) gene->expression lysis 3. Cell Lysis & Clarification expression->lysis purification 4. Affinity Chromatography (Ni-NTA) lysis->purification cleavage 5. Tag Cleavage & Removal purification->cleavage enzyme Purified cGAS Enzyme cleavage->enzyme reaction 6. Enzymatic Reaction (ATP, GTP, dsDNA, Mg2+) enzyme->reaction purify_this compound 7. This compound Purification (Anion Exchange) reaction->purify_this compound product Pure 2'3'-cGAMP purify_this compound->product analysis 8. QC Analysis (HPLC, MS) product->analysis

Caption: Experimental workflow for recombinant cGAS production and this compound synthesis.

Quality Control and Activity Assays

To ensure the quality of the synthesized this compound and the activity of the recombinant cGAS, several analytical methods can be employed.

  • cGAS Activity Assay : The activity of purified cGAS can be determined by measuring the amount of this compound produced over time. This can be done using various methods:

    • TLC : A rapid method using [α-³²P] ATP allows for the visualization of radiolabeled this compound.[4]

    • HPLC : Reverse-phase HPLC can be used to separate and quantify this compound from ATP and GTP.

    • Commercial Kits : ELISA-based or TR-FRET-based inhibitor screening kits can be adapted to measure this compound production with high sensitivity.[11][12][13]

  • This compound Verification : The identity and purity of the final this compound product should be confirmed by:

    • Mass Spectrometry (MS) : To confirm the correct molecular weight.

    • Nuclear Magnetic Resonance (NMR) : To confirm the 2'-5' and 3'-5' phosphodiester linkages.

    • Functional Assays : Testing the ability of the synthesized this compound to induce STING-dependent signaling (e.g., IRF3 phosphorylation) in permeabilized cells or cell lines.[3][14]

References

Purifying Bioactive cGAMP from Bacterial Factories: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note & Protocols

Topic: Purification of Bioactive cGAMP from Bacterial Expression

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic GMP-AMP (this compound) is a critical second messenger in the innate immune system, acting as a potent activator of the STING (Stimulator of Interferator Genes) pathway. This activation triggers downstream signaling cascades, leading to the production of type I interferons and other pro-inflammatory cytokines, which are essential for anti-viral and anti-tumor immunity. The growing interest in harnessing the therapeutic potential of the cGAS-STING pathway has created a demand for reliable methods to produce and purify bioactive this compound. This application note provides a detailed guide for the expression of a this compound-producing enzyme in Escherichia coli and the subsequent purification of bioactive 2'3'-cGAMP. The protocols outlined below are based on established methodologies, offering a robust and efficient workflow for generating high-purity this compound suitable for research and preclinical development.

Signaling Pathway Overview: The cGAS-STING Cascade

The recognition of cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage, by cyclic GMP-AMP synthase (cGAS) initiates the signaling cascade. Upon binding to dsDNA, cGAS is catalytically activated and synthesizes this compound from ATP and GTP. This compound then binds to the STING protein located on the endoplasmic reticulum, inducing a conformational change and its translocation to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons and other immune-stimulatory genes.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS This compound 2'3'-cGAMP cGAS->this compound synthesizes from dsDNA Cytosolic dsDNA dsDNA->cGAS activates ATP_GTP ATP + GTP ATP_GTP->this compound STING STING This compound->STING binds and activates STING_active Activated STING STING->STING_active translocates to TBK1 TBK1 STING_active->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_dimer p-IRF3 Dimer IFN_genes Type I IFN Genes IRF3_dimer->IFN_genes activates transcription of pIRF3 p-IRF3 IRF3->pIRF3 pIRF3->IRF3_dimer dimerizes

Figure 1. The cGAS-STING signaling pathway.

Experimental Workflow for this compound Production and Purification

The overall workflow involves the expression of a this compound-producing enzyme, such as murine cGAS (mcGAS), in an E. coli expression system. The produced this compound is then purified from the bacterial culture supernatant, followed by validation of its bioactivity.

cGAMP_Purification_Workflow cluster_expression Bacterial Expression cluster_purification Purification cluster_validation Bioactivity Validation Transformation Transform E. coli with cGAS plasmid Culture Culture transformed E. coli Transformation->Culture Induction Induce cGAS expression (e.g., with IPTG) Culture->Induction Harvest Harvest culture supernatant (centrifugation) Induction->Harvest Chromatography Anion Exchange Chromatography Harvest->Chromatography Concentration Concentrate & Filter This compound fractions Chromatography->Concentration Purity_Analysis Purity & Concentration Analysis (HPLC) Concentration->Purity_Analysis Bioassay Bioactivity Assay (e.g., STING reporter cells) Purity_Analysis->Bioassay Final_Product Bioactive this compound Bioassay->Final_Product

Figure 2. Experimental workflow for this compound purification.

Quantitative Data Summary

The yield and purity of this compound can vary depending on the expression conditions and purification strategy. The following table summarizes typical quantitative data obtained from bacterial expression systems.

ParameterValueReference
Production Yield (Supernatant)
E. coli BL21(DE3)186 ± 7 mg/L[1]
E. coli BL21(DE3)-RIL130 ± 30 mg/L[1]
E. coli K12 MG1655 (DE3)140 ± 5 mg/L[1]
Purified this compound Yield
Anion Exchange Chromatography60 ± 2 mg/L[1][2]
Purity & Endotoxin Levels
Endotoxin Level<20 EU/mL (<0.3 EU/µg)[1][2]
Purity (by HPLC)High[1]

Experimental Protocols

Protocol 1: Bacterial Expression of this compound

This protocol describes the expression of murine cGAS (mcGAS) in E. coli BL21(DE3) to produce 2'3'-cGAMP.

Materials:

  • pET-based expression vector containing the mcGAS gene

  • E. coli BL21(DE3) competent cells

  • LB agar (B569324) plates with appropriate antibiotic

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transformation: Transform the mcGAS expression vector into chemically competent E. coli BL21(DE3) cells and plate on LB agar plates containing the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of LB broth (e.g., 1 L) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.

  • Induction: Grow the main culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce mcGAS expression by adding IPTG to a final concentration of 100 µM.[1]

  • Expression: Continue to incubate the culture at a reduced temperature (e.g., 20-25°C) for 16-24 hours to allow for this compound production and secretion into the medium.

Protocol 2: Purification of this compound by Anion Exchange Chromatography

This protocol details a single-step purification of this compound from the bacterial culture supernatant.[1]

Materials:

  • Bacterial culture from Protocol 1

  • Buffer A (e.g., 20 mM Tris-HCl, pH 8.0)

  • Buffer B (e.g., 20 mM Tris-HCl, pH 8.0, 1 M NaCl)

  • Anion exchange column (e.g., HiTrap Q HP)

  • Chromatography system (e.g., ÄKTA)

  • 3 kDa molecular weight cutoff (MWCO) filtration system

Procedure:

  • Harvest Supernatant: Centrifuge the bacterial culture at 4,000 x g for 20 minutes at 4°C to pellet the cells. Carefully collect the supernatant.

  • Sample Preparation: Filter the supernatant through a 0.22 µm filter. Dilute the supernatant 1:5 with Buffer A to reduce the conductivity.[1]

  • Column Equilibration: Equilibrate the anion exchange column with 5-10 column volumes (CV) of Buffer A.

  • Sample Loading: Load the diluted supernatant onto the equilibrated column.

  • Washing: Wash the column with 5-10 CV of Buffer A to remove unbound impurities.

  • Elution: Elute this compound using a step or linear gradient of Buffer B (increasing NaCl concentration). This compound typically elutes at a specific salt concentration (e.g., with 50-100 mM NaCl).[1] Collect fractions during the elution.

  • Concentration and Filtration: Pool the this compound-containing fractions and concentrate them using a vacuum centrifuge. Further purify and remove endotoxins by filtering the concentrated eluate through a 3 kDa MWCO filter.[1]

  • Quantification: Determine the concentration and purity of the final this compound product using High-Performance Liquid Chromatography (HPLC) by comparing the peak area to a standard curve of known this compound concentrations.[1]

Protocol 3: Bioactivity Assessment using THP-1 Reporter Cells

This protocol describes how to assess the bioactivity of the purified this compound by measuring the induction of an interferon-stimulated response element (ISRE)-driven luciferase reporter in THP-1 cells.

Materials:

  • THP-1-Dual™ Lucia/SEAP reporter cells (or similar)

  • RPMI 1640 medium with 10% FBS and 1% Penicillin/Streptomycin

  • Purified this compound

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., QUANTI-Luc™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed THP-1 reporter cells into a 96-well plate at a density of approximately 40,000 cells per well in 75 µL of assay medium.[3]

  • This compound Treatment: Prepare serial dilutions of the purified this compound in assay medium. Add 25 µL of the this compound dilutions to the cells. Include a negative control (medium only) and a positive control (commercially available this compound).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.[3]

  • Luciferase Assay: Add 100 µL of the luciferase assay reagent to each well and incubate at room temperature for 15-30 minutes, protected from light.[3]

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence from all readings and plot the luciferase activity as a function of this compound concentration to determine the EC₅₀.

Protocol 4: Western Blot for IRF3 Phosphorylation

This protocol is used to confirm this compound-induced STING pathway activation by detecting the phosphorylation of IRF3 at Ser396.

Materials:

  • THP-1 cells

  • RPMI 1640 medium

  • Purified this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total IRF3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed THP-1 cells and treat with purified this compound for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-IRF3 antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.[4]

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an anti-total IRF3 antibody as a loading control.

Alternative Purification Strategies

While anion exchange chromatography is a robust method, other techniques can also be employed for this compound purification.

Purification_Strategies Start Crude Bacterial Lysate/ Supernatant AEX Anion Exchange Chromatography Start->AEX Separation by charge Affinity Affinity Chromatography Start->Affinity Specific binding to immobilized ligand (e.g., STING protein) RPC Reverse-Phase Chromatography Start->RPC Separation by hydrophobicity End Purified this compound AEX->End Affinity->End RPC->End

Figure 3. Alternative this compound purification strategies.
  • Affinity Chromatography: This method utilizes the specific interaction between this compound and an immobilized ligand, such as the this compound-binding domain of STING. This approach can offer high specificity and purity in a single step.[1]

  • Reverse-Phase Chromatography (RPC): RPC separates molecules based on their hydrophobicity. While less common for initial purification from crude lysates due to the complexity of the mixture, it can be a valuable polishing step to achieve high purity.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the production and purification of bioactive this compound from a bacterial expression system. The use of E. coli as a host offers a cost-effective and scalable platform for generating this compound for research and therapeutic development. The detailed methodologies for expression, purification, and bioactivity assessment will enable researchers to reliably produce high-quality this compound for their studies of the cGAS-STING pathway and its role in health and disease.

References

Illuminating the Innate Immune Response: Fluorescently Labeled cGAMP for Advanced Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals in immunology, cell biology, and pharmacology.

Introduction:

Cyclic GMP-AMP (cGAMP) is a critical second messenger in the innate immune system, produced by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA.[1][2] this compound binds to and activates the Stimulator of Interferon Genes (STING), triggering a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines. This pathway is a key player in host defense against pathogens and in anti-tumor immunity. Fluorescently labeled this compound analogs have emerged as indispensable tools for visualizing and quantifying this compound-mediated signaling events in real-time and at the single-cell level. These probes enable a deeper understanding of the cGAS-STING pathway and provide a powerful platform for the discovery and characterization of novel therapeutic modulators.

This document provides detailed application notes and protocols for the use of fluorescently labeled this compound in various imaging-based assays, including fluorescence microscopy, flow cytometry, and high-content screening.

Data Presentation: Properties of Fluorescent this compound Probes

The selection of a fluorescent this compound probe is critical and depends on the specific application. The following table summarizes key quantitative data for commercially available and experimentally developed fluorescent this compound analogs.

Probe/AnalogFluorophoreExcitation (nm)Emission (nm)Binding Affinity (Kd) to human STINGEC50/IC50Key Features & Applications
2',3'-cGAMP-iFluor® 488 iFluor 488~491~516Not explicitly provided, but used for detection assays.Not applicable for the probe itself.Bright and photostable green fluorescent probe suitable for fluorescence polarization and other binding assays. Not pH-sensitive.[3]
2',3'-cGAMP-Cy5 Cyanine5~650~670Not explicitly provided, but used for detection assays.Not applicable for the probe itself.Red-shifted fluorescent probe for multiplexing with green fluorophores and minimizing cellular autofluorescence.[4]
F-c-di-GMP Fluorescein~485~5283.45 ± 0.48 µMIC50 (for displacement by unlabeled this compound): 8.95 ± 0.54 µMA universal probe for monitoring this compound, c-di-GMP, and c-di-AMP in fluorescence polarization assays due to its displacement by these unlabeled cyclic dinucleotides.[5]
2'3'-cthGAMP Intrinsic (thieno-dG)~310~450Kd (murine STING): 1.4 µM; Kd (human STING): 2.1 µMNot explicitly provided.Intrinsically fluorescent analog suitable for two-photon imaging and cellular uptake studies.[6][7]
Fluorinated this compound analogs (e.g., MD1203) None (unlabeled)Not applicableNot applicableNot explicitly provided, but show high activity.EC50 (WT STING): 0.03 ± 0.016 µMHighly potent and stable STING agonists, resistant to poxin cleavage. Useful as positive controls in functional assays.[8]

Signaling Pathway

The cGAS-STING signaling pathway is a critical component of the innate immune response to cytosolic DNA.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Intermediate Compartment (ERGIC) / Golgi cluster_nucleus Nucleus DNA Cytosolic dsDNA (viral, bacterial, or self) cGAS cGAS DNA->cGAS binds & activates This compound 2'3'-cGAMP cGAS->this compound synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING (dimer) This compound->STING_dimer binds STING_active Activated STING (oligomerization) STING_dimer->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 IFN_genes Type I Interferon Genes p_IRF3->IFN_genes translocates & activates transcription Cytokine_genes Pro-inflammatory Cytokine Genes p_IRF3->Cytokine_genes activates transcription

Caption: The cGAS-STING signaling pathway.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Fluorescent this compound Uptake and Localization by Fluorescence Microscopy

This protocol describes the use of fluorescence microscopy to visualize the cellular uptake and subcellular localization of a fluorescently labeled this compound analog.

Materials:

  • Fluorescently labeled this compound (e.g., 2'3'-cthGAMP, 2',3'-cGAMP-iFluor® 488).

  • Mammalian cells of interest (e.g., THP-1 monocytes, HEK293T cells).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Glass-bottom dishes or chamber slides suitable for microscopy.

  • Fluorescence microscope with appropriate filter sets for the chosen fluorophore.

  • Optional: Nuclear stain (e.g., Hoechst 33342) and/or organelle-specific fluorescent trackers.

  • Optional: Transfection reagent for cells with low permeability to this compound.

Procedure:

  • Cell Seeding:

    • Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

    • Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Fluorescent this compound Solution:

    • Prepare a stock solution of the fluorescently labeled this compound in an appropriate solvent (e.g., sterile water or DMSO) according to the manufacturer's instructions.

    • On the day of the experiment, dilute the stock solution to the desired final working concentration (typically in the range of 1-50 µM, optimization may be required) in pre-warmed complete cell culture medium.

  • Cellular Labeling:

    • Aspirate the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the medium containing the fluorescent this compound to the cells.

    • Incubate for the desired time period (e.g., 30 minutes to 4 hours) at 37°C. Incubation time should be optimized based on the cell type and the specific research question.

  • Optional Co-staining:

    • If desired, co-stain with a nuclear dye (e.g., Hoechst 33342 at 1 µg/mL for 10-15 minutes) or other live-cell organelle trackers according to the manufacturer's protocols.

  • Imaging:

    • Wash the cells two to three times with pre-warmed PBS to remove extracellular fluorescent this compound.

    • Add fresh, pre-warmed complete culture medium or imaging buffer to the cells.

    • Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore(s).

    • Acquire images at multiple time points to observe the dynamics of uptake and localization.

Data Analysis:

  • Qualitatively assess the subcellular localization of the fluorescent signal (e.g., cytoplasm, nucleus, specific organelles).

  • Quantify the fluorescence intensity per cell or within specific cellular compartments using image analysis software (e.g., ImageJ/Fiji).

Protocol 2: Quantitative Analysis of STING Activation using Flow Cytometry

This protocol allows for the quantitative analysis of fluorescent this compound uptake and its effect on STING pathway activation at the single-cell level.

Materials:

  • Fluorescently labeled this compound.

  • Cells of interest.

  • Complete cell culture medium.

  • FACS buffer (PBS with 1-2% FBS and 0.05% sodium azide).

  • Optional: Fixation and permeabilization buffers for intracellular staining.

  • Optional: Fluorescently labeled antibodies against downstream signaling proteins (e.g., phospho-STING, phospho-IRF3).

  • Flow cytometer with appropriate lasers and filters.

Procedure:

  • Cell Treatment:

    • Culture and treat cells with fluorescently labeled this compound in suspension or in plates as described in Protocol 1. Include appropriate controls (e.g., untreated cells, cells treated with unlabeled this compound).

  • Cell Harvesting and Staining:

    • Harvest the cells by gentle scraping or trypsinization.

    • Wash the cells once with cold PBS.

    • Resuspend the cells in cold FACS buffer.

    • If performing intracellular staining for downstream targets, fix and permeabilize the cells according to standard protocols.

    • Incubate with fluorescently labeled antibodies against target proteins as per the manufacturer's recommendations.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate volume of FACS buffer.

    • Analyze the cells on a flow cytometer.

    • Gate on the live, single-cell population.

    • Measure the fluorescence intensity of the this compound probe and any co-stained markers.

Data Analysis:

  • Quantify the percentage of cells positive for the fluorescent this compound signal.

  • Determine the mean fluorescence intensity (MFI) of the this compound signal within the cell population.

  • Correlate the uptake of fluorescent this compound with the expression of downstream activation markers.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for studying the cellular effects of fluorescently labeled this compound.

Experimental_Workflow cluster_assays Downstream Analysis start Start: Prepare Fluorescent This compound Probe & Cells treatment Cellular Treatment with Fluorescent this compound start->treatment wash Wash to Remove Extracellular Probe treatment->wash microscopy Fluorescence Microscopy (Live or Fixed Cell Imaging) wash->microscopy flow Flow Cytometry (Uptake & Pathway Activation) wash->flow hcs High-Content Screening (Phenotypic Analysis) wash->hcs analysis Data Acquisition & Analysis microscopy->analysis flow->analysis hcs->analysis

Caption: General experimental workflow.

High-Content Screening (HCS) with Fluorescent this compound

Fluorescently labeled this compound is highly amenable to high-content screening applications for the identification of modulators of the cGAS-STING pathway.

Assay Principle:

HCS platforms can be used to quantify the cellular uptake of fluorescent this compound and simultaneously measure multiple downstream effects, such as the nuclear translocation of IRF3, changes in cellular morphology, or the expression of interferon-stimulated genes (ISGs) using reporter cell lines.

General Protocol Outline:

  • Cell Plating: Plate cells in multi-well imaging plates (e.g., 96- or 384-well).

  • Compound Treatment: Add test compounds from a chemical library to the wells.

  • Fluorescent this compound Addition: Add fluorescently labeled this compound to stimulate the STING pathway.

  • Incubation: Incubate for a predetermined time to allow for compound effect and pathway activation.

  • Staining: Fix, permeabilize, and stain for relevant markers (e.g., nuclear DNA with Hoechst, IRF3 with a specific antibody).

  • Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use HCS analysis software to segment cells and quantify various parameters, including:

    • Fluorescent this compound intensity per cell.

    • Nuclear-to-cytoplasmic ratio of IRF3 fluorescence.

    • Changes in cell size, shape, and number.

    • Reporter gene expression (e.g., GFP expression under an ISG promoter).

Data Interpretation:

  • Inhibitors of this compound uptake: Compounds that reduce the intracellular fluorescence of labeled this compound without causing cell death.

  • Inhibitors of STING signaling: Compounds that do not affect this compound uptake but block downstream events like IRF3 nuclear translocation.

  • Activators/Potentiators of STING signaling: Compounds that enhance IRF3 nuclear translocation or other downstream readouts in the presence of this compound.

By leveraging the power of fluorescently labeled this compound in these imaging-based applications, researchers can gain unprecedented insights into the regulation of the cGAS-STING pathway and accelerate the development of novel immunomodulatory therapies.

References

Troubleshooting & Optimization

low signal in cGAMP ELISA troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cGAMP ELISA kits. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that users may encounter during their this compound ELISA experiments, with a focus on troubleshooting low signal output.

Q1: Why is the signal in my this compound ELISA assay weak or absent?

A low or non-existent signal in a competitive ELISA like the this compound assay indicates that the horseradish peroxidase (HRP) conjugate is not binding effectively to the antibody, or that the substrate conversion is compromised. In a competitive assay, a low signal corresponds to a high concentration of this compound in the sample, but if your standard curve is also showing low signal, there is a problem with the assay itself. Here are several potential causes and solutions:

  • Reagent-Related Issues:

    • Expired or Improperly Stored Reagents: Reagents, especially the this compound-HRP tracer and the antibody, can lose activity if not stored correctly or used past their expiration date.[1] Always check the expiration dates and storage conditions (typically 4°C for conjugates, avoid freezing).[2][3][4]

    • Omission of a Key Reagent: Accidentally skipping the addition of the primary antibody, the this compound-HRP tracer, or the TMB substrate will result in no signal. Carefully review your pipetting steps. Using a colored dye in the tracer solution can aid in visualizing which wells have been filled.[2][3]

    • Incorrect Reagent Preparation: Improper dilution of buffers, standards, or the tracer can lead to a weak signal.[5] Always use calibrated pipettes and ensure all concentrated buffers are brought to room temperature and are free of precipitates before dilution.[2][6]

    • Contaminated Substrate: The TMB substrate is light-sensitive and can be easily contaminated.[7] If the substrate solution appears blue before being added to the wells, it is contaminated and should be discarded.

  • Procedural Errors:

    • Insufficient Incubation Times: Shortened incubation periods for the antibody, tracer, or substrate can prevent optimal binding and color development.[5] Adhere strictly to the incubation times specified in the kit protocol, which are often around 2 to 2.5 hours for the main incubation and 30 minutes for the substrate.[6][8][9]

    • Inadequate Washing: Insufficient washing between steps can lead to high background noise, which can mask a weak signal.[7] Conversely, overly aggressive washing can remove the bound antibody-antigen complexes.[1] Ensure all wells are completely filled and emptied during each wash step.

    • Incorrect Plate Reading: Reading the plate at the wrong wavelength will result in inaccurate measurements. For TMB-based assays, the absorbance should be read at 450 nm after adding the stop solution.[8][9]

  • Sample-Specific Problems:

    • Low this compound Concentration: The this compound concentration in your samples may be below the detection limit of the assay.[5] Try concentrating your samples or reducing the dilution factor. The sensitivity of commercial kits can be as low as 0.048 pmol/mL.[8][9]

    • Sample Matrix Effects: Components in your sample matrix (e.g., lysis buffers, high salt concentrations) may interfere with the antibody-antigen binding.[5] It's important to use the lysis buffers recommended by the ELISA kit manufacturer, as these have been validated for compatibility.[3]

Q2: My standard curve is flat or has a very poor fit. What could be the cause?

A poor standard curve is a critical issue that prevents accurate quantification of your samples.

  • Improper Standard Preparation: This is the most common cause. Errors in serial dilutions, incorrect initial reconstitution of the standard, or using standards that were prepared too far in advance can all lead to a poor curve.[2][5] Prepare fresh standards for each assay and ensure thorough mixing at each dilution step.[2][5]

  • Pipetting Errors: Inaccurate pipetting, especially during the creation of the standard curve, will lead to significant deviations.[5] Use calibrated pipettes and proper pipetting techniques, such as pre-rinsing tips.[2]

  • Incorrect Curve Fitting: Using the wrong algorithm to fit your curve can result in inaccuracies. A four-parameter logistic (4-PL) curve fit is typically recommended for competitive ELISAs.[6]

Experimental Protocols & Data

Representative this compound ELISA Protocol

This is a generalized protocol based on commercially available competitive ELISA kits.[2][6][8][9] Always refer to the specific manual provided with your kit.

  • Reagent Preparation: Prepare all buffers (Wash Buffer, Assay Buffer) and the this compound standard serial dilutions according to the kit's instructions. Allow all reagents to reach room temperature before use.

  • Plate Setup: Add standards and samples (typically in duplicate or triplicate) to the appropriate wells of the antibody-precoated microplate.

  • Competitive Reaction: Add the this compound-HRP conjugate (tracer) and the specific this compound antibody to each well.

  • Incubation: Seal the plate and incubate for the specified time (e.g., 2 hours) at room temperature, often with shaking.[8][9]

  • Washing: Aspirate the contents of the wells and wash the plate multiple times with the 1X Wash Buffer.

  • Substrate Addition: Add the TMB Substrate solution to each well.

  • Development: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes) to allow for color development.[6]

  • Stop Reaction: Add the Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader within 10-15 minutes of adding the stop solution.[6]

Typical Assay Parameters

The following table summarizes common quantitative parameters for this compound ELISA kits.

ParameterTypical ValueSource
Assay Type Competitive ELISA[2][8]
Sample Types Cell Lysates, Tissue Extracts, Plasma, Tissue Culture Media[2][8][9]
Assay Duration 2.5 - 3 hours[8][9]
Readout Colorimetric (450 nm)[8][9]
Sensitivity ~0.05 pmol/mL[8][9]
Standard Curve Range ~0.08 to 20 pmol/mL[6]

Visual Guides

Competitive this compound ELISA Workflow

The following diagram illustrates the principle of a competitive ELISA for this compound detection.

Competitive ELISA Principle cluster_step1 Step 1: Competition cluster_step2 Step 2: Binding to Plate cluster_step3 Step 3: Washing cluster_step4 Step 4: Substrate & Signal s Sample this compound ab Anti-cGAMP Antibody (Limited) s->ab c This compound-HRP Conjugate c->ab caption1 Sample this compound competes with This compound-HRP for antibody binding. plate Antibody-Coated Well bound_ab This compound-Ab or This compound-HRP-Ab Complex bound_ab->plate caption2 Complexes bind to the plate. wash Unbound reagents are washed away. caption3 sub TMB Substrate hrp HRP on bound conjugate sub->hrp catalyzed by signal Blue Color (Signal) hrp->signal produces caption4 Signal is inversely proportional to sample this compound concentration. cluster_step1 cluster_step1 cluster_step2 cluster_step2 cluster_step3 cluster_step3 cluster_step4 cluster_step4 Low_Signal_Troubleshooting cluster_reagents Reagent Checks cluster_procedure Procedural Checks cluster_sample Sample & Data Checks start Start: Low or No Signal check_reagents 1. Check Reagent Validity: - Expiration Dates - Correct Storage Conditions? start->check_reagents check_prep 2. Review Reagent Preparation: - Correct dilutions? - Freshly prepared standards? - Calibrated pipettes used? check_reagents->check_prep Reagents OK replace_reagents Replace expired/ improperly stored reagents. check_reagents->replace_reagents Issue Found check_substrate 3. Inspect TMB Substrate: - Is it clear and colorless? check_prep->check_substrate Prep OK remake_reagents Remake all solutions and standards carefully. check_prep->remake_reagents Issue Found check_steps 4. Verify Protocol Steps: - All reagents added in order? - Correct incubation times/temps? check_substrate->check_steps Substrate OK replace_substrate Use fresh TMB substrate. check_substrate->replace_substrate Issue Found check_washing 5. Evaluate Washing Technique: - Wells completely filled/aspirated? - Correct number of washes? check_steps->check_washing Steps OK rerun_assay Repeat assay following protocol precisely. check_steps->rerun_assay Issue Found check_reader 6. Confirm Plate Reader Settings: - Correct wavelength (450 nm)? check_washing->check_reader Washing OK optimize_wash Optimize washing procedure. check_washing->optimize_wash Issue Found check_sample 7. If Standard Curve is OK, Examine Samples: - Concentration within detection range? - Potential matrix effects? check_reader->check_sample Reader OK correct_settings Correct reader settings. check_reader->correct_settings Issue Found end_resolve Problem Resolved check_sample->end_resolve Sample OK adjust_sample Adjust sample dilution or concentration. check_sample->adjust_sample Issue Found

References

Technical Support Center: Optimizing cGAMP for THP-1 Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for optimizing the use of cyclic GMP-AMP (cGAMP) to activate the STING pathway in THP-1 cells.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to activate THP-1 cells?

The optimal this compound concentration is highly dependent on the delivery method used, as this compound does not readily cross the cell membrane due to its negative charge.[1][2][3]

  • With a delivery agent (e.g., transfection reagents, electroporation, digitonin (B1670571) permeabilization): A good starting range for a dose-response experiment is between 0.1 µg/mL and 10 µg/mL (approximately 0.14 µM to 14 µM).[1] Some systems may even respond to nanomolar concentrations.[1]

  • Without a delivery agent: Significantly higher concentrations, in the range of >10 µM to 100 µM, may be required.[1] However, achieving consistent and robust activation without a delivery method can be challenging.

Q2: How long should I incubate THP-1 cells with this compound?

The ideal incubation time depends on the specific downstream readout you are measuring:

  • Phosphorylation of STING, TBK1, and IRF3: These are early signaling events, typically detectable within 1-4 hours of stimulation.[1]

  • IFN-β mRNA expression: Can be measured by qPCR within a few hours of stimulation (e.g., 6 hours).[4]

  • IFN-β protein secretion: Typically requires longer incubation times, often in the range of 18-24 hours, and can be measured by ELISA.[5][6]

  • Reporter gene assays (e.g., Luciferase): The optimal incubation time can vary depending on the specific reporter system, but 24 hours is a common time point.[7][8]

Q3: Do I need to differentiate my THP-1 cells before this compound stimulation?

Yes, it is highly recommended to differentiate THP-1 monocytes into a macrophage-like phenotype using phorbol (B1677699) 12-myristate 13-acetate (PMA). This differentiation step can increase the sensitivity of the cells to this compound stimulation.[4][9] A common protocol involves treating the cells with PMA for 24-48 hours, followed by a rest period in fresh media for at least 24 hours before this compound treatment.[10][11]

Q4: What are the key readouts to measure THP-1 cell activation by this compound?

Several downstream markers can be assessed to confirm STING pathway activation:

  • Phosphorylation of STING and IRF3: Indicates activation of the direct downstream signaling components.[2][12][13]

  • Type I Interferon (IFN-β) production: A key cytokine produced upon STING activation, which can be measured at both the mRNA (qPCR) and protein (ELISA) levels.[5][7][14]

  • Induction of Interferon-Stimulated Genes (ISGs): Such as CXCL10 and IFIT1, which are upregulated in response to type I IFN signaling.[4]

  • IRF-driven reporter gene expression: In engineered THP-1 reporter cell lines, the activation of IRF3 can be quantified by measuring the expression of a reporter gene like luciferase.[8][15]

Q5: Why am I not seeing a response in my THP-1 cells after this compound treatment?

This is a common issue and can be due to several factors. Please refer to the troubleshooting section below for a detailed guide. The most frequent reason is inefficient delivery of this compound into the cell cytoplasm.[1][3]

Data Summary Tables

Table 1: Recommended this compound Concentration Ranges for THP-1 Cell Activation

Delivery MethodRecommended Starting Concentration RangeApproximate Molar ConcentrationReference
With Delivery Agent0.1 - 10 µg/mL0.14 - 14 µM[1]
Without Delivery Agent>10 - 100 µM>10 - 100 µM[1]

Table 2: Example Experimental Conditions from Literature

This compound ConcentrationCell TypeDelivery MethodIncubation TimeReadoutReference
0.5 - 20 µg/mLTHP1-Dual™ cellsPre-incubation24 hoursType I IFN pathway activation (reporter)[7]
15 µMHuman MonocytesNot specified20 hoursIFN-β, IP-10, IL-1β, TNF-α (ELISA)[5]
100 nMPMA-differentiated THP-1 cellsNot specified6 hoursRNA sequencing[4]
2 mg/mlTHP-1 cellsNot specified4, 7, or 24 hoursp-IRF3, p-TBK1 (Western Blot), ISG expression (qRT-PCR)
12 g/mlTHP-1 monocytesTransfection3.5 hoursIRF3 phosphorylation (Western Blot)[16]

Experimental Protocols

THP-1 Cell Culture and Differentiation
  • Culture: Maintain THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a new culture flask.

  • Differentiation: Add PMA to a final concentration of 25-100 ng/mL.

  • Incubation: Incubate the cells for 24-48 hours. During this time, the cells will adhere to the bottom of the flask and exhibit a macrophage-like morphology.[10]

  • Resting: After the incubation period, gently aspirate the PMA-containing medium and wash the cells once with fresh, warm RPMI-1640 medium. Add fresh, complete RPMI-1640 medium without PMA and let the cells rest for at least 24 hours before this compound stimulation.[10]

This compound Stimulation using a Transfection Reagent
  • Preparation: On the day of the experiment, replace the medium on the differentiated THP-1 cells with fresh, serum-free medium.

  • Complex Formation: In a separate tube, dilute the desired amount of this compound in serum-free medium. In another tube, dilute a lipid-based transfection reagent according to the manufacturer's instructions.

  • Incubation of Complex: Combine the diluted this compound and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of this compound-lipid complexes.

  • Cell Treatment: Add the this compound-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 4 hours for phosphorylation studies, 24 hours for cytokine measurements).

  • Harvesting: After incubation, harvest the cells or supernatant for downstream analysis.

Western Blot for Phospho-IRF3
  • Cell Lysis: After this compound stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against phospho-IRF3 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS This compound 2'3'-cGAMP cGAS->this compound synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING (ER Membrane) This compound->STING binds & activates TBK1 TBK1 STING->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylation IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerization ISGs IFN-β & ISGs Transcription pIRF3_dimer->ISGs translocates & initiates

Caption: The canonical cGAS-STING signaling pathway.

experimental_workflow cluster_setup Experiment Setup cluster_treatment This compound Treatment cluster_analysis Downstream Analysis seed_cells Seed THP-1 Monocytes differentiate Differentiate with PMA (24-48h) seed_cells->differentiate rest Rest in fresh media (24h) differentiate->rest prepare_this compound Prepare this compound dilutions transfect Transfect cells with this compound prepare_this compound->transfect incubate Incubate for desired time transfect->incubate western Western Blot (p-IRF3, p-STING) incubate->western qpcr qPCR (IFN-β, ISGs) incubate->qpcr elisa ELISA (secreted IFN-β) incubate->elisa

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low activation signal (e.g., no p-IRF3 or IFN-β) 1. Inefficient this compound delivery: this compound has poor cell permeability.[1][3] 2. Suboptimal this compound concentration: The concentration may be too low. 3. Incorrect incubation time: The time point may not be optimal for the chosen readout. 4. THP-1 cells not properly differentiated: Undifferentiated monocytes are less responsive.1. Use a delivery agent: Employ a lipid-based transfection reagent, electroporation, or digitonin permeabilization to get this compound into the cytoplasm.[1] 2. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.1 to 10 µg/mL with a delivery agent).[1] 3. Optimize incubation time: Conduct a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to find the peak response for your specific marker.[1] 4. Confirm differentiation: Ensure THP-1 cells have adhered and display a macrophage-like morphology after PMA treatment and resting.
High background signal in unstimulated controls 1. Contamination: Mycoplasma or other microbial contamination can activate innate immune pathways. 2. Cell stress: Over-confluent or unhealthy cells can lead to baseline activation.1. Test for and eliminate contamination: Regularly check cell cultures for mycoplasma. 2. Maintain healthy cell cultures: Do not let cells become over-confluent. Ensure proper cell handling and culture conditions.
High variability between replicates 1. Inconsistent cell numbers: Uneven seeding of cells in wells. 2. Inconsistent this compound delivery: Variable transfection efficiency between wells. 3. Pipetting errors: Inaccurate dilution or addition of reagents.1. Ensure accurate cell counting and seeding: Use a cell counter for accurate seeding density. 2. Optimize transfection: Ensure consistent mixing and application of the this compound-transfection reagent complex. 3. Use calibrated pipettes and proper technique: Ensure accurate and consistent pipetting.
Cell death or toxicity observed 1. High concentration of transfection reagent: Some reagents can be toxic at high concentrations. 2. Prolonged STING activation: Sustained activation of the STING pathway can lead to cell death.[17]1. Optimize transfection reagent concentration: Perform a titration of the transfection reagent to find the lowest effective concentration with minimal toxicity. 2. Monitor cell viability: Use a cell viability assay (e.g., MTS or trypan blue exclusion) to assess toxicity at different this compound concentrations and time points.

References

Technical Support Center: Preventing cGAMP Degradation by ENPP1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges of cGAMP degradation by ENPP1 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2'3'-cGAMP and why is its stability important in my cell culture experiments?

A1: 2',3'-cyclic GMP-AMP (2'3'-cGAMP) is a critical second messenger in the innate immune system. It is produced by the enzyme cyclic GMP-AMP synthase (cGAS) when it detects double-stranded DNA (dsDNA) in the cytoplasm, a signal of cellular damage or viral infection.[1] Subsequently, 2'3'-cGAMP binds to and activates the Stimulator of Interferator Genes (STING) protein. This activation triggers a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines, mounting an immune response.[1]

The stability of 2'3'-cGAMP is crucial because its phosphodiester bonds are vulnerable to enzymatic degradation by phosphodiesterases found in cell culture media and on the cell surface. This degradation can lower the effective concentration of 2'3'-cGAMP that reaches its intracellular target, STING, potentially leading to inconsistent or weaker than expected experimental outcomes.[1]

Q2: What is the primary enzyme responsible for 2'3'-cGAMP degradation in cell culture?

A2: The main enzyme responsible for 2'3'-cGAMP degradation in mammalian systems is Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[1][2][3] ENPP1 is a transmembrane glycoprotein (B1211001) with an extracellular catalytic domain that efficiently hydrolyzes 2'3'-cGAMP into GMP and AMP.[1][4] It can also be found in a secreted, soluble form.[1] By degrading extracellular this compound, ENPP1 acts as an innate immune checkpoint, suppressing anti-tumor immunity.[4] Some viruses have also evolved enzymes, like poxins, that specifically degrade 2'3'-cGAMP to evade the host immune response.[1]

Q3: I am observing a weak or no response to my 2'3'-cGAMP treatment. What are the possible causes and solutions?

A3: A weak or absent response to 2'3'-cGAMP is a common issue that can often be attributed to its degradation or inefficient delivery into the cells. Here are some troubleshooting steps:

  • Confirm this compound stability:

    • Inhibit ENPP1: Co-treat your cells with a specific ENPP1 inhibitor to prevent the degradation of 2'3'-cGAMP.[1][5]

    • Use a stable analog: Consider using a nuclease-resistant analog of 2'3'-cGAMP, such as a phosphorothioate (B77711) version (e.g., 2'3'- cGsAsMP).[1]

    • Minimize serum exposure: Reduce the serum concentration in your culture media or use serum-free media, especially during the initial hours of treatment, as serum contains phosphodiesterases.[1]

  • Optimize this compound delivery:

    • Use a delivery agent: 2'3'-cGAMP is a negatively charged molecule and does not readily cross the cell membrane.[1][6] Use a transfection reagent (like Lipofectamine) or a cell permeabilization agent (like digitonin) to facilitate its entry into the cytoplasm.[1][6]

    • Increase this compound concentration: If you are not using a delivery agent, a higher concentration of 2'3'-cGAMP may be necessary to achieve a sufficient intracellular dose.[1][6]

  • Verify your cell line:

    • Check STING pathway components: Ensure your cell line expresses all the necessary components of the STING pathway (cGAS, STING, TBK1, IRF3) using methods like Western blot or qPCR.[1]

    • Use a positive control cell line: Test your 2'3'-cGAMP on a cell line known to have a robust STING response, such as THP-1 monocytes, to validate its activity.[1][6]

  • Optimize your assay timing:

    • Perform a time-course experiment: The activation kinetics of the STING pathway can vary between cell types. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal time point for your desired readout.[1]

Q4: How can I control for ENPP1 activity in my experiments?

A4: There are several ways to mitigate the impact of ENPP1-mediated 2'3'-cGAMP degradation:

  • Pharmacological Inhibition: Use small molecule inhibitors of ENPP1 in your cell culture medium to block its enzymatic activity.[5]

  • Genetic Knockdown/Knockout: For a specific cell line, you can use techniques like siRNA to transiently reduce ENPP1 expression.[5]

  • Cell Line Selection: Choose cell lines that are known to have low or negligible ENPP1 expression.[5]

Troubleshooting Guide

IssuePossible CauseRecommended SolutionExpected Outcome
Inconsistent STING activation with 2'3'-cGAMP Degradation of 2'3'-cGAMP in the culture medium by ENPP1.Add a validated ENPP1 inhibitor to the cell culture medium along with 2'3'-cGAMP.[5]Increased and more consistent STING activation (e.g., higher IFN-β secretion).[5]
2'3'-cGAMP instability.Use a non-hydrolyzable 2'3'-cGAMP analog.[5]Potent STING activation even with high ENPP1 activity.[5]
Low efficacy of 2'3'-cGAMP in vivo Rapid in vivo degradation of 2'3'-cGAMP by ENPP1.Co-administer a specific ENPP1 inhibitor with 2'3'-cGAMP.[5]Enhanced anti-tumor immunity or other STING-dependent responses.[5]
High ENPP1 expression in the tumor microenvironment.Use a potent, specific, and cell-impermeable ENPP1 inhibitor.[7]Increased infiltration of immune cells into the tumor and synergy with treatments like ionizing radiation.[7]
No or low inhibition of ENPP1 activity in vitro Issues with the inhibitor or assay conditions.Ensure the ENPP1 inhibitor is properly dissolved and used at an effective concentration. Verify the assay buffer conditions (e.g., pH, cofactors).[8]Successful inhibition of recombinant ENPP1 activity.
High background in ENPP1 activity assay Interference from components in the cell culture medium.Fetal Bovine Serum (FBS) can interfere with the assay due to its high ENPP content. Ensure cells are thoroughly rinsed during wash steps.[9]Reduced background signal and a clearer window for measuring ENPP1 activity.
Weak STING activation despite using an ENPP1 inhibitor Inefficient cellular uptake of 2'3'-cGAMP.Use a transfection reagent or a cell permeabilization agent like digitonin (B1670571) to improve this compound delivery.[1]Enhanced STING pathway activation, indicated by increased phosphorylation of TBK1/IRF3 or higher expression of interferon-stimulated genes.[6]
The cell line lacks a functional STING pathway.Confirm the expression of key STING pathway proteins (cGAS, STING, TBK1, IRF3). Use a positive control cell line known to be responsive (e.g., THP-1).[1][6]A robust response in the positive control cell line will validate the experimental reagents and procedures.

Data Presentation: ENPP1 Inhibitors

The following table summarizes the potency of selected ENPP1 inhibitors. It is important to note that the potency of inhibitors can be influenced by assay conditions such as pH and the presence of serum albumin.[10]

InhibitorTypeKᵢ (in vitro)IC₅₀ (in vitro)IC₅₀ (in plasma)Key Characteristics
Phosphonate Compounds (e.g., compound 15, 32) PhosphonateAs low as 2 nM--Cell impermeable, avoiding potential intracellular off-targets.[10]
STF-1084 -110 nM149 ± 20 nM-A known ENPP1 inhibitor.[11][12]
QS1 --1.59 ± 0.07 µM-A known ENPP1 inhibitor.[11]
STF-1623 Noncovalent small molecule---Exhibits ultralong drug-target engagement.[13]

Experimental Protocols

Protocol 1: Assessing 2'3'-cGAMP Stability and STING Activation with an ENPP1 Inhibitor

This protocol allows for the evaluation of an ENPP1 inhibitor's ability to protect 2'3'-cGAMP from degradation and enhance STING pathway activation.

Materials:

  • Cells expressing ENPP1 and a functional STING pathway (e.g., MDA-MB-231)

  • Complete cell culture medium

  • 2'3'-cGAMP

  • ENPP1 inhibitor

  • Digitonin

  • Permeabilization Buffer

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., qPCR for IFN-β mRNA, Western blot for p-IRF3, ELISA for secreted cytokines)

Procedure:

  • Cell Seeding: Seed adherent cells in a multi-well plate and culture until they reach 70-90% confluency.[1]

  • Inhibitor Pre-incubation: Pre-incubate the cells with serially diluted concentrations of the ENPP1 inhibitor for a short period.[5]

  • Preparation of this compound/Digitonin Mixture: Prepare a mixture of 2'3'-cGAMP and digitonin in Permeabilization Buffer. A final concentration of 10 µM 2'3'-cGAMP and 2.5 µg/mL digitonin is a good starting point. Prepare a control mixture with digitonin but without 2'3'-cGAMP.[1]

  • Cell Treatment:

    • Aspirate the culture medium and wash the cells once with PBS.[1]

    • Add the 2'3'-cGAMP/digitonin mixture to the cells.[1]

    • Incubate the plate at 37°C for 30 minutes.[1]

  • Post-Treatment:

    • Aspirate the permeabilization mixture and wash the cells twice with PBS.[1]

    • Add fresh, complete cell culture medium.[1]

    • Incubate the cells for the desired period (e.g., 4-24 hours).[1]

  • Downstream Analysis: Harvest cells or supernatant for analysis of STING activation, such as qPCR for IFN-β mRNA, Western blot for phosphorylated IRF3, or ELISA for secreted cytokines.[1][6]

Protocol 2: In Vitro ENPP1 Enzyme Activity Assay

This protocol provides a general guideline for measuring ENPP1 activity using a fluorogenic or radiolabeled substrate. This should be optimized for specific experimental conditions.

Materials:

  • Recombinant human ENPP1

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂, pH 7.4)[8]

  • [³²P]-2'3'-cGAMP or a fluorogenic substrate

  • ENPP1 inhibitor or vehicle control (e.g., DMSO)

  • TLC plate and running buffer (for radiolabeled assay) or fluorescence plate reader (for fluorogenic assay)

Procedure:

  • Reaction Setup:

    • For a radiolabeled assay, set up reaction mixtures containing a fixed amount of cell lysate protein or recombinant ENPP1 and ³²P-labeled 2'3'-cGAMP.[1]

    • For a fluorogenic assay, seed cells in a 96-well black, clear-bottom plate. After cell attachment, wash the cells and add the assay buffer containing the ENPP1 inhibitor or vehicle control, followed by the fluorogenic substrate.[14]

  • Incubation: Incubate the reactions at 37°C. For the radiolabeled assay, take time points (e.g., 0, 1, 4, 8, 24 hours).[1] For the fluorogenic assay, incubate for a sufficient time to allow for a measurable signal (e.g., 16-24 hours).[5]

  • Reaction Termination (for radiolabeled assay): Stop the reaction by heat inactivation or by adding a stop solution.[1]

  • Analysis:

    • Radiolabeled Assay: Spot the reaction products onto a TLC plate and develop it with an appropriate running buffer to separate intact 2'3'-cGAMP from its degradation products. Visualize the separated products using a phosphorimager or autoradiography.[1]

    • Fluorogenic Assay: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths. An increase in signal in the presence of the inhibitor indicates successful blockade of ENPP1.[5][14]

Visualizations

Signaling Pathways and Experimental Workflows

cGAS_STING_ENPP1_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Extracellular this compound Extracellular this compound ENPP1 ENPP1 Extracellular this compound->ENPP1 substrate GMP + AMP GMP + AMP ENPP1->GMP + AMP hydrolyzes to ENPP1_Inhibitor ENPP1 Inhibitor ENPP1_Inhibitor->ENPP1 inhibits cGAS cGAS Intracellular this compound Intracellular this compound cGAS->Intracellular this compound produces dsDNA Cytosolic dsDNA dsDNA->cGAS activates Intracellular this compound->Extracellular this compound exported STING STING Intracellular this compound->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 Type I IFNs Type I Interferons p-IRF3->Type I IFNs induces transcription

Caption: cGAS-STING pathway and ENPP1-mediated this compound degradation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed cells expressing ENPP1 B Culture to 70-90% confluency A->B C Pre-incubate with ENPP1 inhibitor B->C D Treat with this compound + Digitonin C->D E Incubate for 30 minutes D->E F Wash and add fresh media E->F G Incubate for 4-24 hours F->G H Downstream Readouts G->H I qPCR for ISG expression (e.g., IFN-β) H->I J Western Blot for protein phosphorylation (e.g., p-IRF3) H->J K ELISA for cytokine secretion (e.g., IFN-β) H->K

Caption: Workflow for assessing ENPP1 inhibitor efficacy in cell culture.

Troubleshooting_Logic Start Weak or no STING activation? Degradation Is this compound being degraded? Start->Degradation Check first Delivery Is this compound delivery efficient? Degradation->Delivery No Sol_Degradation Use ENPP1 inhibitor Use stable this compound analog Reduce serum Degradation->Sol_Degradation Yes CellLine Is the cell line competent? Delivery->CellLine Yes Sol_Delivery Use transfection reagent (e.g., Digitonin) Increase this compound concentration Delivery->Sol_Delivery No Sol_CellLine Verify STING pathway components Use positive control cell line (e.g., THP-1) CellLine->Sol_CellLine No

Caption: Troubleshooting logic for weak STING activation.

References

Technical Support Center: Troubleshooting cGAMP-Mediated STING Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for STING (Stimulator of Interferon Genes) pathway research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when activating the STING pathway with its ligand, cyclic GMP-AMP (cGAMP).

Frequently Asked Questions (FAQs)

Q1: My cells are not responding to this compound treatment. What are the primary reasons for the lack of STING activation?

Several factors can contribute to a lack of STING activation by this compound. These can be broadly categorized into issues with the ligand itself, suboptimal delivery into the cell, problems with the target cells, or incorrect experimental parameters. A systematic approach to troubleshooting these areas is crucial for successful experimentation.[1]

Q2: How do I know if my this compound is of good quality and stored correctly?

The quality and handling of this compound are critical for its activity. For long-term storage, this compound should be kept at -20°C in its lyophilized form.[1] Once reconstituted, it is recommended to aliquot the solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] It is advisable to use this compound with a purity of ≥95%.[1] If you suspect issues with your this compound, its integrity can be verified using methods like High-Performance Liquid Chromatography (HPLC).[1]

Q3: Is a delivery agent always necessary for this compound?

Yes, in most cases, a delivery agent is necessary. This compound is a negatively charged, hydrophilic molecule and does not readily cross the cell membrane to reach the cytosolic STING protein.[2] While some cell types may possess transporters that facilitate uptake, achieving a sufficient intracellular concentration for STING activation typically requires permeabilization or encapsulation methods.[2] Common techniques include using lipid-based transfection reagents, electroporation, or digitonin (B1670571) permeabilization.[2]

Q4: Which isomer of this compound should I be using?

For mammalian cells, 2'3'-cGAMP is the endogenous and most potent activator of the STING protein.[2] It is produced by the enzyme cGAS in response to cytosolic DNA.[2] Other isomers, such as the bacterially derived 3'3'-cGAMP, bind to mammalian STING with significantly lower affinity.[2] Therefore, for inducing STING-dependent responses in mammalian systems, 2'3'-cGAMP is the recommended choice.[2]

Q5: My cell line is not responding to this compound even with a delivery agent. What could be the issue?

It is crucial to ensure that your cell line expresses a functional STING protein. Some cell lines, including certain cancer cell lines, have impaired or silenced STING signaling pathways.[1][3][4] You can check for STING expression using Western blotting. It's also important to verify the expression and functionality of downstream signaling components like TBK1 and IRF3.[3] Some studies have shown that even with STING expression, functional responses can be impaired.[5]

Troubleshooting Guides

Problem 1: No detectable downstream signaling (e.g., no p-STING, p-IRF3, or IFN-β production).

This is a common issue that can be addressed by systematically evaluating several experimental parameters.

Potential Causes and Solutions:

  • Inefficient this compound Delivery:

    • Action: Optimize the delivery method. If using a transfection reagent, perform a titration to find the optimal reagent-to-cGAMP ratio. Ensure the delivery agent is compatible with your cell type. Consider alternative methods like electroporation.

  • Suboptimal this compound Concentration:

    • Action: Perform a dose-response experiment. The effective concentration of this compound varies significantly depending on the cell type and delivery method.[2]

  • Incorrect Incubation Time:

    • Action: The kinetics of STING activation vary for different downstream readouts. Phosphorylation of STING and IRF3 can be detected as early as 1-4 hours, while cytokine production may require 6-24 hours.[6] Conduct a time-course experiment to determine the optimal time point for your specific assay.

  • Degraded or Inactive this compound:

    • Action: Use a fresh aliquot of this compound. If possible, verify its integrity using HPLC.[1] Consider using a positive control cell line known to respond to this compound to validate your ligand.

  • Non-functional STING Pathway in the Cell Line:

    • Action: Confirm STING expression via Western blot.[3] Use a positive control activator of the pathway, such as transfection of dsDNA, to see if the pathway is functional upstream of STING.[6] If the cell line is STING-deficient, a STING-expressing cell line should be used.[7]

Problem 2: High background or non-specific signaling in reporter assays.

High background can mask the true signal from this compound-mediated STING activation.

Potential Causes and Solutions:

  • Endotoxin Contamination:

    • Action: Ensure that your this compound and all other reagents are endotoxin-free. Endotoxins can activate other immune signaling pathways that may interfere with your assay.[1]

  • Cellular Stress:

    • Action: Optimize cell handling and transfection procedures to minimize cytotoxicity. Stressed cells can exhibit non-specific pathway activation.

  • Reporter Plasmid Issues:

    • Action: Ensure the specificity of your reporter construct. Use appropriate controls, such as a mock-transfected or unstimulated sample, to establish a baseline.

Data Presentation

Table 1: Recommended this compound Concentration Ranges

Delivery MethodTypical Concentration RangeNotes
Without Delivery Agent>10 µM to 100 µMGenerally inefficient; high concentrations are required.[2]
With Delivery Agent0.1 µg/mL to 10 µg/mL (~0.14 µM to 14 µM)A good starting point for dose-response experiments.[2]

Table 2: Typical Incubation Times for STING Pathway Readouts

ReadoutTypical Incubation Time
STING/TBK1/IRF3 Phosphorylation1 - 6 hours
IFN-β mRNA expression (RT-qPCR)4 - 8 hours
IFN-β Protein Secretion (ELISA)6 - 24 hours
ISG mRNA expression (RT-qPCR)8 - 24 hours

Experimental Protocols

Key Experiment: Western Blot for Phosphorylated STING (p-STING) and IRF3 (p-IRF3)

This protocol outlines the steps to detect the phosphorylation of STING and IRF3, key indicators of pathway activation.

Materials:

  • Cells of interest

  • 2'3'-cGAMP

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM reduced serum media

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-STING, anti-STING, anti-p-IRF3, anti-IRF3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Cell Seeding: Seed cells in a 6-well plate and culture until they reach 70-80% confluency.

  • This compound Transfection:

    • For each well, dilute the desired amount of this compound in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted this compound and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.

    • Add the this compound-transfection reagent complex dropwise to the cells.

  • Incubation: Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add chemiluminescent substrate and visualize the bands using an imaging system. Increased phosphorylation of STING and IRF3 should be visible in stimulated cells compared to controls.[6]

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates This compound 2'3'-cGAMP cGAS->this compound produces STING STING This compound->STING binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pSTING p-STING TBK1->pSTING phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes activates transcription STING_active Active STING STING->STING_active translocates STING_active->TBK1 recruits pSTING->IRF3 recruits

Caption: The this compound-STING signaling pathway.

Troubleshooting_Workflow Start No STING Activation Observed Check_this compound Verify this compound Quality & Storage Start->Check_this compound Check_Delivery Optimize this compound Delivery Check_this compound->Check_Delivery [Good] Action_this compound Use fresh this compound / Run QC (HPLC) Check_this compound->Action_this compound [Suspect] Check_Cell_Line Confirm STING Pathway Competency in Cell Line Check_Delivery->Check_Cell_Line [Optimized] Action_Delivery Titrate delivery agent / Try alternative method Check_Delivery->Action_Delivery [Inefficient] Check_Parameters Review Experimental Parameters (Dose/Time) Check_Cell_Line->Check_Parameters [Competent] Action_Cell_Line Check STING expression (WB) / Use positive control cell line Check_Cell_Line->Action_Cell_Line [Unknown/Negative] Action_Parameters Perform dose-response & time-course experiments Check_Parameters->Action_Parameters [Suboptimal] Success STING Activation Achieved Check_Parameters->Success [Optimized] Action_this compound->Check_this compound Action_Delivery->Check_Delivery Action_Cell_Line->Check_Cell_Line Action_Parameters->Check_Parameters

Caption: A logical workflow for troubleshooting lack of STING activation.

Western_Blot_Workflow A 1. Cell Seeding & Growth B 2. This compound Transfection A->B C 3. Incubation (1-4h) B->C D 4. Cell Lysis & Protein Quantification C->D E 5. SDS-PAGE & Protein Transfer D->E F 6. Immunoblotting with Primary & Secondary Antibodies E->F G 7. Chemiluminescent Detection F->G H 8. Analysis of p-STING & p-IRF3 G->H

Caption: Experimental workflow for detecting STING pathway activation.

References

Technical Support Center: cGAMP Transfection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cGAMP transfection experiments, with a focus on mitigating high cell death.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high cell death after this compound transfection?

High cell death following this compound transfection can be attributed to two primary factors: the inherent biological consequences of STING pathway activation and cytotoxicity induced by the experimental procedure itself. Activation of the STING (Stimulator of Interferon Genes) pathway by this compound can trigger programmed cell death mechanisms, including apoptosis and necrosis, as a natural part of the immune response.[1][2][3] Additionally, the transfection reagent used to deliver this compound into the cells can be toxic, and excessively high concentrations of this compound can also induce cytotoxicity.[4][5]

Q2: Is some level of cell death expected with this compound treatment?

Yes, a certain degree of cell death can be an expected outcome of successful STING activation in some cell types.[1] The STING signaling cascade can lead to the production of interferons and other pro-inflammatory cytokines, which can, in turn, induce cell death to eliminate infected or damaged cells.[2][6] The extent of this will depend on the cell type, the concentration of this compound, and the duration of exposure.

Q3: What are the typical starting concentrations for this compound transfection?

The optimal this compound concentration is highly dependent on the cell type and delivery method.[7]

  • With a transfection reagent: A good starting range for a dose-response experiment is between 0.1 µg/mL and 10 µg/mL.[7]

  • Without a delivery agent: Due to its negative charge, this compound does not readily cross the cell membrane. Therefore, much higher concentrations (e.g., >10 µM to 100 µM) may be required, although this is generally less effective and can lead to off-target effects.[7]

It is crucial to perform a dose-response experiment to determine the lowest effective concentration that activates the STING pathway without causing excessive cell death in your specific cell line.[4]

Q4: How can I differentiate between cell death caused by STING activation and toxicity from the transfection reagent?

To distinguish between these two possibilities, you should include the following controls in your experiment:

  • Untreated cells: To establish a baseline for cell viability.

  • Transfection reagent only control: This will help you assess the level of cytotoxicity caused by the delivery agent alone.[8]

  • This compound only control (without transfection reagent): In most cell types, this will have a minimal effect due to poor uptake, but it can help rule out any unexpected extracellular effects of this compound.

By comparing the viability of cells treated with the transfection reagent alone to those treated with the this compound-transfection reagent complex, you can infer the level of cell death attributable to STING pathway activation.

Troubleshooting Guide: High Cell Death After this compound Transfection

This guide provides a systematic approach to troubleshooting and resolving issues of high cell death during this compound transfection experiments.

Problem: Excessive Cell Death Observed

Below is a troubleshooting workflow to identify and address the potential causes of high cell death.

Troubleshooting Workflow for High Cell Death start High Cell Death Observed q1 Is the transfection reagent causing toxicity? start->q1 s1 Run a 'reagent only' control. Compare viability to untreated cells. q1->s1 res1_yes Yes, high toxicity s1->res1_yes High Toxicity res1_no No, low toxicity s1->res1_no Low Toxicity sol1 Optimize Reagent Concentration: - Decrease the amount of reagent. - Increase cell density at transfection. - Change to a less toxic reagent. res1_yes->sol1 q2 Is the this compound concentration too high? res1_no->q2 s2 Perform a dose-response experiment (e.g., 0.1-10 µg/mL). q2->s2 res2_yes Yes, death is dose-dependent s2->res2_yes Dose-Dependent Death res2_no No, death is high at all concentrations s2->res2_no Consistent High Death sol2 Use the lowest effective concentration that activates STING (e.g., measure p-IRF3 or IFN-β mRNA). res2_yes->sol2 q3 Are the cells healthy and culture conditions optimal? res2_no->q3 s3 Check for: - Contamination (mycoplasma). - Optimal cell confluency (60-80%). - Proper media and supplements. q3->s3 res3_yes Yes, conditions are optimal s3->res3_yes Healthy Cells res3_no No, issues identified s3->res3_no Unhealthy Cells end Cell death is likely due to intended STING pathway activation. Consider shorter incubation times. res3_yes->end sol3 Use fresh, healthy cells. Ensure aseptic technique. Optimize cell seeding density. res3_no->sol3

Troubleshooting workflow for high cell death.
Quantitative Data Summary

The following tables provide starting points for optimizing your this compound transfection experiments. Note that optimal conditions are cell-type specific and require empirical determination.

Table 1: Recommended Starting Concentrations for this compound Transfection

Delivery MethodThis compound Concentration RangeApprox. Molar Conc.Notes
Lipid-based Transfection0.1 - 10 µg/mL0.14 - 14 µMA dose-response is critical.[4][7]
Electroporation1 - 5 µg/mL1.4 - 7 µMOptimization of electrical parameters is crucial.[9]
Without Delivery Agent>10 - 100 µM>10 - 100 µMInefficient delivery; not recommended for most cell types.[7]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
High Cell DeathTransfection reagent toxicityDecrease reagent concentration; test different reagents.[5][10]
This compound concentration too highPerform a dose-response curve to find the optimal concentration.[4][11]
Suboptimal cell healthUse low-passage, healthy cells; check for contamination.[4]
Inherent STING-mediated cell deathReduce incubation time; confirm pathway activation at lower, less toxic doses.[1][12]
Low STING ActivationInefficient deliveryOptimize transfection reagent-to-cGAMP ratio; try electroporation.[4][9]
Degraded this compoundUse fresh aliquots of this compound.[4]
Incorrect timepoint for analysisPerform a time-course experiment to capture peak signaling.[7]

Experimental Protocols

Protocol 1: Lipid-Mediated this compound Transfection of Adherent Cells (24-well plate)

This protocol is a starting point and should be optimized for your specific cell line.

Materials:

  • Adherent cells (e.g., HEK293T, THP-1)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Serum-free medium (e.g., Opti-MEM™)

  • 2'3'-cGAMP

  • Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)

  • Sterile microcentrifuge tubes

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate to reach 60-70% confluency at the time of transfection.[11]

  • Preparation of this compound-Reagent Complex (per well): a. In a sterile microcentrifuge tube, dilute the desired amount of this compound (e.g., start with 1 µg) in 50 µL of serum-free medium. b. In a separate sterile microcentrifuge tube, dilute the transfection reagent according to the manufacturer's instructions in 50 µL of serum-free medium. A 1:2 or 1:3 ratio of this compound (µg) to transfection lipid (µL) is a common starting point.[11] c. Combine the diluted this compound and the diluted transfection reagent. Mix gently by pipetting. d. Incubate the complex for 15-20 minutes at room temperature to allow for formation.[9][11]

  • Transfection: a. Gently add the 100 µL of this compound-reagent complex dropwise to the cells in each well. b. Gently rock the plate to ensure even distribution.

  • Incubation and Analysis: a. Incubate the cells at 37°C in a 5% CO₂ incubator. b. The incubation time depends on the downstream analysis:

    • Phosphorylation of STING, TBK1, IRF3: 1-4 hours.[7][13]
    • IFN-β mRNA expression: 4-8 hours.[7]
    • Cytokine secretion (e.g., IFN-β ELISA): 18-24 hours.[4][13]

Protocol 2: Cell Viability Assay (e.g., using Resazurin)

Materials:

  • Cells transfected with this compound in a 96-well plate

  • Resazurin-based cell viability reagent

  • Plate reader capable of measuring fluorescence

Procedure:

  • At the desired time point post-transfection, add the resazurin (B115843) reagent to each well according to the manufacturer's instructions (typically 10% of the culture volume).

  • Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.

  • Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

  • Data Analysis: a. Subtract the background fluorescence from a media-only control. b. Normalize the fluorescence values of treated wells to the untreated control wells to calculate percent viability.

Signaling Pathway Diagram

The following diagram illustrates the canonical this compound-STING signaling pathway that leads to the production of type I interferons and subsequent inflammatory responses, which can include programmed cell death.

This compound-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus This compound 2'3'-cGAMP STING_dimer STING (dimer) This compound->STING_dimer Binds to STING_active STING Activation (Oligomerization) STING_dimer->STING_active Translocates & Activates TBK1 TBK1 STING_active->TBK1 Recruits NFkB NF-κB Pathway STING_active->NFkB Activates pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Genes Type I IFNs & Pro-inflammatory Cytokines pIRF3_nuc->Genes Induces Transcription NFkB_nuc->Genes Induces Transcription Outcome Antiviral Response Inflammation Programmed Cell Death Genes->Outcome

The canonical this compound-STING signaling pathway.

References

Technical Support Center: Improving cGAMP Delivery into Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the efficiency of 2'3'-cGAMP delivery into primary cells and troubleshoot common challenges.

Frequently Asked Questions (FAQs)

Q1: What is 2'3'-cGAMP and why is its delivery into primary cells challenging?

A1: 2'3'-cyclic Guanosine Monophosphate-Adenosine Monophosphate (2'3'-cGAMP) is the endogenous second messenger in mammalian cells that binds to and activates the STING (Stimulator of Interferon Genes) protein, a critical step in the innate immune response to cytosolic DNA.[1][2] The primary challenge in delivering exogenous cGAMP to its cytosolic target, STING, is that it is a hydrophilic, doubly-negatively charged molecule.[3][4] These properties prevent it from passively crossing the lipid cell membrane.[4] Furthermore, once in the extracellular space, this compound is susceptible to rapid degradation by the ecto-enzyme ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1), which hydrolyzes it into inactive GMP and AMP.[4][5]

Q2: Which delivery methods are most effective for primary cells?

A2: The optimal delivery method depends on the specific primary cell type, experimental goals, and available equipment. Common strategies include:

  • Lipid-Based Transfection: Reagents like Lipofectamine™ create lipid complexes that fuse with the cell membrane to release this compound into the cytoplasm. This method is widely accessible but requires optimization to balance efficiency and cytotoxicity.[3][4]

  • Electroporation: This technique uses an electrical pulse to create temporary pores in the cell membrane, allowing this compound to enter. It can be highly efficient for difficult-to-transfect primary cells but often results in significant cell death and requires specialized equipment.[3][4]

  • Nanoparticles and Liposomes: Encapsulating this compound within polymer- or lipid-based nanoparticles protects it from degradation and can significantly enhance cellular uptake and endosomal escape.[6][7][[“]] This approach can increase the biological potency of this compound by several orders of magnitude.[4][6]

  • Viral Vectors: Viral particles, such as lentiviruses, can be loaded with this compound during their production in cGAS-expressing cells.[9][10] These virions then deliver this compound to target cells upon infection, enhancing immune activation.[9][11]

Q3: What is a good starting concentration for 2'3'-cGAMP?

A3: The effective concentration is highly dependent on the delivery method. A dose-response experiment is always recommended.

  • Without a Delivery Agent: Due to poor membrane permeability, concentrations in the high micromolar range (e.g., >10 µM to 100 µM) may be necessary, though often ineffective.[1]

  • With a Delivery Agent (Transfection, Electroporation, Nanoparticles): The required concentration is dramatically lower. A good starting range for optimization is between 0.1 µg/mL and 10 µg/mL (approximately 0.14 µM to 14 µM).[1] Some nanoparticle systems may achieve responses at even lower, nanomolar concentrations.

Q4: How can I confirm that this compound has been successfully delivered and the STING pathway is activated?

A4: STING pathway activation occurs in a time-dependent manner. You can measure several downstream markers:

  • Protein Phosphorylation (Early Marker): Detection of phosphorylated TBK1 (p-TBK1) and IRF3 (p-IRF3) by Western blot is an early indicator of pathway activation, typically visible within 1-4 hours.[1]

  • Gene Expression (Mid-Marker): An increase in the mRNA levels of Interferon-Stimulated Genes (ISGs) like IFNB1, CXCL10, and ISG15 can be measured by RT-qPCR. Peak expression is often observed between 4-8 hours post-stimulation.[1]

  • Cytokine Secretion (Late Marker): The secretion of proteins like Type I interferons (e.g., IFN-β) into the cell culture supernatant can be quantified using ELISA. This is a later event, with samples commonly collected at 18 to 24 hours.[1][2]

Troubleshooting Guide

This guide addresses common problems encountered during this compound delivery experiments.

Problem 1: Weak or No STING Activation (Low IFN-β, no p-IRF3)

This is the most common issue, often stemming from poor delivery, this compound degradation, or issues with the target cells themselves.

Troubleshooting Logic Diagram

G start No STING Activation Detected q1 Is the this compound reagent valid? start->q1 s1 Use a fresh aliquot. Avoid multiple freeze-thaw cycles. Confirm stock concentration. q1->s1  No q2 Is the delivery method effective for your primary cells? q1->q2 Yes s1->q2 s2 Optimize delivery parameters (e.g., lipid:this compound ratio, voltage). Try an alternative method (e.g., electroporation, nanoparticles). Include a positive control cargo (e.g., GFP plasmid). q2->s2  No q3 Do your cells have a functional STING pathway? q2->q3 Yes s2->q3 s3 Confirm STING, TBK1, and IRF3 protein expression via Western Blot. Use a positive control cell line (e.g., THP-1). Check literature for STING competence in your cell type. q3->s3  No q4 Is extracellular this compound being degraded? q3->q4 Yes s3->q4 s4 Check for high ENPP1 expression in your cells. Co-administer a cell-impermeable ENPP1 inhibitor. Use a hydrolysis-resistant this compound analog (e.g., with phosphorothioate (B77711) linkages). q4->s4  Likely end STING Activation Successful q4->end No s4->end G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Cytosolic 2'3'-cGAMP STING_ER STING Dimer (on ER) This compound->STING_ER Binds STING_Golgi STING Oligomerization (ER-Golgi) STING_ER->STING_Golgi Translocates & Oligomerizes TBK1 TBK1 STING_Golgi->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes ISRE ISRE Promoter Region pIRF3_dimer->ISRE Translocates & Binds Transcription Transcription of Type I IFNs & ISGs ISRE->Transcription G A Day 1: Seed Primary Cells B Day 2: Prepare this compound-Delivery Complex (e.g., with Lipofectamine or Nanoparticles) A->B C Treat Cells with Complex B->C D Incubate for Defined Period (e.g., 1-24 hours) C->D E Harvest Samples D->E F Cell Lysate E->F G Supernatant E->G H RNA E->H I Western Blot (p-IRF3, p-TBK1) F->I J ELISA (IFN-β, CXCL10) G->J K RT-qPCR (IFNB1, CXCL10) H->K

References

selecting the right transfection reagent for cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate transfection reagent for cyclic GMP-AMP (cGAMP) and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is a transfection reagent necessary for this compound delivery?

A1: this compound is a negatively charged hydrophilic molecule, which prevents it from efficiently crossing the cell membrane to reach its cytosolic target, STING (Stimulator of Interferon Genes).[1] Transfection reagents, such as lipid-based or polymer-based formulations, encapsulate this compound or form complexes with it, facilitating its entry into the cytoplasm.[2][3]

Q2: What are the most common types of transfection reagents for this compound?

A2: The most common transfection reagents for this compound fall into two main categories:

  • Lipid-based reagents: These include liposomes and lipid nanoparticles that encapsulate this compound and fuse with the cell membrane to release their cargo.[3][4] Commonly used lipid-based reagents include Lipofectamine™ 3000 and Lipofectamine™ 2000.[2]

  • Polymer-based reagents: These are cationic polymers that form complexes with the negatively charged this compound, which are then taken up by the cell via endocytosis.[3] An example of a polymer-based reagent is TransIT-X2®.[3][5]

Q3: What is a good starting concentration for this compound transfection?

A3: The optimal this compound concentration is highly dependent on the cell type and the delivery method. When using a transfection reagent, a good starting range for a dose-response experiment is between 0.1 µg/mL and 10 µg/mL.[1] For some sensitive cell lines, even nanomolar concentrations can be effective.[1] Without a delivery agent, much higher concentrations (e.g., >10 µM to 100 µM) may be needed, though this is often less efficient and can lead to off-target effects.[1]

Q4: How can I assess the success of my this compound transfection?

A4: Successful this compound transfection leads to the activation of the STING signaling pathway. This can be measured by:

  • Western Blotting: Detecting the phosphorylation of key downstream proteins such as STING (p-STING), TBK1 (p-TBK1), and IRF3 (p-IRF3).[2][6]

  • ELISA: Quantifying the secretion of type I interferons, particularly Interferon-beta (IFN-β), into the cell culture supernatant.[2][7]

  • RT-qPCR: Measuring the upregulation of mRNA levels of interferon-stimulated genes (ISGs), such as IFNB1 and CXCL10.[8]

  • Reporter Assays: Using cell lines engineered with a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).[1]

Q5: What are essential controls for a this compound transfection experiment?

A5: To ensure the validity of your results, it is crucial to include the following controls:

  • Negative Controls:

    • Untransfected cells (cells alone).[2]

    • Cells treated with the transfection reagent only (mock transfection).[2]

    • Cells transfected with a non-functional or scrambled cyclic dinucleotide.[2]

  • Positive Controls:

    • A cell line known to be responsive to this compound.

    • A positive control for the downstream assay (e.g., recombinant IFN-β for an ELISA).

Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound transfection experiments.

Issue 1: Low or No STING Pathway Activation

Potential Cause Recommended Solution
Inefficient Transfection Optimize the this compound:transfection reagent ratio. Perform a titration to find the optimal ratio for your specific cell line.[2] Ensure cells are at the optimal confluency at the time of transfection (typically 60-80%).[2][9]
Degraded this compound Use a fresh aliquot of this compound and avoid multiple freeze-thaw cycles.[2]
Incorrect Reagent Complex Formation Ensure that this compound and the transfection reagent are diluted in a serum-free medium, such as Opti-MEM™, before complex formation.[2]
Low STING Expression in Cell Line Verify STING protein expression in your cell line using Western blot. If expression is low or absent, consider using a different cell line known to have a functional STING pathway (e.g., THP-1, RAW 264.7).
Incorrect Timing for Analysis Perform a time-course experiment to determine the peak of STING pathway activation for your specific cell type and readout. Phosphorylation events are often transient and peak within a few hours, while cytokine production may peak later (e.g., 18-24 hours).[7]

Issue 2: High Cell Toxicity

Potential Cause Recommended Solution
Excessive Amount of Transfection Reagent Reduce the amount of transfection reagent used. Perform a dose-response curve to find a balance between transfection efficiency and cell viability.[2]
Prolonged Incubation with Transfection Complexes Reduce the incubation time of the this compound-reagent complexes with the cells. For sensitive cells, 4-6 hours may be sufficient.[2]
Poor Cell Health Ensure cells are healthy and in the logarithmic growth phase before transfection. Maintain consistent and optimal cell culture conditions.
High this compound Concentration High levels of STING activation can induce apoptosis. Perform a dose-response experiment to determine the lowest effective concentration of this compound.

Data Summary

Table 1: Recommended Starting Concentrations for this compound Transfection

Delivery MethodThis compound Concentration RangeCell Type ExampleReference
Lipid-based Transfection Reagent0.1 - 10 µg/mLHEK293T, EA.hy926[1][2]
Polymer-based Transfection Reagent0.1 - 10 µg/mLVarious[1]
Lipid Nanoparticles (LNP)0.005 - 0.5 µg/mLTHP-1[10]
Electroporation0.1 - 10 µg/mLVarious[1]
No Delivery Agent>10 - 100 µMNot Recommended[1]

Table 2: Comparison of Common this compound Transfection Reagents

ReagentTypeKey FeaturesRecommended Cell Types
Lipofectamine™ 3000 Lipid-basedHigh transfection efficiency, suitable for a wide range of cells including difficult-to-transfect ones.[2][11]HEK293T, EA.hy926, various cancer cell lines.[2][11]
Lipofectamine™ 2000 Lipid-basedWidely used, effective for many common cell lines.[2]HEK293T, HeLa.[2][4]
TransIT-X2® Polymer-basedNon-liposomal, high efficiency in a broad spectrum of cells, including primary cells.[3][5]Various, including primary cells.[3]

Experimental Protocols

Protocol 1: this compound Transfection using Lipofectamine™ 3000 (24-well plate format)

Materials:

  • Cells of interest (e.g., HEK293T)

  • Complete culture medium

  • Opti-MEM™ I Reduced Serum Medium

  • This compound stock solution

  • Lipofectamine™ 3000 Reagent

  • P3000™ Reagent

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 60-70% confluency on the day of transfection.[2][9]

  • Preparation of this compound-Lipid Complexes: a. In a sterile microcentrifuge tube (Tube A), dilute the desired amount of this compound (e.g., 0.5 µg) and 1 µL of P3000™ Reagent in 25 µL of Opti-MEM™ medium. Mix gently.[11] b. In a separate sterile microcentrifuge tube (Tube B), dilute 0.75 µL of Lipofectamine™ 3000 Reagent in 25 µL of Opti-MEM™ medium. Mix gently and incubate for 5 minutes at room temperature.[11] c. Add the contents of Tube A to Tube B, mix gently by pipetting, and incubate for 15-20 minutes at room temperature to allow for complex formation.[2]

  • Transfection: a. Gently add the 50 µL of this compound-lipid complex mixture dropwise to the cells in each well.[2] b. Incubate the cells for 6 hours at 37°C in a CO₂ incubator.[2][11]

  • Post-Transfection: a. After 6 hours, replace the medium containing the transfection complexes with fresh, complete culture medium. b. Incubate the cells for the desired period (e.g., 18-24 hours for cytokine analysis, or a shorter time course for phosphorylation studies) before harvesting for downstream analysis.[7]

Protocol 2: Western Blot Analysis of STING Pathway Activation

Materials:

  • Transfected and control cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After the desired incubation time post-transfection, wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. b. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[7] c. Block the membrane with blocking buffer for 1 hour at room temperature.[2] d. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[2] e. Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).[2] f. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2] g. Wash the membrane three times with TBST.[2]

  • Detection: a. Apply the chemiluminescent substrate to the membrane.[2] b. Visualize the protein bands using a chemiluminescence imaging system.[2]

Visualizations

STING_Signaling_Pathway This compound This compound STING_dimer STING Dimer (ER Membrane) This compound->STING_dimer binds TBK1 TBK1 STING_dimer->TBK1 recruits & activates NFkB IKK -> NF-κB STING_dimer->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 Dimer IRF3->p_IRF3 ISGs Interferon Stimulated Genes (e.g., IFNB1, CXCL10) p_IRF3->ISGs translocates & induces transcription p_NFkB p-NF-κB NFkB->p_NFkB Cytokines Pro-inflammatory Cytokines p_NFkB->Cytokines translocates & induces transcription

Caption: The this compound-STING signaling pathway.

Transfection_Workflow start Start day1 Day 1: Seed Cells (aim for 60-70% confluency) start->day1 day2_prep Day 2: Prepare this compound-Reagent Complexes day1->day2_prep day2_transfect Transfect Cells (incubate 4-6 hours) day2_prep->day2_transfect day2_medium_change Replace with Fresh Medium day2_transfect->day2_medium_change day3_analysis Day 3: Harvest & Analyze (Western, ELISA, RT-qPCR) day2_medium_change->day3_analysis end End day3_analysis->end

Caption: A typical experimental workflow for this compound transfection.

Troubleshooting_Tree start Low/No STING Activation check_transfection Is transfection efficiency low? start->check_transfection check_reagents Are reagents okay? check_transfection->check_reagents No optimize_transfection Optimize this compound:reagent ratio & cell confluency check_transfection->optimize_transfection Yes check_cells Is cell line appropriate? check_reagents->check_cells Yes use_fresh_reagents Use fresh this compound aliquot & check reagent storage check_reagents->use_fresh_reagents No check_timing Is analysis timing correct? check_cells->check_timing Yes verify_sting Verify STING expression (Western Blot) check_cells->verify_sting No time_course Perform time-course experiment check_timing->time_course No success Problem Solved check_timing->success Yes optimize_transfection->success use_fresh_reagents->success verify_sting->success time_course->success

Caption: A decision tree for troubleshooting low STING activation.

References

how to solubilize and store synthetic cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubilization and storage of synthetic cyclic GMP-AMP (cGAMP). Below you will find frequently asked questions and troubleshooting guides to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving synthetic this compound?

A1: For optimal solubility, it is highly recommended to dissolve synthetic this compound, particularly the sodium salt form, in sterile, nuclease-free water.[1] While some suppliers indicate solubility in DMSO, water is generally the preferred solvent.[1] Always consult the manufacturer's datasheet for the specific product you are using, as solubility characteristics can vary.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, first, briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.[1] Under sterile conditions, add the appropriate volume of the recommended solvent (e.g., nuclease-free water) to achieve your desired concentration. For example, to create a 5 mM stock solution, you would reconstitute the lyophilized powder accordingly.[1] It is crucial to vortex the solution thoroughly to ensure the powder is completely dissolved before any further dilutions.[1]

Q3: What are the proper storage conditions for lyophilized and reconstituted this compound?

A3: Lyophilized this compound should be stored at -20°C and kept in a desiccated environment to maintain its stability, which can be up to 24 months under these conditions.[1] Once reconstituted into a solution, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] For short-term storage, these aliquots should be kept at -20°C and are typically stable for up to one month.[1] For longer-term storage of solutions, -80°C is recommended.[1]

Q4: Why is my this compound solution not showing activity in my cell-based assays?

A4: There are several potential reasons for a lack of activity. Firstly, this compound is negatively charged and does not readily cross the cell membrane. Therefore, for intracellular delivery, a transfection reagent or a cell permeabilization agent like digitonin (B1670571) may be necessary.[1] Secondly, ensure that the cell line you are using expresses all the necessary components of the cGAS-STING pathway, particularly STING, as some common cell lines like HEK293T do not express it endogenously.[1] Finally, the lack of activity could be due to compound degradation from improper storage or handling, such as multiple freeze-thaw cycles.[1]

Troubleshooting Guide

Issue 1: Difficulty Dissolving Lyophilized this compound

  • Symptom: The lyophilized powder does not fully dissolve in the solvent, leaving visible particulates or a cloudy solution.

  • Possible Causes & Solutions:

    • Incorrect Solvent: Ensure you are using the recommended solvent, which is typically sterile, nuclease-free water.[1]

    • Insufficient Mixing: Vortex the solution thoroughly. If solubility issues persist, brief sonication may help to dissolve the compound.[1]

    • Low Temperature: Gentle warming of the solution to 37°C can aid in dissolution.[1]

    • pH of Solvent: Check that the pH of your solvent is within a neutral range.[1]

Issue 2: Inconsistent or Weak Experimental Results

  • Symptom: High variability between experiments or a weaker than expected biological response (e.g., low IFN-β production).

  • Possible Causes & Solutions:

    • Compound Degradation: This is often due to improper storage or handling. Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution.[1] Ensure the solution has not been stored at 4°C or room temperature for extended periods and is used within one month when stored at -20°C.[1]

    • Inefficient Cellular Uptake: As this compound does not easily cross the cell membrane, consider using a transfection reagent or a permeabilization agent like digitonin to facilitate its entry into the cytoplasm.[1][2]

    • Cell Line Issues: Confirm that your cell line expresses a functional STING pathway.[1] Some cell lines may have defects in the signaling components.

    • Enzymatic Degradation: this compound can be degraded by ectonucleotidases like ENPP1, which can be present in cell culture.[3][4][5] If you suspect this is an issue, consider using a more stable, nuclease-resistant this compound analog, such as a phosphorothioate (B77711) version.[2]

Quantitative Data Summary

ParameterLyophilized this compoundReconstituted this compound Solution
Recommended Solvent N/ASterile, Nuclease-Free Water or DMSO[1]
Storage Temperature -20°C (Desiccated)[1]-20°C (Short-term) or -80°C (Long-term)[1]
Shelf Life Up to 24 months[1]Up to 1 month at -20°C[1]

Experimental Protocols

Protocol: Preparation of this compound Stock Solution and Stimulation of Cells

This protocol outlines the steps for preparing a this compound stock solution and using it to stimulate cells in vitro, including a method for cell permeabilization.

Materials:

  • Lyophilized synthetic this compound

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Digitonin

  • Permeabilization buffer (e.g., 10 μg/mL digitonin in a suitable buffer)[6]

Procedure:

  • Reconstitution of this compound: a. Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom.[1] b. Under sterile conditions, add the calculated volume of nuclease-free water to achieve the desired stock concentration (e.g., 5 mM).[1] c. Vortex the vial thoroughly until the this compound is completely dissolved.[1]

  • Aliquoting and Storage: a. Dispense the this compound stock solution into single-use aliquots in sterile microcentrifuge tubes.[1] b. Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage.[1]

  • Cell Stimulation using Digitonin Permeabilization: a. Plate your cells of interest and grow them to the desired confluency. b. Prepare a working solution of this compound in the permeabilization buffer at the final desired concentration for stimulation. c. Aspirate the culture medium from the cells and wash the cells once with PBS. d. Add the this compound-containing permeabilization buffer to the cells. e. Incubate for a predetermined time (e.g., 30 minutes) to allow for this compound to enter the cells.[6] f. Remove the permeabilization buffer and wash the cells with PBS. g. Add fresh, complete cell culture medium and return the cells to the incubator for the desired stimulation period before downstream analysis.

Visualizations

cGAMP_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates This compound This compound cGAS->this compound Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER Resident) This compound->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes & Translocates IFNB_gene IFN-β Gene pIRF3_dimer->IFNB_gene Induces Transcription IFNB_protein IFN-β Protein IFNB_gene->IFNB_protein Translation

Caption: The this compound-STING signaling pathway.

References

Technical Support Center: Navigating cGAMP Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cGAMP (cyclic GMP-AMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental challenges that may arise from the batch-to-batch variability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quality critical for my experiments?

A1: 2'3'-cGAMP is a cyclic dinucleotide that functions as a second messenger in mammalian cells. It is synthesized by the enzyme this compound synthase (cGAS) in response to cytosolic double-stranded DNA (dsDNA). Its primary role is to bind to and activate the STING (Stimulator of Interferon Genes) protein, initiating a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, thereby mounting an innate immune response.[1][2][3] The purity, integrity, and biological activity of your this compound are paramount, as variations can lead to inconsistent or unreliable experimental results.

Q2: What are the common sources of batch-to-batch variability in this compound?

A2: Batch-to-batch variability in synthetic this compound can arise from several factors during its chemical or enzymatic synthesis and purification.[3][4] Key sources of variability include:

  • Purity: The percentage of the desired 2'3'-cGAMP isomer in the final product.

  • Impurities: The presence of other this compound isomers (e.g., 3'3'-cGAMP, 2'2'-cGAMP), linear dinucleotides, or residual solvents from the synthesis process.[5]

  • Endotoxin (B1171834) Contamination: Lipopolysaccharide (LPS) from Gram-negative bacteria is a potent immune stimulator and a common contaminant that can lead to STING-independent effects.[5][6]

  • Counter-ion Content: The type and amount of salt (e.g., sodium salt) can affect the molecular weight and solubility.

  • Physical Form: Variations in the lyophilized powder can affect solubility and ease of handling.

Q3: How can different this compound isomers in a batch affect my results?

A3: The specific isomeric form of this compound is crucial for its binding affinity to STING. 2'3'-cGAMP, the endogenous mammalian isomer, binds to human STING with a much greater affinity than other isomers like 3'3'-cGAMP or 2'2'-cGAMP.[7] The presence of these less active isomers as impurities can lead to a lower-than-expected potency of your this compound solution, resulting in a reduced or inconsistent STING activation.

Q4: Why is endotoxin contamination a significant concern?

A4: Endotoxins are potent activators of the innate immune system through Toll-like receptor 4 (TLR4), independent of the STING pathway.[5] Even low levels of endotoxin contamination can lead to the production of pro-inflammatory cytokines, which can confound your experimental results, leading to false positives or an overestimation of the STING-specific response.[6] For in vivo studies, endotoxin contamination can cause systemic inflammation and other adverse effects.

Q5: How should I properly store and handle this compound to minimize variability?

A5: To ensure the stability and integrity of this compound, it is recommended to:

  • Storage: Store lyophilized this compound at -20°C.[8][9]

  • Reconstitution: Reconstitute this compound in sterile, endotoxin-free water or a suitable buffer.[9] Some suppliers recommend DMSO for higher concentration stock solutions.[7]

  • Aliquoting: After reconstitution, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[9]

  • Storage of Solutions: Store reconstituted this compound at -20°C for short-term use (up to 6 months) or -80°C for longer-term storage.[9]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected STING activation between this compound batches.
Possible Cause Troubleshooting Step
Variable this compound Purity/Integrity 1. Review Certificate of Analysis (CoA): Compare the purity specifications (typically by HPLC) of the different batches. Look for variations in the percentage of 2'3'-cGAMP. 2. Perform Quality Control: If possible, analyze the purity of your this compound batches in-house using HPLC.
Presence of Inhibitory Isomers 1. Check Isomeric Purity: If not specified on the CoA, inquire with the supplier about the isomeric purity of the batch. 2. Use a Highly Pure Source: For critical experiments, use a this compound source with guaranteed high isomeric purity (≥98%).
Degradation of this compound 1. Proper Storage: Ensure this compound has been stored correctly at -20°C or -80°C and protected from moisture. 2. Fresh Aliquots: Always use freshly thawed aliquots and avoid repeated freeze-thaw cycles.
Inaccurate Concentration 1. Re-quantify Stock Solution: Use a NanoDrop or similar spectrophotometer to measure the absorbance at 260 nm and recalculate the concentration. 2. Ensure Complete Solubilization: Vortex the reconstituted solution thoroughly to ensure the lyophilized powder is completely dissolved.
Issue 2: High background or non-specific cell activation.
Possible Cause Troubleshooting Step
Endotoxin Contamination 1. Check Endotoxin Levels on CoA: Review the CoA for the specified endotoxin levels. For cell-based assays, levels should ideally be very low (e.g., < 1 EU/mg). 2. Use Endotoxin-Free Reagents: Ensure all water, buffers, and media used for this compound reconstitution and experiments are certified endotoxin-free. 3. Test for Endotoxins: If high background persists, consider testing your this compound stock and other reagents for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay.[6]
Cell Line Contamination 1. Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can activate innate immune pathways.
Off-Target Effects of Impurities 1. Use High-Purity this compound: Switching to a higher purity source of this compound may reduce off-target effects caused by unknown impurities.
Issue 3: No STING activation observed.
Possible Cause Troubleshooting Step
Degraded this compound 1. Use a Fresh Aliquot/Batch: Test a new, properly stored aliquot or a different batch of this compound.
Inefficient Cellular Uptake 1. Use a Delivery Agent: this compound is negatively charged and does not readily cross the cell membrane. For many cell types, a transfection reagent (e.g., Lipofectamine), electroporation, or a cell permeabilizing agent (e.g., digitonin) is necessary to facilitate entry into the cytoplasm.[10]
Cell Line Incompetence 1. Verify STING Pathway Components: Confirm that your cell line expresses functional STING, cGAS, TBK1, and IRF3 via Western blot or qPCR. 2. Use a Positive Control Cell Line: Test your this compound on a cell line known to have a robust STING response, such as THP-1 monocytes, to validate its activity.
Incorrect Assay Timing 1. Optimize Time Course: Perform a time-course experiment to determine the optimal time point for your specific readout (e.g., IRF3 phosphorylation: 1-4 hours; IFN-β mRNA: 4-8 hours; cytokine secretion: 18-24 hours).[11]

Quantitative Data Summary

Table 1: Typical Quality Control Specifications for Commercial 2'3'-cGAMP

ParameterTypical SpecificationMethod
Purity (2'3'-cGAMP) ≥ 95% to ≥ 98%HPLC, LC-MS
Endotoxin Level < 1 to < 5 EU/mgLAL Assay
Molecular Formula C₂₀H₂₄N₁₀O₁₃P₂ (free acid)-
Molecular Weight ~674.4 g/mol (free acid)-
Form Lyophilized solid-

Note: Specifications can vary between suppliers. Always refer to the Certificate of Analysis for the specific batch.

Table 2: Recommended Endotoxin Limits for Experimental Systems

ApplicationRecommended Endotoxin LimitReference
In Vitro Cell-Based Assays< 0.1 - 1.0 EU/mL in final culture medium[12]
In Vivo Studies (mouse)< 5 EU/kg body weight

Experimental Protocols

Protocol 1: Quality Control of this compound Purity by HPLC

This protocol provides a general method for assessing the purity of a this compound batch.

Materials:

  • This compound sample

  • Endotoxin-free water

  • Mobile Phase A: 5 mM Ammonium Acetate in water

  • Mobile Phase B: Acetonitrile

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in endotoxin-free water.

  • HPLC Method:

    • Flow Rate: 1 mL/min

    • Detection: UV absorbance at 256 nm

    • Gradient:

      • 0-7.5 min: 1.5% to 10% Mobile Phase B

      • 7.5-10 min: 10% to 30% Mobile Phase B

      • 10-12.5 min: 30% to 1.5% Mobile Phase B

  • Injection: Inject 20 µL of the prepared this compound solution.

  • Data Analysis: Calculate the purity by dividing the peak area of 2'3'-cGAMP by the total area of all peaks in the chromatogram.

Protocol 2: STING Activation Reporter Assay using THP-1-Lucia™ ISG Cells

This protocol describes the use of a reporter cell line to quantify STING activation.

Materials:

  • THP-1-Lucia™ ISG cells (or similar ISRE reporter cell line)

  • Complete cell culture medium

  • This compound

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., QUANTI-Luc™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed THP-1-Lucia™ ISG cells at a density of 5 x 10⁴ cells/well in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Cell Treatment: Add the this compound dilutions to the cells. Include a vehicle-only negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay:

    • Allow the plate to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's protocol.

  • Data Analysis:

    • Measure luminescence using a luminometer.

    • Subtract the background luminescence (vehicle control) from all readings.

    • Plot the luminescence signal as a function of the this compound concentration and calculate the EC₅₀ value.

Protocol 3: Western Blot Analysis of IRF3 Phosphorylation

This protocol assesses an early signaling event in the STING pathway.

Materials:

  • Cell line of interest (e.g., THP-1)

  • 6-well cell culture plates

  • This compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with desired concentrations of this compound for 1-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

  • Detection: Add chemiluminescent substrate and visualize bands using an imaging system.

  • Analysis: Quantify the ratio of phosphorylated IRF3 to total IRF3, normalized to the loading control.

Visualizations

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates This compound 2'3'-cGAMP cGAS->this compound synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER) This compound->STING binds & activates STING_activated STING (Golgi) STING->STING_activated translocates TBK1 TBK1 STING_activated->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Nucleus Nucleus pIRF3_dimer->Nucleus translocates IFNs Type I Interferons & Cytokines Nucleus->IFNs induces transcription

Caption: The cGAS-STING signaling pathway.

troubleshooting_workflow start Inconsistent/No STING Activation check_purity Check this compound Purity & Integrity (CoA, HPLC) start->check_purity pure Purity OK? check_purity->pure check_endotoxin Check for Endotoxin Contamination endo_ok Endotoxin Low? check_endotoxin->endo_ok check_delivery Optimize Cell Delivery delivery_ok Delivery Method Used? check_delivery->delivery_ok check_cells Verify Cell Line Competence cells_ok Cells Competent? check_cells->cells_ok pure->check_endotoxin Yes new_batch Action: Use New/ Higher Purity Batch pure->new_batch No endo_ok->check_delivery Yes endo_free Action: Use Endotoxin-Free Reagents/cGAMP endo_ok->endo_free No delivery_ok->check_cells Yes use_delivery Action: Use Transfection Reagent/Electroporation delivery_ok->use_delivery No new_cells Action: Use Positive Control Cell Line (e.g., THP-1) cells_ok->new_cells No success Problem Resolved cells_ok->success Yes new_batch->success endo_free->success use_delivery->success new_cells->success

Caption: Troubleshooting workflow for this compound experiments.

experimental_workflow cluster_qc Batch Quality Control cluster_prep Preparation cluster_assay Cell-Based Assay qc_coa 1. Review CoA (Purity, Endotoxin) qc_hplc 2. (Optional) HPLC Analysis for Purity Confirmation qc_coa->qc_hplc prep_reconstitute 3. Reconstitute this compound in Endotoxin-Free H₂O prep_aliquot 4. Prepare & Store Single-Use Aliquots at -20°C prep_reconstitute->prep_aliquot assay_seed 5. Seed Cells (e.g., THP-1 Reporter) assay_treat 6. Treat Cells with this compound (+/- Delivery Agent) assay_seed->assay_treat assay_incubate 7. Incubate (Time-course dependent) assay_treat->assay_incubate assay_readout 8. Measure Readout (Luciferase, Cytokines, p-IRF3) assay_incubate->assay_readout

Caption: General experimental workflow for using this compound.

References

Technical Support Center: Optimizing cGAMP Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cyclic GMP-AMP (cGAMP) stimulation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting common challenges, and ensuring robust and reproducible results.

Frequently Asked questions (FAQs)

Q1: What is 2'3'-cGAMP and its primary role in cellular signaling?

A1: 2'3'-cGAMP is a cyclic dinucleotide that functions as a potent second messenger in mammalian cells.[1] It is produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon the detection of double-stranded DNA (dsDNA) in the cytoplasm.[1] The primary function of 2'3'-cGAMP is to bind to and activate the STING (Stimulator of Interferon Genes) protein. This binding event initiates a downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial components of the innate immune response.[1][2]

Q2: Why is a delivery agent often required for this compound stimulation?

A2: 2'3'-cGAMP is a hydrophilic and negatively charged molecule, which makes it generally impermeable to the cell membrane.[1][3] To achieve a sufficient cytosolic concentration to activate the STING pathway, a delivery method is usually necessary to facilitate its entry into the cell.[3] Common methods include the use of lipid-based transfection reagents (e.g., Lipofectamine), electroporation, or digitonin (B1670571) permeabilization.[1][3]

Q3: What is the optimal incubation time for this compound stimulation?

A3: The optimal incubation time for this compound stimulation is highly dependent on the specific downstream readout being measured. Early signaling events, such as protein phosphorylation, can be detected within a few hours, while gene expression and cytokine secretion require longer incubation periods. A time-course experiment is recommended to determine the peak response for your specific experimental system.[1]

Q4: Which cell lines are suitable as positive and negative controls for this compound stimulation?

A4: For positive controls, human monocytic THP-1 cells (often differentiated into macrophages with PMA), murine RAW 264.7 macrophages, and bone marrow-derived dendritic cells (BMDCs) are known to have a functional and robust STING pathway.[3] HEK293T cells are commonly used as negative controls because they do not express endogenous STING.[4]

Troubleshooting Guide

This guide addresses common issues encountered during this compound stimulation experiments.

Problem Potential Cause Recommended Solution
Low or No STING Pathway Activation Degraded 2'3'-cGAMPUse a fresh aliquot of 2'3'-cGAMP for each experiment and ensure proper storage according to the manufacturer's instructions to prevent hydrolysis.[1]
Inefficient delivery of this compoundUtilize a suitable delivery vehicle such as a transfection reagent, electroporation, or a liposomal delivery system to ensure intracellular uptake.[1][3]
Low STING expression in target cellsVerify STING protein expression in your cell type of interest using methods like Western blot or intracellular flow cytometry.[1]
Incorrect stimulation timePerform a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal time for your specific endpoints, such as p-IRF3 levels or IFN-β secretion.[1]
High Cell Death / Cytotoxicity 2'3'-cGAMP concentration is too highHigh levels of STING activation can lead to apoptosis.[1] Conduct a dose-response experiment to determine the lowest effective concentration for your cell type and reduce the concentration in subsequent experiments.[1]
Suboptimal cell culture conditionsEnsure the use of appropriate culture medium, supplements, and incubator conditions (37°C, 5% CO2, humidity), as primary cells are particularly sensitive to their environment.[1]
ContaminationRegularly check for bacterial or fungal contamination, which can induce cell stress and death. Always use sterile techniques.[1]
High Experimental Variability Donor-to-donor variability (primary cells)When working with primary cells, inherent variability between donors is expected. If possible, use cells from multiple donors in each experiment to assess the range of responses.[1]
Inconsistent reagent preparationPrepare fresh dilutions of 2'3'-cGAMP and other critical reagents for each experiment. Use calibrated equipment and ensure thorough mixing to maintain consistency.[1]
Variations in cell purityThe composition of isolated primary cells can differ between preparations. Use standardized cell isolation protocols and assess the purity of your cell population using techniques like flow cytometry.[1]

Optimizing Incubation Time: A Summary of Key Readouts

The kinetics of the STING pathway activation vary for different downstream events. The following table provides a general guideline for expected peak activation times.

Downstream Readout Typical Incubation Time Notes
Phosphorylation of TBK1 and IRF3 1 - 4 hoursThese are early signaling events.[3]
Interferon-Stimulated Gene (ISG) mRNA Expression (e.g., IFNB1, CXCL10) 4 - 8 hoursPeak mRNA levels are often observed in this window.[3] A study on bone marrow-derived macrophages (BMDMs) showed that this compound stimulation of IFNβ production peaked at 6 hours post-treatment.[5]
Type I Interferon (e.g., IFN-β) Protein Secretion 18 - 24 hoursSecreted proteins accumulate in the supernatant over time.[3] Some protocols suggest collecting supernatants for ELISA after 18 hours.[6]

Key Experimental Protocols

Protocol 1: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with 2'3'-cGAMP

This protocol provides a general procedure for stimulating PBMCs to assess cytokine production.

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium and determine the cell concentration and viability.

  • Seeding: Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL. Allow the cells to rest for 2-4 hours in a 37°C, 5% CO₂ incubator.

  • Stimulation:

    • Prepare a working solution of 2'3'-cGAMP in complete RPMI-1640 medium.

    • To ensure delivery, use a transfection reagent as recommended by the manufacturer.

    • Add the desired final concentrations of the 2'3'-cGAMP-transfection reagent complex to the wells. A typical starting concentration range is 1-10 µg/mL.[1]

    • Include an unstimulated control (medium with transfection reagent only) and a positive control (e.g., LPS).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a predetermined time (e.g., 18-24 hours for cytokine analysis).[1]

  • Analysis: Collect the supernatant and measure cytokine levels (e.g., IFN-β) by ELISA.

Protocol 2: Western Blot for STING Pathway Activation

This protocol details the detection of phosphorylated STING, TBK1, and IRF3.

  • Cell Lysis: After this compound stimulation for the desired time points (e.g., 1, 2, 4 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-STING, p-TBK1, p-IRF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

Visualizing Key Processes

To further aid in understanding and troubleshooting, the following diagrams illustrate the this compound-STING signaling pathway, a typical experimental workflow for optimizing incubation time, and a logical troubleshooting guide.

cGAMP_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS This compound 2'3'-cGAMP cGAS->this compound synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING This compound->STING binds & activates pSTING Phosphorylated STING STING->pSTING translocates & dimerizes pTBK1 p-TBK1 pSTING->pTBK1 recruits & activates TBK1 TBK1 IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 dimerizes & translocates ISGs Type I IFNs & ISGs pIRF3->ISGs induces transcription

Caption: The canonical cGAS-STING signaling pathway.

Optimization_Workflow start Start: Define Experimental Goal (e.g., measure IFN-β secretion) dose_response 1. Dose-Response Experiment (Vary this compound concentration) start->dose_response time_course 2. Time-Course Experiment (Vary incubation time) dose_response->time_course Use optimal concentration select_optimal 3. Select Optimal Conditions (Lowest effective dose, peak time) time_course->select_optimal validate 4. Validate Pathway Activation (e.g., Western blot for p-IRF3) select_optimal->validate main_experiment 5. Proceed with Main Experiment validate->main_experiment

Caption: Experimental workflow for optimizing this compound stimulation.

Troubleshooting_Guide result_node result_node start Low/No STING Activation? check_delivery Is this compound delivery efficient? start->check_delivery Yes check_delivery->result_node No Optimize delivery method (e.g., different transfection reagent) check_reagent Is this compound reagent fresh? check_delivery->check_reagent Yes check_reagent->result_node No Use fresh aliquot of this compound check_expression Does cell line express STING? check_reagent->check_expression Yes check_expression->result_node No Verify STING expression (WB/FACS) or use positive control cell line check_time Is incubation time optimal? check_expression->check_time Yes check_time->result_node Yes Consult further literature check_time->result_node No Perform a time-course experiment

Caption: Troubleshooting logic for low or no STING activation.

References

Technical Support Center: Controlling for Endotoxin Contamination in cGAMP Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing endotoxin (B1171834) contamination in cyclic GMP-AMP (cGAMP) preparations.

Frequently Asked Questions (FAQs)

Q1: What is endotoxin, and why is it a concern for this compound experiments?

A: Endotoxin is a lipopolysaccharide (LPS) component of the outer membrane of Gram-negative bacteria.[1][2] It is a potent pyrogen, meaning it can induce fever and a strong inflammatory response in vivo.[2][3] For researchers working with this compound, a key second messenger in the cGAS-STING pathway that activates innate immunity, endotoxin contamination is a critical issue.[4][5] Endotoxins can independently activate immune signaling pathways, such as through Toll-like receptor 4 (TLR4), leading to confounding experimental results and masking the specific effects of this compound on the STING pathway.[2] This can result in misinterpretation of data, including inaccurate measurements of gene expression or cellular function.[6]

Q2: What are the common sources of endotoxin contamination in a laboratory setting?

A: Endotoxins are ubiquitous in the environment and can be introduced into this compound preparations from various sources.[1] Common sources include:

  • Water: Non-pyrogen-free water is a primary source of endotoxin contamination.[6]

  • Reagents and Media: Cell culture media, sera, and other biological reagents can contain endotoxins.[6][7]

  • Plasticware and Glassware: Non-sterile or improperly depyrogenated lab consumables can introduce endotoxins.[1][6]

  • Environment and Personnel: Airborne particles and human skin can carry endotoxins.[1]

Q3: What are the acceptable limits for endotoxin in this compound preparations for different applications?

A: The acceptable endotoxin limit depends on the specific application. For parenteral drugs, the FDA sets limits to prevent pyrogenic responses.[2] While specific limits for this compound are not universally defined, the following table provides general guidance based on common research applications.

ApplicationRecommended Endotoxin Limit (EU/mL)Rationale
In vitro cell culture < 0.1 EU/mLTo avoid non-specific activation of immune cells and interference with this compound-mediated signaling.[8][9]
In vivo (rodent models) < 1 EU/mL (for a typical injection volume)To prevent systemic inflammatory responses that could confound the interpretation of this compound's effects. The FDA guideline for parenteral drugs is 5 EU/kg.[2]
Drug Development (preclinical) < 0.25 EU/mL (WFI standard)Adherence to stringent pharmaceutical standards for parenteral products is recommended early in development.[10]

EU = Endotoxin Units. 1 EU is approximately equivalent to 0.1 to 0.2 ng of endotoxin.[9]

Troubleshooting Guide

Problem 1: My this compound preparation is showing high endotoxin levels in the LAL assay.

Possible Cause & Solution

  • Contaminated Reagents or Water:

    • Troubleshooting Step: Test all individual reagents and the water used for this compound reconstitution and dilution with the LAL assay.

    • Solution: Use only pyrogen-free water (e.g., LAL reagent water) and certified endotoxin-free reagents.[6][11]

  • Improper Handling/Technique:

    • Troubleshooting Step: Review laboratory procedures for potential sources of contamination, such as non-sterile pipette tips or glassware.

    • Solution: Always use depyrogenated glassware and sterile, disposable plasticware.[1][11] Work in a laminar flow hood to minimize airborne contamination.[11]

  • Contamination of this compound Stock:

    • Troubleshooting Step: If possible, test a new, unopened vial of this compound.

    • Solution: If the stock is contaminated, it may need to be discarded. Implement stringent aseptic techniques when handling this compound vials.

Problem 2: I am observing unexpected inflammatory responses in my in vivo experiments with this compound.

Possible Cause & Solution

  • Endotoxin Contamination:

    • Troubleshooting Step: Quantify the endotoxin level in the final this compound solution administered to the animals using a quantitative LAL assay (e.g., kinetic chromogenic or turbidimetric).[12][13]

    • Solution: If endotoxin levels are above the recommended limit (see FAQ 3), the this compound preparation must be cleaned. See the endotoxin removal protocols below.

  • Non-Endotoxin Pyrogens:

    • Troubleshooting Step: While less common, other microbial components can cause inflammation.

    • Solution: Ensure all solutions are sterile-filtered. If problems persist, consider more advanced purification methods for the this compound preparation.

Signaling Pathway and Experimental Workflows

The cGAS-STING Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway, which is initiated by the presence of cytosolic DNA. This compound is the critical second messenger that activates STING. Endotoxin can interfere with this pathway by activating parallel inflammatory signaling cascades.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cluster_endotoxin Endotoxin Signaling (Interference) DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS binds This compound 2'3'-cGAMP cGAS->this compound synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING (inactive) This compound->STING_ER binds & activates STING_Golgi STING (active) STING_ER->STING_Golgi translocates to TBK1 TBK1 STING_Golgi->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Interferon Gene Transcription pIRF3_dimer->IFN_genes translocates to nucleus & initiates Type_I_IFN Type I Interferons IFN_genes->Type_I_IFN Endotoxin Endotoxin (LPS) TLR4 TLR4 Endotoxin->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB Signaling MyD88->NFkB Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines induces transcription of

Caption: cGAS-STING and interfering Endotoxin-TLR4 signaling pathways.

Troubleshooting Workflow for Endotoxin Contamination

This workflow provides a logical sequence of steps to identify and resolve endotoxin contamination in your this compound experiments.

Troubleshooting_Workflow start Unexpected Experimental Results (e.g., high inflammation, cell toxicity) check_endotoxin Suspect Endotoxin Contamination start->check_endotoxin lal_assay Perform LAL Assay on this compound Prep check_endotoxin->lal_assay is_high Endotoxin > Acceptable Limit? lal_assay->is_high investigate_source Investigate Source of Contamination is_high->investigate_source Yes other_causes Investigate Other Experimental Variables is_high->other_causes No test_reagents Test Water, Buffers, and Reagents investigate_source->test_reagents is_reagent_contaminated Contaminated Component Found? test_reagents->is_reagent_contaminated replace_reagent Replace Contaminated Component is_reagent_contaminated->replace_reagent Yes review_technique Review Aseptic Technique and Lab Practices is_reagent_contaminated->review_technique No remove_endotoxin Perform Endotoxin Removal on this compound Prep replace_reagent->remove_endotoxin review_technique->remove_endotoxin retest_this compound Retest this compound with LAL Assay remove_endotoxin->retest_this compound is_low Endotoxin < Acceptable Limit? retest_this compound->is_low is_low->remove_endotoxin No, repeat or try a different method proceed Proceed with Experiment is_low->proceed Yes

Caption: A logical workflow for troubleshooting endotoxin contamination.

Experimental Protocols

Protocol 1: Limulus Amebocyte Lysate (LAL) Assay - Gel-Clot Method

The gel-clot LAL assay is a simple, qualitative method for detecting the presence of endotoxin.[14][15]

Materials:

  • LAL Reagent Water (LRW)

  • Control Standard Endotoxin (CSE)

  • LAL Reagent (lysate)

  • Depyrogenated glass test tubes (10 x 75 mm) and pipettes

  • Heating block or water bath at 37°C ± 1°C

  • Vortex mixer

Procedure:

  • Preparation of Controls:

    • Negative Control: Pipette 0.1 mL of LRW into a depyrogenated test tube.

    • Positive Control: Prepare a series of endotoxin standards by diluting the CSE with LRW to concentrations that bracket the labeled lysate sensitivity (e.g., 2λ, λ, 0.5λ, and 0.25λ, where λ is the lysate sensitivity in EU/mL).[16] Pipette 0.1 mL of each standard into separate tubes.

    • Positive Product Control: Spike a sample of the this compound preparation with a known amount of CSE (e.g., 2λ) to test for product inhibition.

  • Sample Preparation:

    • Dilute the this compound preparation with LRW if necessary. The pH of the sample should be between 6.0 and 8.0.[12][17]

    • Pipette 0.1 mL of the diluted this compound sample into a depyrogenated test tube.

  • Assay:

    • Reconstitute the LAL reagent according to the manufacturer's instructions.

    • Add 0.1 mL of the reconstituted LAL reagent to each tube (controls and samples).

    • Immediately after adding the lysate, gently mix the contents and place the tubes in the 37°C incubator.[15]

  • Incubation and Reading:

    • Incubate the tubes undisturbed for 60 minutes.[15]

    • After incubation, carefully remove each tube and invert it 180°.

    • A positive result is indicated by the formation of a solid gel clot that remains at the bottom of the tube. A negative result is indicated by the absence of a solid clot (the solution will flow down the side of the tube).

  • Validation:

    • The test is valid if the negative control is negative and the positive control at the labeled lysate sensitivity (λ) is positive.[16]

Protocol 2: Endotoxin Removal by Affinity Chromatography

This method uses a chromatography resin with a high affinity for endotoxin to selectively remove it from a solution.

Materials:

  • Endotoxin removal affinity column/resin

  • Pyrogen-free buffers (equilibration, wash, and elution buffers as recommended by the resin manufacturer)

  • Peristaltic pump and tubing

  • Depyrogenated collection tubes

Procedure:

  • Column Preparation:

    • Pack the column with the endotoxin removal resin according to the manufacturer's instructions.

    • Equilibrate the column with 5-10 column volumes of equilibration buffer.

  • Sample Loading:

    • Dissolve the this compound preparation in the equilibration buffer.

    • Load the this compound solution onto the column at the recommended flow rate.

  • Washing and Elution:

    • Wash the column with 5-10 column volumes of wash buffer to remove any non-specifically bound molecules.

    • Since this compound is a small molecule, it will likely be in the flow-through, while the larger endotoxin molecules bind to the resin. Collect the flow-through containing the purified this compound.

    • In some cases, the molecule of interest may bind to the column and need to be eluted with an elution buffer. Consult the resin manufacturer's protocol.

  • Regeneration:

    • Regenerate the column according to the manufacturer's instructions for reuse.

  • Validation:

    • Test the collected flow-through (containing the this compound) for endotoxin levels using the LAL assay to confirm successful removal.

    • Also, test the protein concentration to determine the recovery of this compound.

Comparison of Endotoxin Removal Methods

MethodPrincipleAdvantagesDisadvantagesSuitability for this compound
Dry Heat Inactivation of endotoxin by high temperature (e.g., 250°C for ≥30 min).[18][19]Effective for glassware and heat-stable materials.Not suitable for heat-sensitive molecules like this compound.Not Recommended
Chemical Depyrogenation (e.g., NaOH) Hydrolysis of the lipid A moiety of endotoxin.[11][18]Can be effective for equipment.Harsh conditions can degrade this compound.[20]Not Recommended
Affinity Chromatography Selective binding of endotoxin to a ligand-coupled resin.[1][21]High specificity and good recovery of the target molecule.Can be expensive; requires optimization.Recommended
Ion-Exchange Chromatography Separation based on charge differences between endotoxin (negative) and the target molecule.[21][22]Can be effective if this compound and endotoxin have different net charges at a given pH.Potential for co-elution; requires optimization.Potentially Suitable
Ultrafiltration Separation based on molecular size.Can remove large endotoxin aggregates.Not effective for monomeric endotoxin, which may be similar in size to this compound.[22]May not be fully effective

References

Technical Support Center: Troubleshooting cGAMP-Mediated STING Activation in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers encounter when cGAMP fails to activate the STING (Stimulator of Interferon Genes) pathway in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: Why is my exogenous this compound not activating STING in my cancer cell line?

There are several potential reasons for a lack of STING activation by this compound in cancer cell lines. These can be broadly categorized as issues with this compound delivery, compromised STING pathway components within the cancer cells, or suboptimal experimental conditions. This guide will walk you through troubleshooting each of these possibilities.

Q2: Is this compound cell-permeable?

No, this compound is a hydrophilic and negatively charged molecule, which prevents it from readily crossing the cell membrane.[1] Therefore, a delivery agent is typically necessary to achieve a sufficient cytosolic concentration to activate STING.[1]

Q3: What is the difference between 2’3’-cGAMP and other this compound isomers?

Multiple this compound isomers exist, but 2’3’-cGAMP is the endogenous second messenger produced by cGAS in mammalian cells and is the most potent activator of the mammalian STING protein.[1] Other isomers, like the bacterially-derived 3’3’-cGAMP, bind to mammalian STING with significantly lower affinity.[1] It is crucial to use 2’3’-cGAMP for inducing STING-dependent responses in mammalian systems.[1]

Q4: Can cancer cells develop resistance to STING activation?

Yes, cancer cells can employ various mechanisms to evade STING-mediated immune responses. These can include the epigenetic silencing of STING expression, mutations in STING or downstream signaling components, and the expression of inhibitory molecules that suppress the pathway.[2] For instance, some triple-negative breast cancers overexpress the enzyme adenylosuccinate lyase (ADSL), which produces fumarate (B1241708) that can competitively inhibit this compound binding to STING.[3]

Troubleshooting Guide

This guide is designed to help you systematically identify the reason for the lack of this compound-induced STING activation in your cancer cell line experiments.

Step 1: Verify this compound Delivery and Integrity

The first and most common hurdle is ensuring that sufficient and active this compound reaches the cytosol where STING resides.

dot

cluster_0 Troubleshooting this compound Delivery A Start: No STING Activation Observed B Is a this compound delivery agent being used? A->B C Yes B->C D No B->D F Is the correct this compound isomer (2'3'-cGAMP) being used? C->F E Action: Use a delivery agent (e.g., transfection reagent, electroporation). This compound is not cell-permeable. D->E G Yes F->G H No F->H J Has the this compound concentration been optimized? G->J I Action: Use 2'3'-cGAMP, the most potent mammalian STING activator. H->I K Yes J->K L No J->L N Is the this compound degraded? K->N M Action: Perform a dose-response experiment. L->M O Action: Use fresh or properly stored this compound. N->O If yes P Proceed to Step 2: Verify STING Pathway Integrity N->P If not degraded

Caption: Troubleshooting workflow for this compound delivery issues.

Experimental Protocols:

  • This compound Delivery using Transfection Reagents:

    • Seed your cancer cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.

    • For each well, dilute your desired concentration of 2’3’-cGAMP in serum-free medium.

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted this compound and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.

    • Add the this compound-lipid complexes dropwise to the cells.

    • Incubate the cells for the desired time period (typically 4-24 hours) before assessing STING activation.

  • Digitonin (B1670571) Permeabilization for this compound Delivery:

    • Wash cells with a buffer appropriate for permeabilization (e.g., a buffer containing sucrose (B13894) and HEPES).

    • Prepare a solution of digitonin (typically 10-50 µg/mL) and 2’3’-cGAMP in the permeabilization buffer.

    • Incubate the cells with the digitonin/cGAMP solution for a short period (e.g., 5-10 minutes) at room temperature.

    • Remove the permeabilization solution and replace it with a complete culture medium.

    • Incubate for the desired time before analysis.

Quantitative Data:

Delivery MethodRecommended Starting this compound Concentration RangeReference
Without Delivery Agent>10 µM to 100 µM (may not be effective)[1]
Transfection Reagents0.1 µg/mL to 10 µg/mL (~0.14 µM to 14 µM)[1]
ElectroporationVaries by cell type and instrument
Digitonin Permeabilization4 µM[4]
Step 2: Verify the Integrity of the STING Pathway

If you have confirmed efficient this compound delivery, the next step is to investigate the components of the STING signaling pathway in your cancer cell line.

dot

cluster_1 Verifying STING Pathway Integrity A Start: this compound delivery confirmed, still no activation B Does the cell line express STING protein? A->B C Yes B->C D No B->D F Are downstream signaling proteins (TBK1, IRF3) expressed? C->F E Action: Use a STING-positive control cell line or engineer cells to express STING. D->E G Yes F->G H No F->H J Is there phosphorylation of STING, TBK1, and IRF3 upon this compound stimulation? G->J I Action: Check for expression of TBK1 and IRF3. Use a positive control cell line. H->I K Yes J->K L No J->L N Is there an increase in IFN-β or other ISG expression? K->N M Action: Indicates a functional signaling defect. Investigate potential inhibitors or mutations. L->M O Action: Pathway is functional. Re-evaluate the initial negative result. N->O If yes P Action: Suggests a block in transcriptional activation. N->P If no

Caption: Workflow for verifying STING pathway components.

Experimental Protocols:

  • Western Blot for STING, TBK1, and IRF3 Expression and Phosphorylation:

    • Lyse this compound-treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against STING, phospho-STING, TBK1, phospho-TBK1, IRF3, and phospho-IRF3 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • RT-qPCR for Interferon-β (IFN-β) and Interferon-Stimulated Genes (ISGs):

    • Extract total RNA from this compound-treated and untreated cells using a commercial kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative PCR using primers specific for IFN-β, and other ISGs (e.g., CXCL10, ISG15), and a housekeeping gene (e.g., GAPDH, β-actin).

    • Calculate the relative gene expression using the 2-ΔΔCt method.[5]

Quantitative Data:

Cell LineSTING Expression LevelReference
HDFA (normal fibroblast)Present[6]
HEK293Not detected[6]
D54 (glioblastoma)Higher than HDFA[6]
HCT116 (colorectal carcinoma)Lower than HDFA[6]
A549 (lung carcinoma)Not detected[6]
MC-38 (murine colon carcinoma)Slightly lower than primary MEFs[6]
4T1 (murine mammary carcinoma)Not detected[6]
Step 3: Consider Cell Line-Specific Inhibitory Mechanisms

If this compound delivery is successful and the core STING pathway components are present and functional, yet activation is absent, consider the possibility of cancer cell-intrinsic inhibitory mechanisms.

dot

cluster_2 Investigating Inhibitory Mechanisms A Start: Pathway components seem intact, but no activation B Is STING expression silenced epigenetically? A->B D Are there known STING pathway inhibitors in this cell type? A->D F Does the cell line have a known STING mutation? A->F H Consider alternative readouts for STING activation. A->H C Action: Treat with DNA methyltransferase (DNMT) or histone deacetylase (HDAC) inhibitors and re-assess STING expression and activation. B->C E Action: Consult literature for cell line-specific inhibitors (e.g., ENPP1, fumarate). D->E G Action: Sequence the STING gene or use a cell line with a known functional STING variant. F->G

Caption: Investigating potential inhibitory mechanisms of STING activation.

Experimental Protocols:

  • Treatment with Epigenetic Modifiers:

    • Treat cancer cells with a DNMT inhibitor (e.g., 5-aza-2'-deoxycytidine) or an HDAC inhibitor (e.g., Trichostatin A) for 24-72 hours.

    • Following treatment, assess STING protein expression by Western blot.

    • Stimulate the treated cells with this compound and measure STING pathway activation as described in Step 2.

  • Measurement of ENPP1 Activity: Ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is an enzyme that can degrade extracellular this compound.[7] Its activity can be measured using commercially available kits.

Summary of Key Signaling Events

dot

cluster_3 This compound-STING Signaling Pathway This compound Cytosolic this compound STING STING (on ER) This compound->STING Binds to STING_active STING Dimerization & Translocation STING->STING_active Activates TBK1 TBK1 STING_active->TBK1 Recruits & Activates pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pTBK1->IRF3 Phosphorylates pIRF3_dimer p-IRF3 Dimerization pIRF3->pIRF3_dimer Nucleus Nucleus pIRF3_dimer->Nucleus Translocates to IFN Type I IFN & ISG Transcription Nucleus->IFN

References

Technical Support Center: Alternative cGAMP Delivery Methods without Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on alternative methods for cyclic GMP-AMP (cGAMP) delivery, focusing on minimizing cytotoxicity and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with conventional this compound delivery?

A1: The primary challenges with the delivery of free 2'3'-cGAMP, the endogenous ligand for the STING (Stimulator of Interferon Genes) protein in mammalian cells, are its poor cell membrane permeability and its susceptibility to degradation by hydrolases like ENPP1.[1] Due to its hydrophilic and negatively charged nature, this compound does not readily cross the cell membrane, often requiring high concentrations for efficacy, which can lead to off-target effects.[2][3]

Q2: What causes cytotoxicity in this compound experiments?

A2: Cytotoxicity in this compound experiments is primarily linked to prolonged or high levels of STING activation, which can induce apoptosis (programmed cell death).[1] This can affect both target and non-target cells. Systemic or non-targeted administration can also lead to systemic inflammatory responses, causing damage to healthy tissues.[1]

Q3: What are the alternative delivery methods to reduce this compound-associated cytotoxicity?

A3: Several alternative delivery systems are being explored to improve this compound's delivery efficiency and reduce systemic toxicity. These include:

  • Lipid-based nanoparticles (LNPs): These systems encapsulate this compound, facilitating its entry into cells and protecting it from degradation.[4][5]

  • Polymer-based particles: Polymeric nanoparticles and polymersomes can also encapsulate this compound, offering controlled release and improved stability.[4][6]

  • Liposomes: Cationic liposomes can enhance the cytosolic delivery of this compound.[7]

  • Hydrogels: Hydrogels can provide a localized and sustained release of this compound, minimizing systemic exposure.[4]

  • Engineered Bacteria: This novel approach uses bacteria as carriers for this compound delivery.[4]

These nanocarriers can be designed to specifically target tumor tissues, further reducing systemic toxicity.[4]

Q4: How can I troubleshoot low or no STING pathway activation in my experiments?

A4: Low or no STING pathway activation can be due to several factors:

  • This compound Degradation: Ensure you are using a fresh aliquot of this compound for each experiment, as it is susceptible to hydrolysis.[1] Proper storage according to the manufacturer's instructions is critical.

  • Inefficient Delivery: As this compound has poor cell membrane permeability, using a suitable delivery vehicle like a transfection reagent, electroporation, or a nanoparticle-based system is often necessary to ensure intracellular uptake.[1][2]

  • Low STING Expression: The target cells may not express sufficient levels of the STING protein.[1]

Q5: What should I do if I observe high cell death or cytotoxicity?

A5: High cytotoxicity is often a result of:

  • High this compound Concentration: High levels of STING activation can induce apoptosis.[1] It is crucial to perform a dose-response curve to determine the optimal, lowest effective concentration for your specific cell type.

  • Suboptimal Cell Culture Conditions: Ensure your cells are healthy and cultured under optimal conditions, as poor cell health can exacerbate cytotoxicity.

Troubleshooting Guides

Issue: Low STING Pathway Activation

Caption: Troubleshooting logic for low STING pathway activation.

Issue: High Cytotoxicity

High_Cytotoxicity start High Cell Death / Cytotoxicity cause1 This compound Concentration Too High? start->cause1 cause2 Prolonged STING Activation? start->cause2 cause3 Suboptimal Cell Culture Conditions? start->cause3 solution1 Perform dose-response curve. Use lowest effective concentration. cause1->solution1 solution2 Optimize treatment duration. Perform time-course experiment. cause2->solution2 solution3 Ensure optimal cell health. Check for contamination. cause3->solution3

Caption: Troubleshooting logic for high cytotoxicity.

Data on Alternative this compound Delivery Systems

Delivery SystemKey FeaturesReported AdvantagesConsiderations
Lipid Nanoparticles (LNPs) Encapsulates this compound in a lipid bilayer.Protects this compound from degradation, enhances cellular uptake, can be surface-modified for targeting.[4][5]Potential for systemic toxicity with long-term use, stability can be affected by enzymatic action.[6]
Polymersomes Double-layer vesicle structure.Protects this compound from enzymatic degradation, allows for slow release in the cytoplasm.[6]Biodegradability and long-term safety profiles need to be thoroughly evaluated.
Cationic Liposomes Positively charged lipid vesicles.Enhance cytosolic delivery of negatively charged this compound.[7]May exhibit inherent cytotoxicity depending on the lipid composition and concentration.
Hydrogels 3D network of cross-linked polymers.Provides localized and sustained release of this compound, reducing systemic exposure.[4]May not be suitable for all applications, particularly those requiring systemic delivery.
Engineered Bacteria Bacteria modified to produce and deliver this compound.Potential for targeted delivery to specific microenvironments (e.g., tumors).[4]Safety concerns related to the use of live bacteria in vivo need to be addressed.

Experimental Protocols

General Protocol for this compound Delivery using Lipid-Based Transfection Reagent

This protocol provides a general guideline. Optimization will be required for specific cell types and experimental conditions.

Materials:

  • 2'3'-cGAMP

  • Lipid-based transfection reagent (e.g., Lipofectamine)

  • Opti-MEM™ I Reduced Serum Medium

  • Target cells in culture

  • Assay-specific reagents (e.g., for qPCR, ELISA, or Western Blot)

Procedure:

  • Cell Seeding: Seed target cells in an appropriate culture plate to be 70-90% confluent at the time of transfection.

  • Preparation of this compound-Lipid Complex: a. For a 24-well plate, dilute the desired amount of this compound into 50 µL of Opti-MEM™. b. In a separate tube, dilute the lipid-based transfection reagent in 50 µL of Opti-MEM™ according to the manufacturer's instructions. c. Combine the diluted this compound and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow complex formation.

  • Transfection: a. Add the 100 µL of the this compound-lipid complex drop-wise to each well containing cells in fresh culture medium. b. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) depending on the downstream application.

  • Analysis: Harvest the cells or supernatant for downstream analysis of STING pathway activation (e.g., IRF3 phosphorylation, IFN-β production).

Transfection_Workflow Seed Seed Cells Transfect Add Complex to Cells Seed->Transfect Incubate Incubate (4-24 hours) Transfect->Incubate Analyze Downstream Analysis Incubate->Analyze Mix Mix Mix->Transfect

Caption: Workflow for this compound delivery using a lipid-based transfection reagent.

Signaling Pathway

The cGAS-STING Signaling Pathway

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates This compound 2'3'-cGAMP cGAS->this compound produces STING STING (on ER) This compound->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferons (e.g., IFN-β) Nucleus->IFN induces expression of

Caption: The canonical cGAS-STING signaling pathway.

References

Validation & Comparative

Validating cGAMP Specificity Using STING Knockout Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a cornerstone of the innate immune system, detecting cytosolic DNA as a sign of infection or cellular damage.[1][2][3] The second messenger cyclic GMP-AMP (cGAMP), synthesized by cGAS, is the key activator of the STING protein.[4] Validating that the biological effects of this compound are specifically mediated through its receptor, STING, is a critical step in research and drug development. The use of STING knockout (KO) cell lines provides a definitive and powerful method for this validation.[5]

This guide objectively compares the use of STING KO cells with alternative methods for validating this compound specificity, providing supporting experimental data and detailed protocols.

The cGAS-STING Signaling Pathway

Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS is activated and catalyzes the synthesis of this compound from ATP and GTP.[2][4] this compound then binds to the STING protein, which is anchored in the endoplasmic reticulum (ER) membrane.[1][6] This binding event triggers a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus.[5][6] In this new location, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[5][7] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines and interferon-stimulated genes (ISGs).[2][5]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er ER / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses This compound 2'3'-cGAMP cGAS->this compound synthesizes STING STING This compound->STING binds & activates ATP_GTP ATP + GTP ATP_GTP->cGAS TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 activates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes ISGs Type I IFN (IFN-β) & ISG Transcription pIRF3_dimer->ISGs drives transcription pSTING p-STING STING->pSTING translocates pSTING->TBK1 recruits

Caption: The canonical cGAS-STING signaling pathway.[2][5][7]

Core Methodology: Validating this compound Specificity with STING KO Cells

The fundamental principle for validating this compound's on-target activity is straightforward: a genuine STING-dependent response will be present in wild-type (WT) cells but absent in cells genetically engineered to lack STING (STING KO).[5][8] This comparative approach provides unambiguous evidence that the observed biological effects are mediated directly through STING.

Experimental_Workflow cluster_assays Assay Options start Start culture_cells Culture Wild-Type (WT) & STING-Knockout (KO) Cells start->culture_cells treat_cells Treat cells with this compound (or vehicle control) culture_cells->treat_cells incubate Incubate for a defined period treat_cells->incubate assays Downstream Assays incubate->assays elisa ELISA (IFN-β, CXCL10) luciferase Luciferase Reporter (ISRE activity) western Western Blot (p-IRF3, p-STING) qpcr qRT-PCR (ISG mRNA) analysis Data Analysis: Compare responses in WT vs. KO cells conclusion Conclusion: Confirm or refute STING-dependency analysis->conclusion elisa->analysis luciferase->analysis western->analysis qpcr->analysis

Caption: Experimental workflow for validating this compound specificity.[5][8]

Data Presentation: Expected Outcomes

The following table summarizes the expected quantitative results from key assays when comparing the response of WT and STING KO cells to this compound stimulation.

Assay TypeReadoutVehicle Control (WT & KO)This compound Treatment (WT Cells)This compound Treatment (STING KO Cells)Conclusion if Observed
ELISA IFN-β or CXCL10 Secretion (pg/mL)BaselineSignificant IncreaseNo significant change from baselineThis compound-induced cytokine secretion is STING-dependent.[9]
Luciferase Reporter ISRE-driven Luciferase Activity (RLU)BaselineStrong InductionNo significant inductionThis compound-induced ISG transcription is STING-dependent.[6][10][11]
Western Blot Phosphorylation of IRF3, TBK1, STINGNo/Low SignalStrong SignalNo SignalThis compound-induced pathway activation is STING-dependent.[8][12]
qRT-PCR Fold change in IFNB1, CXCL10 mRNA1 (by definition)Significant IncreaseNo significant increaseThis compound-induced gene expression is STING-dependent.[13]

Experimental Protocols

Below are detailed methodologies for common experiments used to validate this compound specificity.

Protocol 1: IFN-β Secretion Measurement by ELISA

This protocol quantifies the secretion of IFN-β, a primary cytokine produced via STING activation.

  • Cell Culture: Seed wild-type and STING KO THP-1 monocytes (or other relevant immune cells) at a density of 5 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight.

  • Cell Treatment: The next day, replace the medium with fresh assay medium. Treat cells with varying concentrations of 2'3'-cGAMP (e.g., 0.1, 1, 10 µg/mL) or a vehicle control (e.g., PBS) for 18-24 hours.[9]

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the culture supernatant.

  • ELISA Procedure: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions (e.g., R&D Systems, BioLegend). This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding a substrate solution (e.g., TMB) and developing the color.

    • Stopping the reaction and reading the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of IFN-β in each sample by interpolating from the standard curve. Compare the dose-dependent secretion of IFN-β in WT versus STING KO cells. A robust response in WT cells with a blunted or absent response in KO cells confirms STING dependency.[9][14]

Protocol 2: Western Blot for Pathway Activation

This method provides direct evidence of STING pathway activation by detecting the phosphorylation of key signaling proteins.[8]

  • Cell Culture and Treatment: Seed WT and STING KO cells (e.g., HEK293T, THP-1) in 6-well plates. Treat with this compound (e.g., 5 µg/mL) or vehicle for a shorter time course (e.g., 1-4 hours) to capture peak phosphorylation events.[5][12]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), and total protein and loading controls (e.g., STING, TBK1, IRF3, GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14] The absence of phosphorylation signals in STING KO cells treated with this compound is the key validation result.

Comparison with Alternative Methods

While STING KO cells are the gold standard, other methods can provide complementary data or be used when knockout cells are not available.

MethodDescriptionProsCons
STING Knockout (KO) Cells Genetic ablation of the TMEM173 (STING) gene. The response to this compound is compared between WT and KO cells.Unambiguous: Directly demonstrates the requirement of STING.[5] High Specificity: The most rigorous control for on-target activity.Resource Intensive: Generation of stable KO lines can be time-consuming.[8] Potential for Compensation: Long-term absence of a gene could lead to compensatory pathway changes.
Other Pathway Knockout Cells (e.g., TBK1, IRF3) Use of cell lines with other key downstream signaling nodes knocked out.Pathway Dissection: Helps map the specific downstream mediators of the this compound signal.[12][15]Indirect: Does not directly prove that this compound's primary receptor is STING. The effect could be STING-independent but still require TBK1/IRF3.
Pharmacological Inhibition Use of small molecule inhibitors specific to STING or downstream kinases like TBK1.Ease of Use: Can be readily applied to various cell types without genetic modification. Temporal Control: Inhibition can be applied acutely.Off-Target Effects: Inhibitors may have off-target activities, confounding results. Incomplete Inhibition: May not achieve 100% target inhibition, leading to residual signaling.
Biochemical Binding Assays In vitro assays (e.g., FRET, FP) that directly measure the binding of this compound to purified STING protein.Direct Evidence: Confirms a physical interaction between this compound and STING.Lacks Biological Context: Does not confirm that this binding leads to downstream signaling in a cellular environment. Does not exclude other binders: Cannot rule out that this compound binds other proteins in the cell.[16]
Dominant-Negative Mutants / Isoforms Overexpression of a non-functional STING mutant or a naturally occurring inhibitory isoform (e.g., STING-β) that sequesters this compound.[17]Cellular Context: Provides evidence of inhibition within a live cell.Overexpression Artifacts: High levels of exogenous protein may cause non-physiological effects. Incomplete Dominance: May not fully block the function of the endogenous protein.

References

A Comparative Guide to Synthetic cGAMP Analogs and Natural cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

In the burgeoning field of immunotherapy, the activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a pivotal strategy for eliciting robust anti-tumor and antiviral immune responses. At the heart of this pathway lies cyclic GMP-AMP (cGAMP), the endogenous STING agonist. However, the therapeutic potential of natural this compound is hampered by certain limitations, including enzymatic instability and poor cell permeability. This has spurred the development of synthetic this compound analogs designed to overcome these drawbacks and enhance therapeutic efficacy. This guide provides a comprehensive comparison of the activity of these synthetic analogs to their natural counterpart, supported by experimental data and detailed methodologies.

Enhanced Biological Activity of Synthetic this compound Analogs

Synthetic this compound analogs have been engineered with specific chemical modifications to improve their pharmacological properties. These modifications often target the phosphodiester backbone, the ribose sugars, or the nucleobases, leading to increased binding affinity for STING, greater resistance to degradation by enzymes such as ENPP1, and improved cellular uptake.

One key area of modification is the phosphodiester linkage. The introduction of phosphorothioate (B77711) bonds, for instance, has been shown to significantly enhance the stability of this compound analogs. This increased stability translates to a longer half-life in serum and resistance to cleavage by nucleases, allowing for a more sustained activation of the STING pathway.[1]

Furthermore, modifications to the ribose moieties, such as fluorination, have been demonstrated to not only increase stability but also enhance the binding affinity of the analogs to the STING protein. These structural changes can lead to more potent induction of type I interferons and other pro-inflammatory cytokines, which are crucial for an effective anti-tumor immune response.[2]

Quantitative Comparison of this compound and Synthetic Analogs

The enhanced activity of synthetic this compound analogs can be quantified through various in vitro and in vivo assays. The data presented below summarizes the performance of representative synthetic analogs compared to natural 2'3'-cGAMP.

CompoundModificationSTING Binding Affinity (KD, µM)In Vitro STING Activation (IFN-β Induction EC50, µM)In Vitro Stability (Half-life in serum, min)In Vivo Anti-Tumor Efficacy
Natural 2'3'-cGAMP None0.543[1][3]~1-102 - 4[4]Limited due to poor stability
Analog 8d Phosphorothioate linkages, guanosine (B1672433) moieties0.038[1][3]More robust than this compoundMore resistant than this compoundNot explicitly stated
Fluorinated Analogs (MD1203, MD1202D) Fluorinated carbocyclic modificationHigh affinityExceptional activityResistant to poxin nucleasesPotent STING activators
Bisphosphothioate Analog (2'3'-cG(s)A(s)MP) Double phosphothioateComparable to 2'3'-cGAMP~10-fold more potent than 2'3'-cGAMPHydrolysis-resistantNot explicitly stated

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. The following diagram illustrates the key steps in this signaling cascade.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses This compound 2'3'-cGAMP cGAS->this compound synthesizes STING_dimer STING Dimer This compound->STING_dimer binds & activates ATP_GTP ATP + GTP ATP_GTP->cGAS STING_activated Activated STING STING_dimer->STING_activated translocates to TBK1 TBK1 STING_activated->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes & translocates IFN_genes Type I Interferon Genes pIRF3_dimer->IFN_genes induces transcription Cytokine_genes Pro-inflammatory Cytokine Genes pIRF3_dimer->Cytokine_genes induces transcription Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Design of this compound Analogs (e.g., phosphorothioate, fluoro) B Chemical Synthesis & Purification A->B C STING Binding Affinity (SPR) B->C D STING Activation Assay (THP-1 Reporter Cells) C->D E Enzymatic Stability Assay (Serum, Nuclease P1) D->E F Anti-Tumor Efficacy (Syngeneic Mouse Models) E->F G Immunophenotyping (Flow Cytometry) F->G SAR_Relationship cluster_modification Structural Modification cluster_property Pharmacological Property cluster_activity Biological Activity Mod_Phospho Phosphodiester Linkage (e.g., Phosphorothioate) Prop_Stability Increased Enzymatic Stability Mod_Phospho->Prop_Stability Mod_Ribose Ribose Moiety (e.g., Fluorination) Prop_Affinity Enhanced STING Binding Affinity Mod_Ribose->Prop_Affinity Mod_Base Nucleobase (e.g., Purine/Pyrimidine swap) Mod_Base->Prop_Affinity Act_STING Potent STING Activation Prop_Stability->Act_STING Prop_Affinity->Act_STING Prop_Permeability Improved Cell Permeability Prop_Permeability->Act_STING Act_Cytokine Robust Cytokine Induction Act_STING->Act_Cytokine Act_Antitumor Superior Anti-Tumor Efficacy Act_Cytokine->Act_Antitumor

References

Confirming STING Expression: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, oncology, and drug development, accurate confirmation of Stimulator of Interferon Genes (STING) expression in experimental cell lines is a critical first step. As a key mediator of innate immunity, the presence and functional status of STING can profoundly influence cellular responses to pathogens, cellular stress, and therapeutic agents. This guide provides an objective comparison of common methods for detecting STING expression, supported by experimental data and detailed protocols.

Comparison of Methods for STING Expression Analysis

Choosing the right method to confirm STING expression depends on the specific research question, available resources, and the desired level of quantification. The following table summarizes the most common techniques, highlighting their principles, advantages, and limitations.

Method Principle Advantages Disadvantages Typical Application
Western Blot Separation of proteins by size, transfer to a membrane, and detection with specific antibodies.Provides information on protein size and relative abundance. Can detect post-translational modifications (e.g., phosphorylation).Semi-quantitative. Can be time-consuming and requires specific antibodies.Confirming protein presence, assessing protein size, and detecting changes in expression levels.
RT-qPCR Reverse transcription of mRNA to cDNA followed by quantitative PCR to measure gene expression levels.Highly sensitive and quantitative for mRNA expression. High throughput.Does not measure protein levels, which may not always correlate with mRNA levels.Quantifying relative STING gene expression between different cell lines or treatment conditions.
Flow Cytometry Cells are stained with fluorescently labeled antibodies and passed through a laser beam to detect and quantify protein expression at the single-cell level.Provides quantitative data on protein expression in individual cells within a heterogeneous population. High throughput.Requires cell permeabilization for intracellular targets, which can affect cell viability and morphology. Antibody specificity is crucial.Quantifying the percentage of STING-positive cells and the mean fluorescence intensity (as a proxy for expression level) in a cell population.
Immunofluorescence Cells are fixed and stained with fluorescently labeled antibodies to visualize the subcellular localization of the target protein using a microscope.Provides spatial information about protein localization within the cell (e.g., endoplasmic reticulum, Golgi).Generally qualitative or semi-quantitative. Can be prone to artifacts.Visualizing STING protein localization and its translocation upon pathway activation.

STING Expression in Common Cancer Cell Lines

The expression of STING can vary significantly across different cancer cell lines. This variability is crucial to consider when selecting appropriate positive and negative control cell lines for experiments. Below is a summary of STING expression data compiled from various sources, including The Human Protein Atlas and other research publications.[1][2][3][4][5][6][7] Expression levels are categorized as High, Medium, Low, or Not Detected based on available RNA and protein data.

Cell Line Cancer Type STING mRNA Expression (TPM) STING Protein Expression
THP-1 Acute Monocytic LeukemiaHighHigh
A549 Lung CarcinomaLowLow/Not Detected
MCF7 Breast CancerMediumMedium
MDA-MB-231 Breast CancerLowLow
HeLa Cervical CancerMediumMedium
HEK293T Embryonic KidneyMediumMedium
HCT116 Colorectal CarcinomaLowLow
Raji Burkitt's LymphomaNot DetectedNot Detected
Jurkat T-cell LeukemiaLowLow
K562 Chronic Myelogenous LeukemiaLowLow

TPM (Transcripts Per Million) values are relative and can vary between datasets. It is recommended to confirm expression in the specific cell line and passage number being used.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blot Protocol for STING Protein Detection
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.

    • Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against STING (e.g., rabbit anti-STING) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control like β-actin or GAPDH to normalize for protein loading.

RT-qPCR Protocol for STING mRNA Expression
  • RNA Extraction:

    • Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the STING gene (TMEM173), and a suitable qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).

    • Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Perform the qPCR reaction in a real-time PCR detection system. A typical cycling protocol is: 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s.

  • Data Analysis:

    • Calculate the relative expression of the STING gene using the ΔΔCt method.

Intracellular Flow Cytometry for STING Protein
  • Cell Preparation:

    • Harvest cells and wash them with PBS.

    • Resuspend cells in FACS buffer (PBS with 2% FBS).

  • Fixation and Permeabilization:

    • Fix the cells by adding an equal volume of 4% paraformaldehyde and incubating for 15-20 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells by resuspending them in a permeabilization buffer (e.g., 0.1% Triton X-100 or a commercial permeabilization wash buffer) and incubating for 15 minutes at room temperature.

  • Antibody Staining:

    • Wash the cells with FACS buffer.

    • Incubate the cells with a primary antibody against STING conjugated to a fluorophore (e.g., anti-STING-AF488) or an unconjugated primary antibody followed by a fluorescently labeled secondary antibody. Incubate for 30-60 minutes at 4°C in the dark.

    • Include an isotype control to account for non-specific antibody binding.

  • Data Acquisition and Analysis:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo) to determine the percentage of STING-positive cells and the mean fluorescence intensity.

Immunofluorescence Protocol for STING Localization
  • Cell Seeding and Fixation:

    • Seed cells on coverslips in a culture plate and allow them to adhere overnight.

    • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization and Blocking:

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Block with 1% BSA in PBST for 30-60 minutes to reduce non-specific antibody binding.

  • Antibody Staining:

    • Incubate the cells with a primary antibody against STING diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the cells using a fluorescence or confocal microscope.

Visualizations

To further clarify the experimental context and biological pathways, the following diagrams are provided.

STING_Signaling_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->this compound synthesizes STING_ER STING (ER) This compound->STING_ER binds & activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Nucleus Nucleus pIRF3_dimer->Nucleus translocates IFN_genes Type I IFN Genes Nucleus->IFN_genes upregulates transcription STING_Expression_Workflow start Start: Select Cell Lines culture Cell Culture start->culture harvest Harvest Cells culture->harvest split1 harvest->split1 rna_extraction RNA Extraction split1->rna_extraction protein_lysis Protein Lysis split1->protein_lysis intact_cells Prepare Single-Cell Suspension split1->intact_cells cdna cDNA Synthesis rna_extraction->cdna wb Western Blot protein_lysis->wb flow Flow Cytometry intact_cells->flow if_stain Immunofluorescence intact_cells->if_stain qpcr RT-qPCR cdna->qpcr data_analysis Data Analysis & Comparison qpcr->data_analysis wb->data_analysis flow->data_analysis if_stain->data_analysis end End: Confirmed STING Expression data_analysis->end

References

Validating cGAMP-Induced Gene Expression: A Comparison of RNA-Seq and Supporting Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the downstream effects of cyclic GMP-AMP (cGAMP) is critical for harnessing the therapeutic potential of the cGAS-STING pathway. This guide provides a comparative overview of RNA sequencing (RNA-seq) for discovering this compound-induced gene expression changes and quantitative PCR (qPCR) for their validation, complete with experimental protocols and data presentation to aid in experimental design and interpretation.

The activation of the cGAS-STING signaling pathway by the second messenger this compound triggers a potent innate immune response, primarily characterized by the induction of type I interferons and other inflammatory genes. RNA-seq has become an indispensable tool for obtaining a global, unbiased view of these transcriptional changes. However, the validation of key differentially expressed genes identified by RNA-seq is a crucial step to confirm the findings and is often performed using more targeted approaches like qPCR.

Comparing RNA-Seq and qPCR for Gene Expression Analysis

While RNA-seq provides a comprehensive, genome-wide perspective on gene expression, qPCR offers a sensitive and specific method for quantifying the expression of a select number of genes. The two techniques are often used sequentially, with RNA-seq for discovery and qPCR for validation. The choice between these methods depends on the specific research question, the number of genes of interest, and the required level of quantitation.

FeatureRNA-Sequencing (RNA-Seq)Quantitative PCR (qPCR)
Scope Genome-wide transcriptome profilingTargeted, analysis of a few genes
Discovery Power High, capable of identifying novel transcripts and isoformsLow, requires prior knowledge of the target sequence
Sensitivity High, with sufficient sequencing depthVery high, can detect low-abundance transcripts
Dynamic Range WideWide
Quantification Relative or absolute (with standards)Primarily relative, can be absolute with a standard curve
Throughput High-throughput for genes, lower for samplesHigh-throughput for samples, lower for genes
Cost per Gene Low when analyzing many genesHigh
Cost per Sample HighLow
Data Analysis Complex, requires bioinformatics expertiseRelatively simple
Primary Use Case Discovery of differentially expressed genes, pathway analysisValidation of RNA-seq results, routine gene expression analysis

Studies comparing RNA-seq and qPCR have generally shown a good correlation in the measurement of relative gene expression, though discrepancies can arise due to differences in normalization methods and potential biases in each technology.[1][2][3] For instance, a moderate to high correlation is often observed when comparing the fold-change values of differentially expressed genes obtained from both platforms.[4][5]

cGAS-STING Signaling Pathway

The diagram below illustrates the canonical cGAS-STING signaling pathway initiated by the presence of cytosolic DNA, leading to the production of this compound and subsequent gene transcription.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses This compound This compound cGAS->this compound synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING (inactive) This compound->STING_ER binds & activates STING_active STING (active) STING_ER->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_P p-IRF3 (dimer) IRF3->IRF3_P dimerizes IRF3_P_nuc p-IRF3 IRF3_P->IRF3_P_nuc translocates Genes Type I IFN Genes (e.g., IFNB1, ISGs) IRF3_P_nuc->Genes binds to promoters DNA DNA mRNA mRNA Genes->mRNA transcription

This compound-Induced Gene Expression Pathway.

Experimental Workflow: From this compound Stimulation to Validated Gene Expression

The following diagram outlines a typical experimental workflow for identifying and validating this compound-induced gene expression changes.

Experimental_Workflow cluster_stimulation Cell Stimulation cluster_rna_extraction RNA Processing cluster_rnaseq RNA-Seq Analysis cluster_validation Validation cell_culture 1. Cell Culture (e.g., THP-1, MEFs) stimulation 2. This compound Stimulation (e.g., transfection, permeabilization) cell_culture->stimulation control Control (vehicle) cell_culture->control rna_extraction 3. Total RNA Extraction stimulation->rna_extraction control->rna_extraction qc 4. RNA Quality Control (e.g., RIN score) rna_extraction->qc library_prep 5. Library Preparation qc->library_prep cDNA_synthesis 9. cDNA Synthesis qc->cDNA_synthesis sequencing 6. Next-Generation Sequencing library_prep->sequencing data_analysis 7. Bioinformatic Analysis (Alignment, DEG identification) sequencing->data_analysis gene_selection 8. Candidate Gene Selection data_analysis->gene_selection qPCR 10. RT-qPCR gene_selection->qPCR cDNA_synthesis->qPCR validation_analysis 11. Data Analysis & Comparison qPCR->validation_analysis

Workflow for RNA-Seq and qPCR Validation.

Experimental Protocols

Protocol 1: this compound Stimulation of Cultured Cells

This protocol describes the stimulation of cells with this compound to induce STING-dependent gene expression. Transfection or permeabilization is often required for this compound to cross the cell membrane.[6][7]

Materials:

  • HEK293T, THP-1, or other suitable cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2’3’-cGAMP

  • Transfection reagent (e.g., Lipofectamine 3000) or digitonin (B1670571) for permeabilization

  • Opti-MEM or other serum-free medium

  • Phosphate-buffered saline (PBS)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of stimulation.

  • This compound-Lipofectamine Complex Preparation (for transfection): a. For each well, dilute the desired amount of this compound (e.g., 1 µg) in Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions. c. Combine the diluted this compound and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

  • Cell Stimulation: a. Replace the cell culture medium with fresh, pre-warmed medium. b. Add the this compound-transfection reagent complexes dropwise to the cells. c. For a vehicle control, prepare a similar complex without this compound.

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.

  • Cell Harvest: After incubation, wash the cells with PBS and proceed to RNA extraction.

Protocol 2: RNA Extraction and Quality Control

This protocol outlines the extraction of total RNA from stimulated and control cells.

Materials:

  • TRIzol reagent or a column-based RNA extraction kit

  • Chloroform (for TRIzol method)

  • Isopropanol

  • 75% Ethanol

  • RNase-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer for RNA integrity number (RIN) assessment

Procedure (using a column-based kit):

  • Cell Lysis: Add the lysis buffer provided in the kit to the cell monolayer and homogenize by pipetting.

  • RNA Binding: Transfer the lysate to a spin column and centrifuge according to the manufacturer's protocol. The RNA will bind to the membrane.

  • Washing: Perform the recommended wash steps with the provided wash buffers to remove contaminants.

  • Elution: Elute the purified RNA with RNase-free water.

  • Quality Control: a. Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer. b. Assess RNA integrity by calculating the RIN score using a bioanalyzer. A RIN score of >8 is generally recommended for RNA-seq.

Protocol 3: RNA-Seq Library Preparation and Sequencing

This is a general overview of the steps involved in preparing an RNA-seq library. It is recommended to follow the specific protocol of the chosen library preparation kit.

Materials:

  • RNA-seq library preparation kit (e.g., Illumina TruSeq RNA Library Prep Kit)

  • Purified total RNA

  • Magnetic beads for purification steps

  • PCR reagents

Procedure Overview:

  • mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

  • Fragmentation: Fragment the enriched mRNA into smaller pieces.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.

  • End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.

  • PCR Amplification: Amplify the library using PCR to generate enough material for sequencing.

  • Library Quantification and Quality Control: Quantify the final library and assess its size distribution.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

Protocol 4: RNA-Seq Data Analysis

The bioinformatic analysis of RNA-seq data is a multi-step process that requires specialized software.[8][9][10]

Workflow:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.

  • Alignment: Align the trimmed reads to a reference genome or transcriptome using a splice-aware aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the this compound-stimulated and control groups.

  • Downstream Analysis: Perform pathway analysis and gene ontology enrichment to understand the biological functions of the differentially expressed genes.

Protocol 5: RT-qPCR for Validation

This protocol describes how to validate the expression of selected differentially expressed genes identified from the RNA-seq data.[11][12]

Materials:

  • Purified total RNA

  • Reverse transcriptase kit for cDNA synthesis

  • qPCR master mix (e.g., containing SYBR Green)

  • Gene-specific forward and reverse primers for target and reference genes

  • qPCR instrument

Procedure:

  • cDNA Synthesis: a. Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into cDNA using a reverse transcriptase kit.

  • qPCR Reaction Setup: a. Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers for a target gene, and diluted cDNA. b. Set up reactions in triplicate for each sample and each gene (including reference genes like GAPDH or ACTB). c. Include no-template controls to check for contamination.

  • qPCR Run: a. Perform the qPCR reaction in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). b. Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for each reaction. b. Normalize the Ct values of the target genes to the Ct values of the reference gene(s) (ΔCt). c. Calculate the relative fold change in gene expression using the 2-ΔΔCt method. d. Compare the fold changes obtained from qPCR with the results from the RNA-seq analysis.

References

Navigating cGAMP Immunoassays: A Guide to Antibody Cross-Reactivity in ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the cGAS-STING pathway, accurate quantification of the second messenger cyclic GMP-AMP (cGAMP) is paramount. Enzyme-Linked Immunosorbent Assays (ELISAs) offer a sensitive and high-throughput method for this purpose. However, the structural similarity of this compound to other cyclic dinucleotides necessitates a thorough understanding of the cross-reactivity of the antibodies used in these assays. This guide provides a comparative analysis of commercially available this compound ELISA kits, focusing on antibody specificity, and includes detailed experimental protocols to aid in assay selection and execution.

The activation of cyclic GMP-AMP synthase (cGAS) by cytosolic DNA triggers the synthesis of 2',3'-cGAMP in mammalian cells, a critical step in the activation of the STING (Stimulator of Interferon Genes) pathway and the subsequent innate immune response. In contrast, bacteria primarily synthesize 3',3'-cGAMP, which also plays a role in signaling. The subtle yet crucial structural differences between these and other related cyclic dinucleotides, such as cyclic di-AMP (c-di-AMP) and cyclic di-GMP (c-di-GMP), present a challenge for immunoassay specificity.

Comparative Analysis of this compound Antibody Cross-Reactivity

The specificity of an anti-cGAMP antibody is a critical factor for the reliability of an ELISA. High cross-reactivity with other structurally related molecules can lead to inaccurate quantification and misinterpretation of results. Below is a summary of the reported cross-reactivity data for several commercially available this compound ELISA kits. The data is presented as the percentage of cross-reactivity, where the binding to the primary analyte (the specific this compound isomer) is considered 100%.

CompoundCayman Chemical 3'3'-cGAMP ELISA KitCayman Chemical 2'3'-cGAMP ELISA KitArbor Assays 2',3'-cGAMP ELISA Kit
3'3'-cGAMP 100% [1]0.018%[1]Low
2'3'-cGAMP 0.006%[1]100% 100% [2]
3'2'-cGAMP 0.018%[1]LowLow
2'2'-cGAMP 0.002%[3]Negligible[4]Low
c-di-GMP 0.004%[1]Negligible[4]Low
c-di-AMP <0.001%Negligible[4]Low
ATP <0.001%Not ReportedNot Reported
GTP <0.001%Not ReportedNot Reported

Note: "Low" or "Negligible" indicates that while specific percentage values were not provided in the accessible documentation, the manufacturer reports minimal cross-reactivity.

The data clearly indicates that the monoclonal antibody used in Cayman Chemical's 3'3'-cGAMP ELISA Kit exhibits high specificity for its target, with minimal cross-reactivity to other this compound isomers and related cyclic dinucleotides[1]. Similarly, ELISA kits designed for 2',3'-cGAMP from both Cayman Chemical and Arbor Assays demonstrate high specificity for 2',3'-cGAMP with low reactivity against other cyclic nucleotides[2][4].

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental procedure, the following diagrams illustrate the cGAS-STING signaling pathway and a typical competitive ELISA workflow.

cGAS_STING_Pathway cGAS-STING Signaling Pathway cytosolic_dna Cytosolic dsDNA cgas cGAS cytosolic_dna->cgas Activates This compound 2',3'-cGAMP cgas->this compound Synthesizes atp_gtp ATP + GTP atp_gtp->cgas sting STING (ER Membrane) This compound->sting Binds & Activates translocation Translocation to Golgi Apparatus sting->translocation tbk1 TBK1 translocation->tbk1 Recruits irf3 IRF3 tbk1->irf3 Phosphorylates p_irf3 p-IRF3 dimerization Dimerization p_irf3->dimerization nucleus Nucleus dimerization->nucleus Translocates to ifn_genes IFN Genes nucleus->ifn_genes Activates Transcription of ifn_production Type I Interferon Production ifn_genes->ifn_production

Caption: The cGAS-STING signaling pathway.

Competitive_ELISA_Workflow Competitive ELISA Workflow for this compound Quantification start Start add_sample Add Standards or Samples to Antibody-Coated Plate start->add_sample add_conjugate Add this compound-HRP Conjugate add_sample->add_conjugate add_antibody Add Anti-cGAMP Antibody add_conjugate->add_antibody incubation Incubate for 2 hours at Room Temperature add_antibody->incubation wash Wash Plate to Remove Unbound Reagents incubation->wash add_substrate Add TMB Substrate wash->add_substrate develop Incubate to Develop Color add_substrate->develop stop_reaction Add Stop Solution develop->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate calculate Calculate this compound Concentration read_plate->calculate

Caption: A typical competitive ELISA workflow.

Experimental Protocol for this compound Competitive ELISA

The following is a generalized protocol for a competitive ELISA for this compound quantification, based on methodologies from commercially available kits[1][2][5]. It is essential to refer to the specific manufacturer's instructions for detailed procedures and reagent concentrations.

Materials:

  • Microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).

  • This compound standard.

  • Samples containing this compound (e.g., cell lysates, tissue extracts).

  • This compound-peroxidase conjugate (tracer).

  • Anti-cGAMP antibody (polyclonal or monoclonal).

  • Wash buffer.

  • TMB substrate.

  • Stop solution.

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer. A standard curve should be prepared by performing serial dilutions of the this compound standard.

  • Sample and Standard Addition: Pipette the standards and diluted samples into the wells of the microtiter plate[2].

  • Competitive Reaction: Add the this compound-peroxidase conjugate and the anti-cGAMP antibody to each well[2]. The free this compound in the samples or standards will compete with the this compound-peroxidase conjugate for binding to the limited amount of anti-cGAMP antibody[5].

  • Incubation: Incubate the plate, typically with shaking, for a specified period (e.g., 2 hours) at room temperature to allow the competitive binding to reach equilibrium[2].

  • Washing: Wash the plate multiple times with wash buffer to remove any unbound reagents[1].

  • Substrate Addition and Color Development: Add the TMB substrate to each well. The substrate will react with the horseradish peroxidase (HRP) on the bound this compound conjugate, resulting in a color change[1]. Incubate for a specified time to allow for color development.

  • Stopping the Reaction: Add a stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow[5].

  • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader[2]. The intensity of the color is inversely proportional to the concentration of this compound in the sample[1].

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of this compound in the unknown samples.

The selection of a this compound ELISA kit should be guided by the specific this compound isomer of interest and a careful review of the manufacturer's cross-reactivity data. The available data suggests that highly specific antibodies for both 2',3'-cGAMP and 3',3'-cGAMP are utilized in commercial ELISA kits, enabling accurate quantification. By following standardized protocols and understanding the principles of competitive ELISA, researchers can confidently measure this compound levels, advancing our understanding of the cGAS-STING pathway in health and disease.

References

Unlocking the Full Potential of cGAMP: A Comparative Guide to Its Efficacy With and Without ENPP1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cyclic GMP-AMP (cGAMP) signaling is paramount for advancing cancer immunotherapy. A critical factor governing the efficacy of this potent immune activator is the ecto-enzyme ENPP1, which degrades extracellular this compound, thereby dampening the anti-tumor immune response. This guide provides an objective comparison of this compound's performance as a standalone agent versus its combination with an ENPP1 inhibitor, supported by experimental data and detailed protocols.

The activation of the STING (Stimulator of Interferon Genes) pathway by its endogenous ligand, this compound, is a cornerstone of innate immunity. Upon detection of cytosolic DNA, a hallmark of cellular stress or infection, the enzyme cGAS (cyclic GMP-AMP synthase) produces this compound. This second messenger then binds to and activates STING, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines that orchestrate a robust anti-tumor immune response.

However, the therapeutic potential of exogenously supplied or endogenously produced this compound is often curtailed by Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). As the dominant hydrolase of extracellular this compound, ENPP1 acts as an innate immune checkpoint, limiting the paracrine signaling of this compound to surrounding immune cells within the tumor microenvironment.[1][2] Inhibition of ENPP1 has therefore emerged as a promising strategy to amplify the therapeutic effects of this compound-mediated STING activation.

Comparative Efficacy: this compound vs. This compound with an ENPP1 Inhibitor

The addition of an ENPP1 inhibitor significantly enhances the immunostimulatory effects of this compound. This is evident across various experimental models, where the combination therapy leads to increased STING pathway activation, greater cytokine production, and more potent anti-tumor responses.

Quantitative Data Summary

The following tables summarize key quantitative data from studies comparing the efficacy of this compound with and without ENPP1 inhibition.

Table 1: In Vitro Potency of ENPP1 Inhibitors

InhibitorTargetIC50/EC50/KiAssay TypeReference
SR-8314ENPP1Ki: 0.079 µMEnzymatic Assay[3]
MV-626ENPP1-Prevents this compound hydrolysis[3]
ZXP-8202rhENPP1pM IC50Enzymatic Assay[4]
ZXP-8202Cellular ENPP1EC50: 20 nMCell-based Enzymatic Assay[4]
ZXP-8202STING-dependent IFN-β productionEC50: 10 nMCell-based Functional Assay[4]
STF-1084ENPP1IC50: 340 nMThis compound degradation assay[5]
STF-1623mouse ENPP1Ki,app: 16 nMIn vitro ³²P-cGAMP TLC assay[6]
STF-1623human ENPP1IC50: 68 nMThis compound export assay in cells[6]

Table 2: Comparative Anti-Tumor Efficacy

Treatment GroupAnimal ModelTumor Growth InhibitionKey OutcomesReference
This compound (Liposomal)Metastatic MelanomaSignificant anti-tumor activityFree this compound had no effect at the same dose[7]
ENPP1 Inhibitor (ZXP-8202)CT26 Syngeneic Model~70%No observed body weight loss[4]
ENPP1 Knockout (Cancer & Host)4T1 Breast CancerAdditive delay in tumor growthTissue ENPP1 plays a larger role[1]
ENPP1 Inhibitor + Ionizing RadiationE0771 Breast CancerSynergistic delay in tumor growthBoosts extracellular this compound[5]
ENPP1 Inhibition (Pharmacological)E0771 Breast CancerDelayed tumor growthMirrored genetic ablation of ENPP1[8]

Table 3: Impact on Immune Cell Activation

ConditionCell TypeMeasurementResultReference
ENPP1 KnockoutM1-like MacrophagesIRF3 phosphorylationIncreased STING activation[1]
ENPP1 KnockoutTumorsCD103+ migratory cDCsIncreased number[1]
ENPP1 KnockoutTumorsMacrophagesIncreased percentage[1]
ENPP1 Inhibition (SR-8314)TumorsCD3+, CD4+, CD8+ T cellsIncreased infiltration[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

cGAMP_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_TumorCell Tumor Cell cluster_ImmuneCell Immune Cell (e.g., APC) cGAS cGAS cGAMP_intra This compound cGAS->cGAMP_intra dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP_extra Extracellular this compound cGAMP_intra->cGAMP_extra Export STING STING cGAMP_extra->STING Uptake & Activation ENPP1 ENPP1 cGAMP_extra->ENPP1 ATP_GTP ATP + GTP ATP_GTP->cGAS TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN1 Type I IFN IRF3->IFN1 ImmuneResponse Anti-tumor Immunity IFN1->ImmuneResponse AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis ENPP1_Inhibitor ENPP1 Inhibitor ENPP1_Inhibitor->ENPP1 Inhibition

Caption: this compound-STING signaling pathway and the role of ENPP1 inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis enzymatic_assay ENPP1 Enzymatic Assay (e.g., ³²P-cGAMP TLC) cell_based_assay Cell-based this compound Degradation Assay functional_assay STING Activation Assay (e.g., IFN-β Reporter) cell_based_assay->functional_assay inhibitor_screening Screen ENPP1 Inhibitors inhibitor_screening->enzymatic_assay inhibitor_screening->cell_based_assay tumor_model Syngeneic Tumor Model (e.g., 4T1, CT26) inhibitor_screening->tumor_model Lead Candidate treatment Treatment Groups: - Vehicle - this compound - ENPP1 Inhibitor - this compound + ENPP1 Inhibitor tumor_model->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement immune_profiling Immune Profiling (FACS) - T cells, DCs, Macrophages treatment->immune_profiling survival_analysis Survival Analysis tumor_measurement->survival_analysis

Caption: A typical experimental workflow for evaluating ENPP1 inhibitors.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound efficacy with and without ENPP1 inhibition.

In Vitro ENPP1 Inhibition Assay (³²P-cGAMP TLC Assay)

Objective: To determine the inhibitory constant (Ki) of a compound against ENPP1-mediated this compound hydrolysis.

Materials:

  • Recombinant mouse or human ENPP1

  • ³²P-labeled this compound

  • Assay buffer (e.g., pH 7.5 Tris-HCl)

  • ENPP1 inhibitor compounds

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager

Protocol:

  • Prepare serial dilutions of the ENPP1 inhibitor in the assay buffer.

  • In a reaction tube, combine the recombinant ENPP1 enzyme, the inhibitor at various concentrations, and the assay buffer.

  • Initiate the reaction by adding ³²P-cGAMP.

  • Incubate the reaction at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Spot the reaction mixture onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system to separate the intact ³²P-cGAMP from the hydrolyzed product.

  • Dry the TLC plate and expose it to a phosphor screen.

  • Quantify the amount of hydrolyzed and unhydrolyzed this compound using a phosphorimager.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the Ki value using appropriate kinetic models.[6]

Cell-Based this compound Degradation and STING Activation Assay

Objective: To assess the ability of an ENPP1 inhibitor to prevent extracellular this compound degradation and subsequently enhance STING-dependent signaling in a co-culture system.

Materials:

  • High ENPP1-expressing cells (e.g., MDA-MB-231)

  • STING-reporter cells (e.g., THP-1 cells expressing an IFN-β reporter)

  • 2'3'-cGAMP

  • ENPP1 inhibitor

  • Cell culture media and supplements

  • Reagents for quantifying the reporter signal (e.g., luciferase assay system)

Protocol:

  • Seed the high ENPP1-expressing cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ENPP1 inhibitor for a specified pre-incubation period.

  • Add a known concentration of 2'3'-cGAMP to the culture medium.

  • Incubate for a sufficient time to allow for this compound degradation by ENPP1.

  • Collect the conditioned medium from these wells.

  • Add the conditioned medium to the STING-reporter cells that have been seeded in a separate plate.

  • Incubate the reporter cells to allow for STING activation and reporter gene expression.

  • Measure the reporter signal according to the manufacturer's instructions.

  • As a control, treat the high ENPP1-expressing cells with a non-hydrolyzable this compound analog (e.g., 2'3'-cGAMP(PS)2(Rp/Sp)) to confirm that the observed effect is due to ENPP1 inhibition.[4]

  • Calculate the EC50 value of the inhibitor for the potentiation of STING signaling.[4]

In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the anti-tumor efficacy of an ENPP1 inhibitor alone or in combination with other treatments in a syngeneic mouse model.

Materials:

  • Syngeneic mouse strain (e.g., BALB/c or C57BL/6)

  • Tumor cells compatible with the mouse strain (e.g., 4T1 or CT26)

  • ENPP1 inhibitor formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Implant a known number of tumor cells subcutaneously or orthotopically into the mice.

  • Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle, this compound, ENPP1 inhibitor, combination).

  • Administer the treatments according to a predetermined schedule and route (e.g., oral, intraperitoneal).

  • Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice.

  • Excise the tumors for further analysis, such as immune cell infiltration by flow cytometry.

  • Analyze the tumor growth data to determine the extent of tumor growth inhibition for each treatment group.[4]

  • Perform survival analysis to assess the impact of the treatments on overall survival.

Conclusion

The evidence strongly indicates that the efficacy of this compound as an anti-cancer agent is significantly enhanced by the co-administration of an ENPP1 inhibitor. By preventing the degradation of extracellular this compound, these inhibitors amplify the activation of the STING pathway within the tumor microenvironment, leading to a more robust and sustained anti-tumor immune response. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further explore and harness the therapeutic potential of this promising combination therapy in the fight against cancer. The selective inhibition of ENPP1 represents a key strategy to "cut the brakes" on this compound-mediated immunity, turning "cold" tumors "hot" and potentially synergizing with other immunotherapies.[1][8]

References

A Comparative Guide to cGAMP-Induced Cytokine Profiles Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway by its endogenous ligand, cyclic GMP-AMP (cGAMP), is a critical component of the innate immune response to cytosolic DNA. This pathway holds significant therapeutic promise, particularly in the fields of oncology and vaccinology. However, translating preclinical findings from animal models to human applications has been challenging due to species-specific differences in the STING signaling cascade and the resulting cytokine profiles. This guide provides an objective comparison of this compound-induced cytokine production in human and murine cells, supported by experimental data and detailed methodologies, to aid researchers in navigating these translational hurdles.

Key Species-Specific Differences in the cGAS-STING Pathway

Significant variations exist between the human and mouse cGAS-STING pathways, which fundamentally impact the cellular response to this compound. Structurally, the STING protein itself exhibits notable differences. For instance, the murine STING protein possesses a binding pocket for the synthetic agonist DMXAA, which is absent in human STING, rendering DMXAA inactive in human cells.[1][2] Similarly, the STING inhibitor H-151 is effective in mice but fails to block signaling in human cells due to the lack of a specific binding site in human STING.[3][4]

Functionally, these structural divergences lead to differential downstream signaling and cytokine production. A striking example is the induction of Type III interferons (IFN-λ). Upon this compound stimulation, human dendritic cells produce copious amounts of IFN-λ1, a cytokine that is not encoded in the mouse genome.[5] These inherent differences underscore the importance of careful cross-species comparisons when evaluating STING-targeted therapeutics.

Comparative Analysis of this compound-Induced Cytokine Production

The following table summarizes quantitative data on the production of key cytokines—Interferon-beta (IFN-β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6)—in response to this compound stimulation in various human and murine immune cell types. It is important to note that absolute cytokine concentrations can vary depending on the specific experimental conditions, including this compound concentration, delivery method, and stimulation time.

SpeciesCell TypeThis compound ConcentrationIFN-β ProductionTNF-α ProductionIL-6 ProductionReference
Human Primary Monocytes15 µM~1500 pg/mL~4000 pg/mLNot Reported[6]
Human THP-1 Monocytes10 µg/mL (~14.4 µM)Not Reported~250 pg/mL~150 pg/mL[3][4]
Human Dendritic Cells5 nmolModerateLowLow[5]
Mouse Bone Marrow-Derived Macrophages (BMDMs)20 µg/mL (~28.8 µM)~2500 pg/mLNot ReportedNot Reported[7]
Mouse Bone Marrow-Derived Macrophages (BMDMs)5-20 µMDose-dependent increase in mRNANot ReportedDose-dependent increase in mRNA[8]
Mouse Dendritic Cells10 nmolLowLowLow[5]

Signaling Pathways and Experimental Workflows

To understand the origin of the observed cytokine profiles, it is essential to visualize the underlying signaling cascade and the experimental procedures used to gather the data.

cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger this compound. This compound then binds to STING, an endoplasmic reticulum-resident protein, leading to its activation and translocation. Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3) and IκB kinase (IKK). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons, such as IFN-β. The activation of IKK leads to the activation of the NF-κB pathway, which controls the transcription of pro-inflammatory cytokines like TNF-α and IL-6.

cGAS_STING_Pathway This compound-Induced Cytokine Production Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA dsDNA cGAS cGAS dsDNA->cGAS activates This compound This compound cGAS->this compound synthesizes STING STING This compound->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IKK IKK STING->IKK recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NF-kB NF-kB IKK->NF-kB activates p-IRF3 p-IRF3 IRF3->p-IRF3 IFN-beta_gene IFN-β Gene p-IRF3->IFN-beta_gene induces transcription TNF-alpha_gene TNF-α Gene NF-kB->TNF-alpha_gene induces transcription IL-6_gene IL-6 Gene NF-kB->IL-6_gene induces transcription IFN-beta_protein IFN-β IFN-beta_gene->IFN-beta_protein translation TNF-alpha_protein TNF-α TNF-alpha_gene->TNF-alpha_protein translation IL-6_protein IL-6 IL-6_gene->IL-6_protein translation

This compound-Induced Cytokine Production Pathway
Generalized Experimental Workflow

The following diagram outlines a typical workflow for comparing this compound-induced cytokine profiles in different cell types.

Experimental_Workflow Experimental Workflow for Cytokine Profiling Cell_Culture Cell Culture (e.g., Human PBMCs, Mouse BMDMs) cGAMP_Stimulation This compound Stimulation (Dose-response & Time-course) Cell_Culture->cGAMP_Stimulation Supernatant_Collection Supernatant Collection cGAMP_Stimulation->Supernatant_Collection Cytokine_Measurement Cytokine Measurement (ELISA / CBA) Supernatant_Collection->Cytokine_Measurement Data_Analysis Data Analysis & Comparison Cytokine_Measurement->Data_Analysis

Generalized Experimental Workflow

Experimental Protocols

This section provides a synthesized overview of the methodologies used in the cited studies for this compound stimulation and cytokine measurement.

Cell Culture and this compound Stimulation
  • Human Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. For stimulation, this compound is delivered into the cells, often using a transfection reagent like Lipofectamine or by permeabilizing the cells with a mild detergent such as digitonin, due to the poor cell membrane permeability of this compound.[6]

  • Human THP-1 Monocytes: The human monocytic cell line THP-1 is cultured in RPMI-1640 medium with 10% FBS. Prior to stimulation, THP-1 monocytes can be differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA). This compound stimulation is performed similarly to PBMCs.[3][4]

  • Mouse Bone Marrow-Derived Macrophages (BMDMs): Bone marrow is flushed from the femurs and tibias of mice. Progenitor cells are differentiated into macrophages by culturing for 7 days in DMEM supplemented with 10% FBS, antibiotics, and macrophage colony-stimulating factor (M-CSF). Differentiated BMDMs are then stimulated with this compound.[7]

  • Mouse RAW 264.7 Macrophages: The murine macrophage-like cell line RAW 264.7 is maintained in DMEM with 10% FBS. These cells are readily available and provide a more homogenous population for stimulation experiments compared to primary cells.

Cytokine Measurement
  • Enzyme-Linked Immunosorbent Assay (ELISA): This is the most common method for quantifying secreted cytokines in cell culture supernatants. Commercial ELISA kits are available for human and mouse IFN-β, TNF-α, IL-6, and other cytokines. The general principle involves capturing the cytokine of interest with a specific antibody coated on a microplate, followed by detection with a second, enzyme-linked antibody that generates a colorimetric signal proportional to the amount of cytokine present.

  • Cytometric Bead Array (CBA): This flow cytometry-based technique allows for the simultaneous measurement of multiple cytokines in a single small-volume sample. It utilizes beads with distinct fluorescence intensities, each coated with a capture antibody for a specific cytokine.

  • Quantitative Real-Time PCR (qRT-PCR): This method is used to measure the mRNA expression levels of cytokine genes within the stimulated cells. It provides insights into the transcriptional regulation of cytokine production.

Conclusion

The this compound-induced cytokine profile exhibits significant species-specific differences, particularly between humans and mice. These variations are rooted in the structural and functional divergence of the STING protein and the downstream signaling pathways. While mouse models are invaluable for initial in vivo studies, the data presented in this guide highlights the critical need for validation in human cells to ensure the clinical translatability of STING-targeted therapies. Researchers should be particularly mindful of cytokines like IFN-λ1, which represent a key difference in the human response. The provided protocols and workflow diagrams offer a foundation for designing and interpreting cross-species comparative studies of this compound-induced immune responses. Further research into non-human primate models would be beneficial to bridge the translational gap between rodents and humans.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal Procedures for cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, ensuring meticulous laboratory safety and proper chemical handling is not just a regulatory requirement, but a cornerstone of scientific integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of Cyclic GMP-AMP (cGAMP), a critical second messenger in the innate immune system. Adherence to these procedural steps is vital for minimizing environmental impact and ensuring a safe laboratory environment.

Cyclic GMP-AMP (this compound) is a potent activator of the STING (Stimulator of Interferon Genes) pathway, a key component of the innate immune system.[1] While not classified as a hazardous substance for transport, its significant biological activity necessitates careful disposal to prevent unintended immunological responses and environmental contamination.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to follow standard laboratory safety protocols.

Personal Protective Equipment (PPE): [1]

  • Eye Protection: Wear safety glasses or goggles.[1]

  • Hand Protection: Use nitrile or latex gloves.[1]

  • Body Protection: A standard laboratory coat is required.[1]

General Handling:

  • Avoid the generation of aerosols from this compound solutions.[1]

  • Work in a well-ventilated area.[1]

  • In the event of a spill, absorb the liquid with an inert material and dispose of it as chemical waste.[1]

This compound Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C20H24N10O13P2
Molar Mass 674.417 g·mol−1[2]
Synonyms 2'3'-cGAMP, Cyclic GMP-AMP[3]
Appearance Solid powder
Storage 2 years at -20°C (Powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO[4]

Primary Disposal Route: Chemical Waste Program

The most secure and compliant method for disposing of this compound, in both solid and solution form, is through your institution's accredited hazardous or chemical waste management program.[1]

Step-by-Step Procedure for Chemical Waste Disposal:
  • Segregation: Collect all waste containing this compound, including unused stock solutions, experimental residues, and contaminated labware (e.g., pipette tips, tubes), in a dedicated and clearly labeled waste container.[1] It is crucial not to mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

  • Container: Use a chemically resistant and sealable container, such as a high-density polyethylene (B3416737) (HDPE) bottle.[1]

  • Labeling: Clearly label the container with the full chemical name, concentration, and any other information required by your institution's EHS department.

  • Storage: Store the sealed container in a designated, secure area until it is collected by the chemical waste management service.

Alternative Disposal Method: Chemical Inactivation

For laboratories without immediate access to a chemical waste program, a chemical inactivation method can be employed. This procedure aims to hydrolyze the phosphodiester bonds of this compound, rendering it biologically inactive.

Experimental Protocol: this compound Inactivation via Hydrolysis
  • Preparation: For every 1 volume of this compound waste solution, prepare 2 volumes of a 1 M sodium hydroxide (B78521) (NaOH) solution.[1]

  • Inactivation: In a well-ventilated fume hood, slowly add the 1 M NaOH solution to the this compound waste while stirring.[1]

  • Incubation: Loosely cap the container to prevent pressure buildup and allow the mixture to stand at room temperature for at least 24 hours.[1] This extended incubation period helps to ensure the complete hydrolysis of the phosphodiester bonds.[1]

  • Neutralization: After the 24-hour incubation, carefully neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid, such as 1 M hydrochloric acid (HCl).[1] Monitor the pH using pH strips or a calibrated pH meter.[1]

  • Final Disposal: Once neutralized, the solution can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[1] Crucially, always confirm with your institution's EHS department before any drain disposal. [1]

This compound Signaling Pathway

To underscore the biological significance of proper disposal, the following diagram illustrates the this compound-STING signaling pathway, which is a potent activator of the innate immune response.

cGAMP_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cGAS cGAS This compound This compound cGAS->this compound synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING This compound->STING binds and activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces expression

Caption: The this compound-STING signaling pathway, a key component of the innate immune response.

References

Safeguarding Your Research: A Comprehensive Guide to Handling cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Cyclic GMP-AMP (cGAMP) is a pivotal second messenger in the innate immune system, playing a crucial role in the activation of the STING (Stimulator of Interferon Genes) pathway. As its use in research and drug development continues to grow, a thorough understanding of its safe handling, storage, and disposal is paramount. This guide provides essential, step-by-step procedural information to ensure the safety of laboratory personnel and the integrity of your experiments.

Personal Protective Equipment (PPE): Your First Line of Defense

While this compound is not classified as a hazardous substance for transport, its potent biological activity necessitates adherence to standard laboratory safety protocols to prevent unintended immunological responses.[1] The following personal protective equipment should be worn at all times when handling this compound:

  • Eye Protection: Safety glasses or goggles are mandatory to protect from potential splashes.

  • Hand Protection: Nitrile or latex gloves are required to prevent skin contact.[1]

  • Body Protection: A standard laboratory coat is essential to protect against spills.[1]

For more extensive handling of chemical substances, a comprehensive PPE strategy may include chemical-resistant clothing and, in circumstances with a risk of aerosol generation, respiratory protection.[2][3][4][5][6]

Operational Plans: Handling and Storage Protocols

Proper handling and storage are critical for maintaining the stability and efficacy of this compound, as well as ensuring a safe laboratory environment.

Handling Procedures:
  • Ventilation: Always work in a well-ventilated area to minimize the potential for inhalation.[1]

  • Aerosol Prevention: Avoid procedures that may generate aerosols of this compound solutions.[1]

  • Spill Management: In the event of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and collect it for disposal as chemical waste.[1]

Storage Conditions:

To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines.

Form Storage Temperature Duration Additional Notes
Lyophilized Powder -20°CUp to 24 monthsKeep in a desiccated environment.[3][7]
In Solution -20°CUp to 1 monthAliquot into single-use volumes to avoid multiple freeze-thaw cycles.[3][7]
Long-term Solution -80°CRecommended for extended storage
Vapor Phase Liquid Nitrogen Liquid NitrogenLong-termConsult product-specific requirements.[8][9]

Quantitative Data at a Glance

The following tables summarize key quantitative data for the handling and experimental use of this compound.

Solubility
Solvent Concentration
DMSO50 mg/mL[7]
Water10 mg/mL[7]
Stability and Half-life
Compound Condition Half-life
Natural 2'3'-cGAMPIn Serum2 - 4 minutes
Natural 2'3'-cGAMPWith Nuclease P17 - 10 minutes
Phosphorothioate 2'3'-cGAMPIn SerumProlonged
Phosphorothioate 2'3'-cGAMPWith Nuclease P1Prolonged

Data from BenchChem Application Notes[10]

Disposal Plan: Ensuring Safe and Compliant Waste Management

The primary and most secure method for the disposal of this compound, in both solid and solution forms, is through your institution's accredited hazardous or chemical waste management program.[1]

Chemical Waste Disposal Protocol:
  • Segregation: Collect all waste containing this compound, including unused stock solutions, experimental residues, and contaminated labware (e.g., pipette tips, tubes), in a dedicated and clearly labeled waste container.[1] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container: Use a chemically resistant and sealable container, such as a high-density polyethylene (B3416737) (HDPE) bottle.[1]

  • Labeling: Clearly label the container with the contents, including the name "this compound" and any other components of the waste.

  • Collection: Arrange for collection by your institution's hazardous waste management service.

Alternative Inactivation and Disposal Method:

For institutions that permit it, a chemical inactivation method can be employed.

  • Preparation: For every 1 volume of this compound waste solution, prepare 2 volumes of a 1 M sodium hydroxide (B78521) (NaOH) solution.[1]

  • Inactivation: Slowly add the 1 M NaOH solution to the this compound waste while stirring. This process helps to hydrolyze the phosphodiester bonds.[1]

  • Incubation: Loosely cap the container to prevent pressure buildup and let the mixture stand at room temperature for at least 24 hours.[1]

  • Neutralization: After incubation, carefully neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid, such as 1 M hydrochloric acid (HCl). Monitor the pH using pH strips or a calibrated pH meter.[1]

  • Final Disposal: Once neutralized, the solution can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[1]

Visualizing Key Processes

To better understand the biological context and experimental application of this compound, the following diagrams illustrate the STING signaling pathway and a general experimental workflow.

STING_Signaling_Pathway This compound-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Intermediate Compartment (ERGIC) / Golgi cluster_nucleus Nucleus cGAS cGAS This compound This compound cGAS->this compound synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds & activates STING_ER STING (dimer) This compound->STING_ER binds & activates ATP_GTP ATP + GTP ATP_GTP->cGAS STING_Golgi STING Translocation & Activation STING_ER->STING_Golgi translocates to TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes pIRF3_nucleus p-IRF3 pIRF3->pIRF3_nucleus translocates to Gene_Expression Type I IFN & Pro-inflammatory Gene Expression pIRF3_nucleus->Gene_Expression induces

Caption: The cGAS-STING signaling pathway is initiated by the detection of cytosolic dsDNA, leading to the production of this compound and subsequent activation of an innate immune response.

cGAMP_Experimental_Workflow General Experimental Workflow for this compound prep 1. Prepare this compound Stock Solution (e.g., in sterile water or DMSO) treatment 3. Cell Treatment with this compound (with or without transfection/permeabilization) prep->treatment cell_culture 2. Cell Culture (e.g., HEK293T, THP-1) cell_culture->treatment incubation 4. Incubation (Time and temperature as per protocol) treatment->incubation harvest 5. Harvest Samples (Cell lysates or supernatants) incubation->harvest analysis 6. Downstream Analysis harvest->analysis western Western Blot (p-IRF3, p-STING) analysis->western elisa ELISA (IFN-β, other cytokines) analysis->elisa luciferase Luciferase Reporter Assay (ISRE-driven) analysis->luciferase data 7. Data Analysis western->data elisa->data luciferase->data

Caption: A generalized workflow for in vitro experiments utilizing this compound to stimulate cells and analyze the activation of the STING pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of this compound Stock Solution
  • Centrifuge: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • Reconstitution: Under sterile conditions, add the appropriate volume of sterile, nuclease-free water or DMSO to the vial to achieve the desired stock concentration (e.g., for a 5 mM stock solution of this compound sodium salt, MW ~718 g/mol , dissolve 500 µg in 139 µL of solvent).[3]

  • Dissolution: Vortex the solution thoroughly to ensure the this compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication may aid dissolution if necessary.[3]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to one month) or -80°C for long-term storage.[3][7]

Protocol 2: In Vitro Cell Stimulation with this compound

This protocol describes a general procedure for stimulating cultured cells with this compound to activate the STING pathway.

  • Cell Seeding: Seed cells (e.g., HEK293T, THP-1, or RAW 264.7) in a multi-well plate at a density appropriate for your cell line and the specific assay. Allow cells to adhere and reach the desired confluency (typically 70-90%) overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Preparation of Treatment Media: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

  • Cell Treatment:

    • For permeable cell lines (e.g., THP-1, RAW 264.7): Remove the existing media from the cells and replace it with the media containing the various concentrations of this compound.

    • For non-permeable cell lines (e.g., HEK293T): this compound requires assistance to enter these cells. This can be achieved through co-incubation with a suitable transfection reagent or by transiently permeabilizing the cells with a reagent like digitonin.[1][10] Follow the manufacturer's instructions for the chosen method.

  • Controls: Include appropriate controls in your experiment, such as a vehicle-only control (e-g., media with the same concentration of DMSO or water used to dissolve this compound) as a negative control, and a known activator of the STING pathway as a positive control.

  • Incubation: Incubate the treated cells for the desired period. The incubation time will vary depending on the downstream analysis (e.g., 1-4 hours for phosphorylation events, 18-24 hours for cytokine secretion or reporter gene expression).[1]

  • Sample Harvesting: After incubation, harvest the cell lysates or supernatants for downstream analysis. For supernatant collection, centrifuge the plate to pellet the cells and carefully collect the supernatant. For cell lysates, wash the cells with ice-cold PBS before adding lysis buffer.[1]

Protocol 3: Downstream Analysis of STING Pathway Activation

Following cell stimulation with this compound, several methods can be used to quantify the activation of the STING pathway.

  • Western Blotting for Phosphorylated Proteins:

    • Separate proteins from cell lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated forms of STING (p-STING) or IRF3 (p-IRF3).

    • Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. An increase in the phosphorylated forms of these proteins indicates STING pathway activation.[1]

  • ELISA for Cytokine Secretion:

    • Use a commercial ELISA kit to measure the concentration of secreted cytokines, such as Interferon-beta (IFN-β), in the collected cell culture supernatants.

    • Follow the manufacturer's protocol for the ELISA procedure. Increased cytokine levels in this compound-treated samples compared to controls indicate STING pathway activation.[1]

  • Luciferase Reporter Assay:

    • Use a reporter cell line that expresses a luciferase gene under the control of an Interferon-Stimulated Response Element (ISRE).

    • After treating the cells with this compound, add a luciferase assay reagent to the wells.

    • Measure the luminescence using a luminometer. An increase in luminescence indicates the activation of the ISRE, a downstream event of STING signaling.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cgamp
Reactant of Route 2
Cgamp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.